molecular formula C33H67N3O16 B8106290 m-PEG16-azide

m-PEG16-azide

Cat. No.: B8106290
M. Wt: 761.9 g/mol
InChI Key: QWARPFMDFWZEFQ-UHFFFAOYSA-N
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Description

M-PEG16-azide is a useful research compound. Its molecular formula is C33H67N3O16 and its molecular weight is 761.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H67N3O16/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-35-36-34/h2-33H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARPFMDFWZEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H67N3O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG16-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG16-azide is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide group. This heterobifunctional linker is a key reagent in the field of bioconjugation and drug development, primarily utilized for its ability to participate in "click chemistry" reactions. The PEG component, consisting of 16 ethylene glycol units, imparts enhanced water solubility and biocompatibility to the molecules it is attached to, which can improve the pharmacokinetic properties of therapeutic agents. The terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Properties and Data

This compound is a well-defined, monodisperse PEG linker. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name Methoxy-polyethylene glycol (16) azide[1]
Synonyms m-PEG-16-azide, Azido-PEG16-methoxy[2]
CAS Number 2564606-73-9[1]
Molecular Formula C33H67N3O16[1]
Molecular Weight 761.9 g/mol [3]
Appearance White to off-white solid or viscous liquid
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Storage Recommended storage at -20°C

Core Applications

The primary utility of this compound lies in its application as a linker in bioconjugation, drug delivery, and the development of novel therapeutic modalities.

  • Bioconjugation: It is used to covalently attach the PEG spacer to proteins, peptides, oligonucleotides, and other biomolecules that have been functionalized with an alkyne group. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

  • Drug Delivery: In drug delivery systems, this compound can be used to link targeting ligands to drug-loaded nanoparticles or to construct antibody-drug conjugates (ADCs). The PEG linker in ADCs connects the antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and pharmacokinetic profile.

  • PROTACs: this compound is a valuable tool in the synthesis of PROTACs. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition, often featuring a PEG chain, are critical for the formation of a productive ternary complex and subsequent target protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound from m-PEG16-mesylate

This protocol describes the synthesis of this compound from its mesylate precursor.

Materials:

  • m-PEG16-mesylate (m-PEG16-OMs)

  • Sodium azide (NaN3)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve m-PEG16-OMs (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add sodium azide (1.5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 85°C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with brine to remove excess sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.

  • Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-functionalized molecule using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Prepare stock solutions of all reagents. For example, 10 mM this compound in water or DMSO, 10 mM alkyne-functionalized molecule in a suitable solvent, 100 mM CuSO4 in water, and 200 mM sodium ascorbate in water (prepare fresh).

  • In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.5 to 1:5 molar ratio).

  • Add the copper-stabilizing ligand (e.g., THPTA for aqueous reactions) to the mixture. A 5-fold molar excess of ligand to copper is often used.

  • Add the CuSO4 solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Degas the solution by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in the desired reaction buffer.

  • In a reaction vessel, mix the strained alkyne-functionalized molecule with a 1.5 to 5-fold molar excess of this compound.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The optimal reaction time will depend on the specific strained alkyne and azide pair and should be determined empirically.

  • Monitor the reaction progress using an appropriate analytical technique.

  • Purify the resulting bioconjugate using a suitable method to remove any unreacted this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_azidation Azidation mPEG_OH m-PEG16-OH mPEG_OMs m-PEG16-OMs mPEG_OH->mPEG_OMs MsCl, Et3N mPEG_N3 This compound mPEG_OMs->mPEG_N3 NaN3

Caption: General synthesis workflow for this compound.

CuAAC_Workflow reagents This compound + Alkyne-Molecule reaction CuAAC Reaction reagents->reaction catalyst Cu(II)SO4 + Sodium Ascorbate + Ligand catalyst->reaction purification Purification (e.g., SEC, HPLC) reaction->purification product PEGylated Conjugate purification->product

Caption: Experimental workflow for CuAAC.

SPAAC_Workflow reagents This compound + Strained Alkyne-Molecule reaction SPAAC Reaction (Copper-free) reagents->reaction purification Purification reaction->purification product PEGylated Conjugate purification->product PROTAC_Concept cluster_degradation Mechanism of Action POI Target Protein (POI) PROTAC POI Ligand This compound derived linker E3 Ligase Ligand POI->PROTAC:linker E3 E3 Ubiquitin Ligase E3->PROTAC:linker ternary Ternary Complex Formation PROTAC->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

References

An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-azide with 16 ethylene glycol units (m-PEG16-azide) is a versatile, water-soluble chemical tool widely employed in bioconjugation and drug development. Its discrete PEG length provides a balance of hydrophilicity and defined spacing, making it an ideal component in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal azide group is a key functional handle for highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of the PEG moiety to a variety of substrates. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Molecular Formula C33H67N3O16[1][2][3]
Molecular Weight 761.9 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, protect from light and moisture

Reactivity and Applications

The azide functional group of this compound is central to its utility, primarily through its participation in two highly efficient and bioorthogonal ligation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne. It is a cornerstone of click chemistry, known for its high yields and tolerance of a wide range of functional groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

A primary application of this compound is in the construction of PROTACs . These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, for which this compound is a valuable building block, plays a crucial role in optimizing the molecule's solubility, cell permeability, and the spatial orientation of the two ligands for efficient ternary complex formation.

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4) , a key regulator of oncogene transcription, making it a high-value target in cancer therapy.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC, which can be synthesized using this compound as a component of the linker.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC BRD4 PROTAC (with this compound linker) Ternary_Complex PROTAC:BRD4:E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds E3 Ligase Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitin Transfer Ub_BRD4->Proteasome Recognition & Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes the copper-free conjugation of this compound to a protein that has been functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the DBCO-functionalized protein.

  • Addition of PEG-azide: Add a 5-10 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.

  • Purification: Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).

SPAAC_Workflow SPAAC Workflow for Protein Labeling Start Start: DBCO-Protein & this compound Prepare_Stock Prepare 10 mM this compound in DMSO Start->Prepare_Stock Mix Mix DBCO-Protein with 5-10x molar excess of this compound Start->Mix Prepare_Stock->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify Characterize Characterize by SDS-PAGE & Mass Spectrometry Purify->Characterize End End: Purified PEGylated Protein Characterize->End CuAAC_PROTAC_Synthesis CuAAC for PROTAC Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Ligand Alkyne-BRD4 Ligand Reaction_Vessel Reaction Mixture (t-BuOH/H2O) Alkyne_Ligand->Reaction_Vessel Azide_Linker E3 Ligase Ligand-m-PEG16-azide Azide_Linker->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel THPTA THPTA Ligand THPTA->Reaction_Vessel Purification Purification (Preparative HPLC) Reaction_Vessel->Purification Incubate RT, 12-24h PROTAC_Product Final BRD4 PROTAC Purification->PROTAC_Product

References

An In-depth Technical Guide to m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with 16 PEG units (m-PEG16-azide), a critical reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its physicochemical properties, core applications, experimental protocols, and characterization methods.

Physicochemical Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and an azide functional group. The PEG spacer enhances aqueous solubility and provides a flexible linker for various applications.[1][2]

PropertyValueReferences
Molecular Weight 761.9 g/mol [1][2][3]
Molecular Formula C33H67N3O16
CAS Number 2564606-73-9
Purity Typically >95%
Appearance White solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage -20°C, protect from moisture

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in "click chemistry," a set of highly efficient and specific reactions. Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the terminal azide group reacts with an alkyne-functionalized molecule to form a stable 1,2,3-triazole linkage. This reaction is renowned for its high yield, specificity, and biocompatibility, as it can be performed in aqueous media over a wide pH range.

This powerful ligation technique is widely used for:

  • PEGylation of Biomolecules: Attaching PEG chains to proteins, peptides, or oligonucleotides to improve their solubility, stability, and pharmacokinetic profiles.

  • Drug Delivery: Constructing Antibody-Drug Conjugates (ADCs) or functionalizing nanoparticles.

  • Surface Modification: Modifying surfaces to enhance biocompatibility or introduce specific functionalities.

  • PROTACs Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The general workflow for a CuAAC reaction is illustrated below.

CuAAC_Workflow cluster_reagents Reactants & Catalysts cluster_process Reaction Steps cluster_output Output mPEG_Azide This compound Mix 1. Mix Reactants mPEG_Azide->Mix Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Mix CuSO4 CuSO₄ CuSO4->Mix Reducer Reducing Agent (e.g., Sodium Ascorbate) Initiate 2. Add Reducer to generate Cu(I) Reducer->Initiate Ligand Ligand (e.g., THPTA/TBTA) Ligand->Mix Mix->Initiate Add Last Incubate 3. Incubate at Room Temperature Initiate->Incubate Conjugate PEGylated Product (Triazole Linkage) Incubate->Conjugate Purify 4. Purify Product Conjugate->Purify Edges Edges

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This protocol describes a general two-step synthesis of m-PEG-azide from its corresponding hydroxyl precursor, adapted from published methods.

Step 1: Mesylation of m-PEG-OH

  • Dry the starting material, m-PEG-OH, by azeotropic distillation with toluene under reduced pressure.

  • Dissolve the dried m-PEG-OH in anhydrous dichloromethane (DCM).

  • Cool the mixture in an ice water bath.

  • Add triethylamine (NEt3) (2.3 equivalents) followed by methanesulfonyl chloride (MsCl) (3.4 equivalents).

  • Allow the reaction to warm to room temperature and proceed for approximately 14 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with a 2 M HCl:brine solution and then brine alone.

  • Dry the organic layer with MgSO4, concentrate under reduced pressure, and precipitate the product (mPEG-OMs) by adding excess diethyl ether.

  • Collect the solid product by vacuum filtration and dry under reduced pressure.

Step 2: Azidation of m-PEG-OMs

  • In a round-bottom flask, charge the m-PEG-OMs (1 equivalent), absolute ethanol, and sodium azide (10 equivalents).

  • Heat the suspension to a gentle reflux (approximately 85°C) and allow it to react overnight.

  • After cooling, filter the reaction mixture to remove insoluble salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in DCM and wash with water to remove any remaining sodium azide and salts.

  • Dry the organic layer, concentrate, and precipitate the final product (m-PEG-azide) with diethyl ether.

  • Dry the final product under vacuum.

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an aqueous environment.

Materials and Reagents:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Reactants: In a microfuge tube, combine your alkyne-modified biomolecule (e.g., 50 µL of a 1-5 mg/mL protein lysate) with this compound (e.g., 20 µL of a 2.5 mM stock solution). Adjust the volume with PBS buffer (e.g., 90 µL). The molar ratio of PEG-azide to the biomolecule may need optimization but a 4-50 fold excess of the azide is common.

  • Prepare Catalyst Complex: In a separate tube, pre-incubate the CuSO₄ solution with the THPTA ligand solution in a 1:2 molar ratio for several minutes. This pre-complexation stabilizes the catalytic Cu(I) ion.

  • Add Catalyst: Add the THPTA/CuSO₄ complex to the biomolecule/azide mixture. A final concentration of 25 equivalents of the complex relative to the limiting reactant can be used as a starting point. Vortex briefly to mix.

  • Initiate Reaction: To start the click reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Analysis and Purification: The resulting PEGylated biomolecule is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry) and purification (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Characterization

The successful synthesis and purity of m-PEG-azide derivatives are typically confirmed using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • ¹H NMR Analysis: In the ¹H NMR spectrum, the successful conversion of the terminal hydroxyl group of the PEG precursor to an azide is confirmed by the disappearance of the hydroxyl proton signal (often a triplet around 4.5 ppm in DMSO-d6) and the appearance of a characteristic signal for the methylene protons adjacent to the newly formed azide group (N₃-CH₂-). The large signal from the PEG backbone protons is typically observed around 3.5 ppm. The degree of azide substitution can be quantified by comparing the integration of the terminal group protons against the integration of the repeating ethylene glycol units.

Synthesis_Pathway Nodes Nodes Start m-PEG-OH Step1 Mesylation (MsCl, NEt3) Start->Step1 Intermediate m-PEG-OMs Step1->Intermediate Step2 Azidation (NaN3) Intermediate->Step2 Final m-PEG-Azide Step2->Final Edges Edges

Synthetic pathway for m-PEG-azide from m-PEG-OH.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG16-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for m-PEG16-azide in click chemistry, a cornerstone of modern bioconjugation and drug development. We will delve into the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, present available quantitative data, and provide detailed experimental protocols.

Introduction to this compound and Click Chemistry

This compound is a chemical reagent featuring a methoxy-terminated polyethylene glycol (PEG) chain of 16 ethylene glycol units, capped with a terminal azide group (-N3). The PEG component imparts hydrophilicity, enhancing solubility in aqueous media, a critical feature for biological applications[1][2]. The azide group is a key functional moiety for "click chemistry," a term describing reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions[3][4][5].

The primary utility of this compound lies in its ability to participate in two main classes of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt, to form a stable 1,4-disubstituted 1,2,3-triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.

The choice between CuAAC and SPAAC is often dictated by the specific application. CuAAC is known for its fast reaction rates but the potential cytotoxicity of the copper catalyst can be a concern in living systems. SPAAC avoids this issue, making it highly suitable for in vivo studies, though it may exhibit slower kinetics compared to CuAAC.

Mechanism of Action

The core of this compound's functionality is the 1,3-dipolar cycloaddition reaction between its terminal azide group and an alkyne. The PEG chain, while crucial for solubility and pharmacokinetic properties, is generally considered a spectator to the core chemical transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the copper(I) catalyst plays a pivotal role in activating the terminal alkyne, dramatically accelerating the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed thermal reaction. The generally accepted mechanism proceeds through the following steps:

  • Formation of a Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Activation of the Azide: The azide, in this case this compound, interacts with the copper-acetylide complex.

  • Cycloaddition: A stepwise process involving the formation of a six-membered cupracycle followed by reductive elimination leads to the formation of the stable triazole ring.

  • Catalyst Regeneration: The copper catalyst is regenerated, allowing it to participate in further catalytic cycles.

To maintain the active Cu(I) state and prevent its oxidation to Cu(II), a reducing agent, typically sodium ascorbate, is added to the reaction mixture. Additionally, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to protect the copper ion and enhance the reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of cyclooctynes like DBCO and BCN. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole product.

The mechanism is a concerted, though potentially asynchronous, 1,3-dipolar cycloaddition. The azide approaches the strained alkyne, and the new carbon-nitrogen and nitrogen-nitrogen bonds are formed in a single step. The reaction rate is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster.

Quantitative Data

While specific kinetic data for this compound is not extensively published, we can infer its reactivity from data on similar molecules and the general principles of click chemistry. The reaction rates of click chemistry are typically described by second-order rate constants.

Reaction TypeReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
CuAAC General Terminal Alkynes and Azides10 to 100
SPAAC DBCO and Benzyl Azide~0.1
SPAAC BCN and Benzyl Azide~0.15
SPAAC General Cyclooctynes and Azides10⁻³ to 1

Note: The reactivity of this compound is expected to be in a similar range to other primary azides. The PEG chain is not anticipated to significantly alter the intrinsic reactivity of the azide group, although it may have a minor steric effect. Reaction yields for both CuAAC and SPAAC are typically very high, often exceeding 95% under optimized conditions.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in bioconjugation applications. Optimization for specific biomolecules and reaction partners is recommended.

General Protocol for CuAAC Labeling of a Protein

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • DMSO (for dissolving this compound if needed)

Procedure:

  • Prepare the protein solution to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • In a reaction tube, combine the protein solution and this compound to achieve the desired molar ratio (typically a 5-20 fold molar excess of the azide).

  • Add the THPTA ligand solution to the reaction mixture.

  • Add the CuSO4 solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting PEGylated protein using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.

General Protocol for SPAAC Labeling of a Protein

This protocol describes the copper-free conjugation of an azide-modified protein with a DBCO- or BCN-functionalized molecule. For the purpose of illustrating the use of this compound, we will describe the reaction of an alkyne (DBCO/BCN)-modified protein with this compound.

Materials:

  • DBCO- or BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving this compound if needed)

Procedure:

  • Prepare the protein solution to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • In a reaction tube, combine the DBCO- or BCN-modified protein solution with this compound (typically a 2-10 fold molar excess of the azide).

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purify the resulting PEGylated protein using a suitable method such as size-exclusion chromatography to remove excess this compound.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of click chemistry involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product This compound This compound PEGylated Triazole PEGylated Triazole This compound->PEGylated Triazole [3+2] Cycloaddition Terminal Alkyne Terminal Alkyne Terminal Alkyne->PEGylated Triazole Cu(I) Cu(I) Cu(I)->PEGylated Triazole Catalyzes Ligand (THPTA) Ligand (THPTA) Ligand (THPTA)->Cu(I) Stabilizes Reducing Agent (Ascorbate) Reducing Agent (Ascorbate) Reducing Agent (Ascorbate)->Cu(I) Maintains Cu(I) state

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound PEGylated Triazole PEGylated Triazole This compound->PEGylated Triazole Strain-Release Driven [3+2] Cycloaddition Strained Alkyne (DBCO/BCN) Strained Alkyne (DBCO/BCN) Strained Alkyne (DBCO/BCN)->PEGylated Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A 1. Prepare Biomolecule (with alkyne or azide functionality) C 3. Mix Reactants (add catalyst system for CuAAC) A->C B 2. Prepare this compound Solution B->C D 4. Incubate (Room Temperature) C->D E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize Product (SDS-PAGE, Mass Spectrometry) E->F

Caption: General Experimental Workflow for Bioconjugation with this compound.

Applications in Research and Drug Development

The versatility of this compound has led to its use in a wide array of applications, including:

  • PEGylation of Proteins and Peptides: To enhance therapeutic properties such as solubility, stability, and circulation half-life.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can connect a cytotoxic drug to a targeting antibody.

  • PROTACs (Proteolysis-Targeting Chimeras): this compound can be used as a component of the linker that joins a target protein-binding ligand to an E3 ligase-binding ligand.

  • Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and other diagnostic applications.

  • Drug Delivery: As a component of drug delivery systems to improve the pharmacokinetic profile of therapeutic agents.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a reliable and efficient means of modifying biomolecules and constructing complex molecular architectures. Its utility is rooted in the robust and orthogonal nature of click chemistry, with the PEG chain providing essential biocompatibility and favorable physicochemical properties. While specific kinetic data for this particular reagent remains to be extensively documented, its performance can be confidently predicted based on the well-established principles of CuAAC and SPAAC reactions. The provided protocols and diagrams serve as a foundation for researchers to design and execute their own bioconjugation strategies using this compound.

References

In-Depth Technical Guide to the Safety of m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling protocols for methoxy-polyethylene glycol (16) azide (m-PEG16-azide). Given the absence of a publicly available, detailed Safety Data Sheet (SDS) specific to this compound, this document synthesizes information from supplier data, general safety guidelines for organic azides and polyethylene glycols, and relevant research articles. This guide is intended for use in a controlled laboratory setting by trained professionals.

Chemical and Physical Properties

This compound is a PEGylation reagent commonly used in bioconjugation, drug delivery, and nanoparticle functionalization through "click chemistry".[1] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the molecule.[1]

PropertyValueSource(s)
CAS Number 2564606-73-9[1][2]
Molecular Formula C33H67N3O16[1]
Molecular Weight 761.9 g/mol
Purity >96% or 98%
Appearance White to off-white solid
Solubility Soluble in water, chloroform, and DMSO
Storage Conditions -20°C, protect from light and moisture

Hazard Identification and Stability Assessment

The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and static discharge. The stability of organic azides can be assessed using general safety principles.

Carbon-to-Nitrogen Ratio (C/N): A common rule of thumb for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms.

  • For this compound (C33H67N3O16), the C/N ratio is 33/3 = 11.

  • A C/N ratio greater than 3 suggests that the compound is likely to be handleable with standard laboratory precautions.

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (e.g., azide). In this compound, with 33 carbons and one azide group, this rule is well satisfied, indicating a relatively low risk of spontaneous explosive decomposition under normal handling conditions.

Despite its predicted stability, this compound should be treated as a potentially hazardous substance. The toxicity of the azide group is a significant concern. Azides are known to be highly toxic, with a mechanism of action similar to cyanide.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new experiment. The following PPE is recommended as a minimum:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.

  • Body Protection: A lab coat.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid or preparing solutions.

  • A blast shield may be considered for reactions involving heating or pressurizing the compound.

General Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal start Acquire this compound weigh Weigh Solid in Fume Hood start->weigh Use non-metal spatula dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction (e.g., Click Chemistry) dissolve->react quench Quench Unreacted Azide (if necessary) react->quench dispose Dispose of Waste in Designated Container quench->dispose Label waste clearly end End of Process dispose->end

Caption: General laboratory workflow for handling this compound.

Incompatible Materials

To prevent the formation of highly explosive and toxic byproducts, avoid contact with the following:

  • Acids: Can form the highly toxic and explosive hydrazoic acid.

  • Heavy Metals: (e.g., copper, lead, silver, mercury) and their salts can form shock-sensitive metal azides. While copper is used as a catalyst in "click" chemistry, it should be in a controlled manner (e.g., as a complex).

  • Halogenated Solvents: Dichloromethane and chloroform can form explosive diazidomethane and triazidomethane, respectively.

  • Oxidizing Agents: May lead to a violent reaction.

Experimental Protocol: General Procedure for a Click Chemistry Reaction

This is a generalized protocol and should be adapted for specific experimental needs.

  • Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, weigh the required amount of this compound using a non-metallic spatula.

    • Dissolve the this compound in an appropriate solvent (e.g., DMSO, water) to the desired concentration immediately before use. Do not prepare stock solutions for long-term storage.

  • Reaction:

    • To your alkyne-containing substrate in a suitable reaction buffer (avoiding primary amine buffers like Tris), add the solution of this compound.

    • Add the catalyst system (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate for CuAAC).

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature) with stirring. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted azide if necessary (see Section 4.3).

    • Purify the product using standard techniques such as dialysis, size exclusion chromatography, or precipitation.

Emergency Procedures

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills and Leaks
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled waste container. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area. Prevent the spread of the material. Contact your institution's environmental health and safety department.

Waste Disposal
  • All waste containing this compound should be collected in a clearly labeled, dedicated waste container.

  • Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.

  • For larger quantities of unreacted azide, consider quenching the azide to a more stable amine using a reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation) before disposal. This should be done as part of a formal, risk-assessed procedure.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Toxicological Information

  • Azide: The azide ion is highly toxic and can cause a rapid decrease in blood pressure, dizziness, headache, and in severe cases, convulsions and respiratory failure.

  • Polyethylene Glycol (PEG): Low molecular weight PEGs are generally considered to have low toxicity. However, some studies have shown that very low molecular weight PEGs (e.g., triethylene glycol) can exhibit some toxicity at high concentrations. Given the molecular weight of this compound, the PEG component is expected to have low toxicity.

The primary toxicological concern for this compound is the azide functional group.

Signaling Pathways and Biological Interactions

This compound itself is not known to directly participate in specific signaling pathways. Its primary role in a biological context is as a linker for bioconjugation. Once conjugated to a biologically active molecule (e.g., a peptide, protein, or small molecule drug), the resulting conjugate's interaction with signaling pathways will be determined by the nature of that active molecule. The PEG chain's main function is to improve the pharmacokinetic properties of the conjugate, such as increasing solubility and circulation time, and reducing immunogenicity.

The logical relationship for its use in research is depicted below:

G Logical Flow of this compound Application mPEG_azide This compound click_reaction Click Chemistry (e.g., CuAAC) mPEG_azide->click_reaction alkyne_molecule Alkyne-modified Biomolecule/Drug alkyne_molecule->click_reaction peg_conjugate PEGylated Conjugate click_reaction->peg_conjugate application In Vitro / In Vivo Application peg_conjugate->application outcome Improved Solubility Enhanced Stability Targeted Delivery application->outcome

Caption: Application logic of this compound in bioconjugation.

This guide is intended to supplement, not replace, a formal risk assessment and the guidance of your institution's environmental health and safety department. Always consult the most current safety information and adhere to all applicable regulations.

References

Commercial Sources and Applications of m-PEG16-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of m-PEG16-azide, a versatile reagent for PEGylation and bioconjugation. This document outlines commercial sources, key chemical data, detailed experimental protocols for its synthesis and application, and visual representations of relevant chemical and biological pathways.

Commercial Availability of this compound

This compound is a readily available chemical entity from various suppliers specializing in PEGylation reagents. The table below summarizes the offerings from several prominent commercial sources, providing key quantitative data to facilitate comparison and procurement.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityPrice (USD)
BroadPharm BP-23558761.998%$260 (100 mg) $480 (500 mg) $700 (1 g)[1]
Precise PEG AG-1036761.9> 96%Inquire for pricing[2]
Cenmed C007B-365565761.90.98Inquire for pricing[3]
AxisPharm AP11359761.9≥95%Inquire for pricing[4]
Vector Labs QBD-10531 (for m-dPEG®36-Azide)1642.95> 95%$321 (100 mg) $1018 (1 g)[5]

Note: The information provided is based on publicly available data and may be subject to change. It is recommended to visit the suppliers' websites for the most current pricing and availability. Vector Labs' product is for a longer PEG chain but is included for comparative purposes.

Synthesis of this compound

This compound can be synthesized from its corresponding alcohol, m-PEG16-OH, through a two-step process involving mesylation followed by azidation.

Experimental Protocol: Synthesis of this compound

Materials:

  • m-PEG16-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

Step 1: Mesylation of m-PEG16-OH

  • Dissolve m-PEG16-OH (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain m-PEG16-OMs as a crude product. The product can be further purified by column chromatography if necessary.

Step 2: Azidation of m-PEG16-OMs

  • Dissolve the crude m-PEG16-OMs (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with brine (3x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product is often purified by precipitation from a DCM or ethanol solution into cold diethyl ether. The resulting white solid is collected by filtration and dried under vacuum to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.

Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

Experimental Protocol: General CuAAC using this compound

This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized biomolecule (e.g., a protein, peptide, or nucleic acid).

Materials:

  • This compound

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in water or a co-solvent system like PBS/DMSO.

    • Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound. A molar excess of the PEG-azide (e.g., 3-10 equivalents) is typically used.

    • Add the copper(I)-stabilizing ligand to the reaction mixture. The final concentration is typically in the range of 50-250 µM.

    • Add the CuSO4 solution to the reaction mixture. The final concentration is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in molar excess to the copper(II) sulfate (e.g., 5-10 fold).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE for proteins or LC-MS for smaller molecules.

  • Purification:

    • Once the reaction is complete, the PEGylated biomolecule can be purified from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing Chemical and Biological Pathways

Synthesis of this compound

The following diagram illustrates the two-step synthesis of this compound from m-PEG16-OH.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation m-PEG16-OH m-PEG16-OH m-PEG16-OMs m-PEG16-OMs m-PEG16-OH->m-PEG16-OMs MsCl, TEA, DCM m-PEG16-OMs_2 m-PEG16-OMs This compound This compound m-PEG16-OMs_2->this compound NaN3, DMF G Reagent_Prep Prepare Stock Solutions (PEG-azide, Alkyne-biomolecule, CuSO4, NaAsc, Ligand) Reaction_Setup Combine Reactants (Biomolecule, PEG-azide, Ligand, CuSO4) Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiation Incubation Incubate (Room Temperature, 1-4h) Initiation->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation PEGylated_Inhibitor PEGylated_Inhibitor PEGylated_Inhibitor->Kinase_A Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)-azide with 16 ethylene glycol units (m-PEG16-azide). This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies, particularly in the field of bioconjugation and "click chemistry."

This compound is a valuable monofunctionalized PEG reagent that serves as a hydrophilic linker. The terminal azide group allows for covalent attachment to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage.[1][]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from methoxy-poly(ethylene glycol) with 16 ethylene glycol units (m-PEG16-OH). The first step involves the conversion of the terminal hydroxyl group to a better leaving group, typically a mesylate. The second step is a nucleophilic substitution with sodium azide to introduce the azide functionality.[3][4]

Experimental Protocol:

Step 1: Mesylation of m-PEG16-OH to form m-PEG16-OMs [3]

  • Drying: In a round-bottom flask, dissolve m-PEG16-OH (1 equivalent) in toluene and remove the solvent under reduced pressure. This azeotropic drying step is crucial to remove any residual water.

  • Dissolution: Dissolve the dried m-PEG16-OH in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (Et3N, 1.5 equivalents) to the solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

  • Work-up:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the solution under reduced pressure to obtain the crude m-PEG16-OMs.

  • Purification: The crude product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether.

Step 2: Azidation of m-PEG16-OMs to form this compound

  • Dissolution: Dissolve the purified m-PEG16-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN3, 5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification: Concentrate the solution and purify the product by column chromatography on silica gel using a gradient of methanol in DCM.

Synthesis Workflow:

Synthesis_Workflow mPEG16OH m-PEG16-OH mPEG16OMs m-PEG16-OMs mPEG16OH->mPEG16OMs mPEG16N3 This compound mPEG16OMs->mPEG16N3 reagents1 MsCl, Et3N DCM, 0°C to RT reagents2 NaN3 DMF, 80-90°C

Caption: Chemical synthesis pathway of this compound from m-PEG16-OH.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the final product and the disappearance of the starting material. The spectra of PEG derivatives are often characterized by a large peak corresponding to the ethylene glycol repeating units.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ ~3.38singlet3H
-CH₂CH₂ -O- (PEG backbone)~3.64multiplet~64H
-CH₂ -N₃~3.39triplet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. The disappearance of the hydroxyl proton peak from the m-PEG16-OH starting material is a key indicator of a successful reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the presence of the azide functional group, which has a characteristic and strong absorption band.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Azide (N₃) stretch~2100Strong
C-O-C stretch (ether)~1100Strong
C-H stretch (alkane)2850-3000Medium

The appearance of the strong azide peak around 2100 cm⁻¹ is the most definitive evidence of successful azidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the final product, confirming its identity. For this compound (C₃₃H₆₇N₃O₁₆), the expected molecular weight is 761.9 g/mol .

Ion Expected m/z Notes
[M+Na]⁺~784.9Sodium adduct, commonly observed for PEG compounds.
[M+K]⁺~800.9Potassium adduct, also commonly observed.
[M-N₂+Na]⁺~756.9Fragment resulting from the loss of N₂ (28 Da), a common fragmentation pathway for azide-containing compounds.

Characterization Workflow:

Characterization_Workflow Product Purified this compound NMR ¹H NMR Spectroscopy Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_NMR Structural Confirmation (δ ~3.39 ppm for -CH₂-N₃) NMR->Data_NMR Data_FTIR Functional Group ID (Azide stretch at ~2100 cm⁻¹) FTIR->Data_FTIR Data_MS Molecular Weight Verification (m/z ~784.9 for [M+Na]⁺) MS->Data_MS

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical processes for its effective use in various bioconjugation applications. The two-step synthesis from the corresponding alcohol is a robust and well-established method. Careful characterization using NMR, FTIR, and MS is imperative to ensure the purity and identity of the final product, which is crucial for the success of subsequent "click chemistry" reactions. This guide provides the necessary details for researchers to confidently synthesize and characterize this important PEG linker.

References

The Art and Science of PEGylation: An In-depth Technical Guide to its Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in biopharmaceutical development. This guide provides a comprehensive technical overview of the core applications of PEGylation in biochemistry, with a particular focus on its role in enhancing the therapeutic efficacy of proteins, peptides, and nanoparticle-based drug delivery systems. Through a detailed exploration of the underlying mechanisms, experimental methodologies, and quantitative outcomes, this document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development. We will delve into the profound impact of PEGylation on key pharmacokinetic and pharmacodynamic parameters, including increased drug stability, enhanced solubility, extended circulatory half-life, and reduced immunogenicity. This guide also presents detailed experimental protocols for common PEGylation and characterization techniques, alongside visualizations of key biochemical processes to facilitate a deeper understanding of this transformative technology.

Introduction to PEGylation

PEGylation is a chemical modification process that involves the covalent or non-covalent attachment of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic molecule.[1] This process fundamentally alters the physicochemical properties of the parent molecule, such as its conformation, hydrophobicity, and electrostatic binding.[1] The primary goal of PEGylation is to improve the safety and efficiency of therapeutic drugs by overcoming inherent limitations such as rapid degradation, poor solubility, and immunogenic responses.[2] Since the first PEGylated drug, Adagen, was approved by the FDA in 1990 for the treatment of severe combined immunodeficiency disease, PEGylation has become a widely adopted strategy in the pharmaceutical industry.[3]

The "stealth" properties conferred by the PEG chains shield the therapeutic molecule from the host's immune system and proteolytic enzymes, thereby prolonging its circulation time and reducing the frequency of administration.[4] This guide will explore the various facets of PEGylation, from the fundamental chemistry to its diverse applications and the analytical techniques used for characterization.

The Biochemical Impact of PEGylation: Mechanisms of Action

The therapeutic benefits of PEGylation stem from several key mechanistic principles. The covalent attachment of PEG chains to a biomolecule creates a hydrophilic shield that sterically hinders interactions with other molecules.

Enhanced Pharmacokinetics and Reduced Immunogenicity

By increasing the hydrodynamic radius of the therapeutic molecule, PEGylation reduces its renal clearance, leading to a significantly extended plasma half-life. This "stealth" effect also masks antigenic epitopes on the surface of the protein, thereby reducing its immunogenicity and the likelihood of an adverse immune response. This is particularly crucial for non-human derived proteins and enzymes used in therapies.

Increased Solubility and Stability

PEG is a highly hydrophilic polymer, and its conjugation to poorly water-soluble drugs can significantly enhance their solubility. This is a critical advantage for the formulation and delivery of many small molecule drugs. Furthermore, the protective PEG layer can shield the therapeutic protein from proteolytic degradation and aggregation, thereby increasing its stability both in vivo and during storage.

The Enhanced Permeability and Retention (EPR) Effect

In the context of cancer therapy, PEGylated nanoparticles and macromolecules can preferentially accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, with larger pores than those in healthy tissues, allowing for the extravasation of PEGylated nanocarriers. Coupled with the poor lymphatic drainage in the tumor microenvironment, this leads to the passive targeting and retention of the therapeutic agent at the tumor site.

Quantitative Effects of PEGylation on Therapeutic Molecules

The impact of PEGylation on the pharmacokinetic and pharmacodynamic properties of therapeutic molecules can be quantified to demonstrate its efficacy. The following tables summarize key quantitative data from various studies.

Therapeutic AgentPEG Size (kDa)Fold Increase in Half-LifeReference
Paclitaxel (liposomal)23.5
Interferon-α2b12~10
Recombinant Human TIMP-12025
Peginesatide (peptide)40 (branched)-

Table 1: Enhancement of Drug Half-Life through PEGylation. This table illustrates the significant extension of the in vivo half-life of various therapeutic agents upon PEGylation.

Therapeutic AgentEffect on ImmunogenicityQuantitative DataReference
AsparaginaseReduced HypersensitivityHypersensitivity rates reduced from ~75% to 10-15%
UricaseReduced Antibody ResponseNo detectable antibody response after chronic injection
Recombinant ProteinsGeneral ReductionMasks antigenic epitopes

Table 2: Reduction in Immunogenicity by PEGylation. This table highlights the ability of PEGylation to mitigate the immunogenic response to therapeutic proteins.

DrugPEG FormulationIncrease in SolubilityReference
PaclitaxelPEG-succinyl conjugate (5 kDa)> 20 mg/mL
PaclitaxelPEGylated liposomesEnhanced
CarvedilolSolid dispersion with PEG 40005.08-fold increase

Table 3: Improvement in Drug Solubility with PEGylation. This table showcases the significant enhancement in the solubility of poorly water-soluble drugs achieved through PEGylation.

Nanoparticle FormulationTumor AccumulationQuantitative DataReference
PEGylated Liposomal DoxorubicinEnhanced tumor accumulation10-15 fold higher concentration in tumor vs. normal tissue
100 nm PEGylated LiposomesHigher tumor accumulationSignificantly higher than 200 nm and 400 nm formulations

Table 4: Enhanced Tumor Targeting via the EPR Effect. This table provides quantitative evidence of the increased accumulation of PEGylated nanocarriers in tumor tissues.

Key Applications of PEGylation in Biochemistry

PEGylation has found broad applications across various classes of therapeutic agents and delivery systems.

PEGylation of Proteins and Peptides

The PEGylation of therapeutic proteins and peptides is the most established application of this technology. It has been successfully applied to a wide range of biologics, including enzymes, cytokines, and antibody fragments, to improve their therapeutic index.

PEGylation of Nanoparticles and Liposomes

Coating the surface of nanoparticles and liposomes with PEG is a common strategy to improve their systemic circulation time and enable passive tumor targeting through the EPR effect. This "stealth" coating reduces opsonization and clearance by the reticuloendothelial system (RES).

PEGylation of Small Molecule Drugs

While less common than for biologics, PEGylation can also be used to enhance the solubility and alter the pharmacokinetic profile of small molecule drugs.

Experimental Protocols

This section provides detailed methodologies for key PEGylation and characterization experiments.

N-Terminal Specific PEGylation of Granulocyte Colony-Stimulating Factor (G-CSF)

This protocol describes the site-specific PEGylation of the N-terminal α-amino group of G-CSF using reductive alkylation.

Materials:

  • Recombinant human G-CSF (rhG-CSF)

  • Methoxy PEG propionaldehyde (mPEG-CHO), 20 kDa

  • Sodium cyanoborohydride (NaCNBH₃)

  • Sodium acetate buffer (10 mM, pH 4.6)

  • Sorbitol

  • Cation exchange chromatography column (e.g., TSKgel SP-5PW)

  • Buffer A: 10 mM sodium phosphate, pH 4.7

  • Buffer B: 100 mM sodium phosphate, 100 mM sodium chloride, pH 4.85

  • Amicon Ultra Centrifugal filters (10 kDa cutoff)

Procedure:

  • Dissolve rhG-CSF in 10 mM sodium acetate buffer (pH 4.6) containing 5% (w/v) sorbitol.

  • Add a 10-50 fold molar excess of mPEG-CHO (20 kDa) to the G-CSF solution.

  • Initiate the reductive alkylation reaction by adding a molar excess of sodium cyanoborohydride.

  • Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

  • Purify the PEGylated G-CSF from the reaction mixture using cation exchange chromatography.

  • Apply the reaction mixture to the equilibrated TSKgel SP-5PW column.

  • Elute the protein using a linear gradient of Buffer B.

  • Collect the fractions containing the mono-PEGylated G-CSF.

  • Concentrate the purified PEG-G-CSF and exchange the buffer to the final formulation buffer using Amicon Ultra Centrifugal filters.

  • Determine the protein concentration using UV spectroscopy at 280 nm.

Lysine-Specific PEGylation of Bovine Serum Albumin (BSA)

This protocol outlines the non-specific PEGylation of lysine residues on BSA using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Bovine Serum Albumin (BSA)

  • mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography (SEC) column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Dissolve mPEG-SCM in the same buffer.

  • Add the desired molar excess of mPEG-SCM to the BSA solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Stop the reaction by adding a primary amine-containing buffer (e.g., Tris buffer).

  • Remove unreacted PEG and purify the PEGylated BSA using size-exclusion chromatography with PBS as the mobile phase.

  • Pool the fractions containing the PEGylated BSA.

Thiol-Specific PEGylation of a Fab' Fragment

This protocol describes the site-specific PEGylation of a free cysteine residue in the hinge region of a Fab' fragment using a maleimide-activated PEG.

Materials:

  • Fab' fragment with a free hinge cysteine

  • mPEG-Maleimide, 40 kDa

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate buffer (e.g., 50 mM, pH 7.0) containing EDTA

  • Size-exclusion chromatography column

  • PBS

Procedure:

  • Dissolve the Fab' fragment in the phosphate buffer.

  • To ensure the hinge cysteine is in a reduced state, add a 2-5 molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dissolve the mPEG-Maleimide in the same buffer.

  • Add a 1.5 to 5-fold molar excess of mPEG-Maleimide to the reduced Fab' solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding a molar excess of a free thiol-containing compound (e.g., cysteine).

  • Purify the mono-PEGylated Fab' using size-exclusion chromatography with PBS as the mobile phase.

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general method for analyzing the degree of PEGylation using MALDI-TOF MS.

Materials:

  • PEGylated protein sample

  • Sinapinic acid (matrix)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) (matrix for smaller peptides)

  • Matrix solution: 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid (TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range for the expected PEGylated protein.

  • Analyze the resulting spectrum to determine the molecular weight of the different PEGylated species and calculate the degree of PEGylation.

Purity Assessment of PEGylated Proteins by Size-Exclusion HPLC (SEC-HPLC)

This protocol describes a method for assessing the purity and detecting aggregates of PEGylated proteins using SEC-HPLC.

Materials:

  • PEGylated protein sample

  • SEC-HPLC column (e.g., Agilent AdvanceBio SEC)

  • Mobile phase: e.g., 150 mM Sodium Phosphate Buffer, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC-HPLC column with the mobile phase.

  • Prepare the PEGylated protein sample in the mobile phase.

  • Inject an appropriate volume of the sample onto the column.

  • Run the separation under isocratic conditions at a constant flow rate.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatogram to determine the percentage of the main PEGylated protein peak and the presence of any high molecular weight aggregates or unreacted protein.

Quantification of the Degree of PEGylation using the TNBS Assay

This protocol describes a colorimetric method to quantify the number of free amino groups remaining after PEGylation, thereby allowing for the calculation of the degree of PEGylation.

Materials:

  • PEGylated protein sample

  • Unmodified protein (control)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (0.01% in water)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare solutions of both the unmodified and PEGylated protein at the same concentration in 0.1 M sodium bicarbonate buffer.

  • To 500 µL of each protein solution, add 250 µL of the 0.01% TNBS solution.

  • Incubate the reaction mixtures for 2 hours at 37°C with shaking.

  • If the protein is in solution, measure the absorbance of the supernatant at 345 nm.

  • The decrease in absorbance of the PEGylated protein sample compared to the unmodified protein is proportional to the number of lysine residues that have been modified with PEG.

  • Calculate the degree of PEGylation based on the reduction in free amino groups.

Visualizing PEGylation: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PEGylation_Process cluster_reactants Reactants cluster_reaction PEGylation Reaction cluster_products Products Therapeutic_Protein Therapeutic Protein (e.g., with Lysine residues) Reaction Covalent Conjugation (pH controlled) Therapeutic_Protein->Reaction Activated_PEG Activated PEG (e.g., mPEG-NHS) Activated_PEG->Reaction PEGylated_Protein PEGylated Protein Reaction->PEGylated_Protein Byproduct Byproduct (e.g., NHS) Reaction->Byproduct

Caption: A simplified workflow of the protein PEGylation process.

Stealth_Effect cluster_unpegylated Un-PEGylated Therapeutic cluster_pegylated PEGylated Therapeutic Therapeutic_Un Therapeutic Immune_Cell Immune Cell Therapeutic_Un->Immune_Cell Recognition & Clearance Enzyme Proteolytic Enzyme Therapeutic_Un->Enzyme Degradation Therapeutic_PEG Therapeutic PEG_Shell PEG Shell Immune_Cell_2 Immune Cell PEG_Shell->Immune_Cell_2 Steric Hindrance (Evasion) Enzyme_2 Proteolytic Enzyme PEG_Shell->Enzyme_2 Steric Hindrance (Protection)

Caption: The "stealth" effect of PEGylation shielding a therapeutic molecule.

Characterization_Workflow Start PEGylated Protein Sample SEC_HPLC SEC-HPLC (Purity & Aggregation) Start->SEC_HPLC MALDI_TOF MALDI-TOF MS (Degree of PEGylation) Start->MALDI_TOF TNBS_Assay TNBS Assay (Quantify Free Amines) Start->TNBS_Assay Bioassay In Vitro Bioassay (Biological Activity) SEC_HPLC->Bioassay MALDI_TOF->Bioassay TNBS_Assay->Bioassay Final_Product Characterized PEGylated Product Bioassay->Final_Product

Caption: A typical workflow for the characterization of a PEGylated protein.

EPR_Effect cluster_vasculature Blood Vessel cluster_tissue Tissue Bloodstream Bloodstream Endothelium Normal Endothelium Tight Junctions Tumor_Endothelium Leaky Tumor Endothelium Fenestrations Tumor_Tissue Tumor Tissue Tumor_Endothelium:f1->Tumor_Tissue Accumulation (Poor Lymphatic Drainage) Normal_Tissue Normal Tissue PEG_Nanoparticle PEGylated Nanoparticle PEG_Nanoparticle->Endothelium:f0 No Extravasation PEG_Nanoparticle->Tumor_Endothelium:f1 Extravasation

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Challenges and Future Directions

Despite its widespread success, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated therapeutic, is a growing concern. Furthermore, the heterogeneity of PEGylated products, particularly with random PEGylation strategies, can pose analytical and regulatory challenges. Excessive PEGylation can also sometimes lead to a reduction in the biological activity of the therapeutic molecule by sterically hindering its interaction with its target receptor.

Future innovations in PEGylation are focused on developing more homogenous and site-specific conjugation methods, such as "click chemistry" and enzymatic approaches. The development of biodegradable PEGs and alternative "stealth" polymers is also an active area of research to address the potential for long-term accumulation and immunogenicity.

Conclusion

PEGylation has revolutionized the field of biopharmaceuticals by providing a robust and versatile platform for improving the therapeutic properties of a wide range of molecules. By enhancing drug stability, increasing solubility, extending circulatory half-life, and reducing immunogenicity, PEGylation has enabled the development of numerous life-saving therapies. The continued advancement of PEGylation technologies, including the development of next-generation polymers and site-specific conjugation strategies, promises to further expand the applications of this powerful tool in biochemistry and drug development, ultimately leading to safer and more effective treatments for a multitude of diseases. This guide has provided a comprehensive overview of the core principles, applications, and methodologies of PEGylation, serving as a valuable resource for scientists and researchers dedicated to advancing the frontiers of therapeutic innovation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Click Chemistry for Bioconjugation

This guide provides a comprehensive overview of click chemistry, a powerful class of reactions enabling the efficient and specific covalent linking of molecules. It has become an indispensable tool in bioconjugation for applications ranging from drug discovery and development to proteomics and diagnostics. We will delve into the core principles, present key quantitative data, provide detailed experimental protocols, and visualize complex processes to facilitate a deeper understanding of this transformative chemical technology.

Core Concepts of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity, reliability, and modularity.[1][2] It is not a single reaction, but a set of criteria for reactions that are wide in scope, give very high yields, generate only inoffensive byproducts, and are stereospecific.[2] A key feature for bioconjugation is that these reactions are often bio-orthogonal, meaning they can proceed in complex biological environments, such as in living cells, without interfering with native biochemical processes.[3][4]

Key Advantages in Bioconjugation:

  • High Specificity and Selectivity: Click reactions occur only between mutually reactive functional groups (e.g., an azide and an alkyne), avoiding side reactions with the plethora of other functional groups present in biomolecules.

  • Biocompatibility: Many click reactions proceed under mild, aqueous conditions at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.

  • High Yields and Favorable Kinetics: These reactions are typically fast and proceed to high completion, even at low reactant concentrations, which is crucial when working with precious biological samples.

  • Stable Linkages: The resulting covalent bonds, such as the triazole ring formed in azide-alkyne cycloadditions, are chemically robust and stable under physiological conditions.

The most prominent click reactions used in bioconjugation fall into the category of cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Click Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source. This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst is typically generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) oxidation state and protect biomolecules from damage by reactive oxygen species.

While highly effective, the cytotoxicity of the copper catalyst can limit the application of CuAAC in living systems. However, it remains a gold standard for in vitro and ex vivo bioconjugation, including the synthesis of antibody-drug conjugates (ADCs).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is also a 1,3-dipolar cycloaddition but does not require a metal catalyst. The reaction is driven by the high ring strain of a cyclooctyne (a cyclic alkyne), which readily reacts with an azide to release this strain.

Various cyclooctynes have been developed, each with different reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and 4-dibenzocyclooctynol (DIBO). Because it is catalyst-free, SPAAC is highly biocompatible and is the preferred method for labeling molecules on and inside living cells.

Thiol-ene Reaction

The thiol-ene reaction is another efficient click-type reaction used for bioconjugation. It involves the radical-mediated addition of a thiol (-SH) group across a carbon-carbon double bond (an alkene or "ene"). This reaction can be initiated by light (photoinitiation) or heat. It is characterized by its tolerance to many functional groups and the absence of toxic metal catalysts, making it suitable for modifying peptides and other biomolecules. The resulting thioether linkage is highly stable.

Quantitative Data Comparison

The choice of click reaction often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The tables below summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: General Performance Comparison of CuAAC vs. SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Biocompatibility Limited for in vivo applications due to copper catalyst cytotoxicity. Ligands are required to mitigate toxicity.Excellent biocompatibility, making it ideal for in vivo and live-cell applications.
Reaction Rate Generally very fast.Slower than CuAAC; highly dependent on the structure of the cyclooctyne.
Steric Hindrance Less affected by the steric bulk of the azide and alkyne.Can be significantly slower with sterically demanding substrates.
Table 2: Comparative Second-Order Reaction Rate Constants (k)
Reaction ClassReactantsRate Constant (k) in M⁻¹s⁻¹Key Characteristics
CuAAC Terminal Alkyne + Azide10 to 10,000Very fast kinetics, but requires a potentially cytotoxic copper catalyst.
SPAAC BCN + Benzyl Azide~0.03 - 0.1Good balance of reactivity and stability.
SPAAC DIBO + Benzyl Azide~0.3Second-generation cyclooctyne with fast kinetics.
SPAAC DBCO + Benzyl Azide~1.0One of the most reactive cyclooctynes used in SPAAC.
SPAAC [9+1]CPP + Benzyl Azide0.0022Reactivity is influenced by the size and structure of the cycloparaphenylene (CPP) scaffold.
SPAAC m[9+1]CPP + Benzyl Azide0.0096Altering the macrocycle connectivity increases strain and reaction rate.
IEDDA Tetrazine + trans-cyclooctene (TCO)up to 10⁶Inverse-electron-demand Diels-Alder reaction, exhibits the fastest known click chemistry kinetics.

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific biomolecules and reagents.

Protocol: General CuAAC for Protein Modification

This protocol is adapted for labeling a protein containing an alkyne or azide functional group.

Materials:

  • Alkyne- or Azide-modified protein in a suitable buffer (e.g., PBS).

  • Azide- or Alkyne-containing label (e.g., fluorescent dye, biotin).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine stock solution (optional, to intercept by-products, 100 mM in water).

Procedure:

  • In a microcentrifuge tube, combine the modified protein and buffer to the desired volume and concentration (e.g., final protein concentration of 25-50 µM).

  • Add the azide or alkyne label from a stock solution to achieve a final concentration of 2-5 fold molar excess over the protein.

  • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

  • Add the premixed catalyst/ligand solution to the protein mixture. The final copper concentration is typically between 50 and 250 µM.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent label.

  • Purify the conjugated protein from excess reagents using an appropriate method, such as size-exclusion chromatography (e.g., desalting column) or dialysis.

Protocol: SPAAC for Live Cell Surface Labeling

This protocol describes the labeling of a cell surface protein that has been metabolically or genetically engineered to contain an azide group.

Materials:

  • Adherent or suspension cells expressing the azide-modified protein of interest.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore) stock solution in DMSO.

Procedure:

  • Culture cells under standard conditions (37°C, 5% CO₂) to an appropriate density.

  • Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Wash the cells twice with warm PBS to remove any residual media components.

  • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and protein expression level.

  • Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted dye.

  • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol: Thiol-Ene Conjugation for Peptides (Photoinitiated)

This protocol outlines the conjugation of a thiol-containing molecule to a peptide bearing an alkene (e.g., an allylglycine residue).

Materials:

  • Alkene-containing peptide dissolved in a suitable solvent (e.g., DMF or aqueous buffer).

  • Thiol-containing molecule (e.g., pent-2-ene-1-thiol).

  • Photoinitiator (e.g., LAP for aqueous solutions, or DPAP for organic solvents).

  • UV lamp (e.g., 365 nm).

Procedure:

  • In a UV-transparent reaction vessel, dissolve the alkene-containing peptide to the desired concentration.

  • Add the thiol-containing molecule, typically in a 1.5 to 5-fold molar excess relative to the peptide.

  • Add the photoinitiator. The concentration will need to be optimized but is often in the millimolar range.

  • If the reaction is oxygen-sensitive, sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Initiate the reaction by irradiating the mixture with the UV lamp for 1-4 hours. Agitation may be required for even exposure.

  • Monitor the reaction progress using HPLC-MS.

  • Once complete, purify the conjugated peptide using preparative HPLC.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key click chemistry processes.

Reaction Mechanisms

CuAAC_Mechanism CuAAC Reaction Mechanism Azide R1-N₃ (Azide) Triazole 1,4-disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Triazole Cycloaddition

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

SPAAC_Mechanism SPAAC Reaction Mechanism Azide R1-N₃ (Azide) TS Transition State Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TS [3+2] Cycloaddition Triazole Stable Triazole Product TS->Triazole Release of Ring Strain

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Experimental Workflows

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification Ab 1. Native Antibody (mAb) Ab_Azide 2. Introduce Azide Handle (e.g., via enzymatic modification or unnatural amino acid) Ab->Ab_Azide Reaction 5. Mix Azide-Ab and DBCO-Drug-Linker (SPAAC Reaction) Ab_Azide->Reaction Drug 3. Cytotoxic Drug Drug_Linker 4. Synthesize Drug-Linker with Cyclooctyne (e.g., DBCO) Drug->Drug_Linker Drug_Linker->Reaction Purification 6. Purify ADC (e.g., Size-Exclusion Chromatography) Reaction->Purification ADC 7. Characterized ADC Purification->ADC

Caption: General workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.

Protein_Labeling_Workflow Workflow for Pulse-Chase Protein Half-Life Analysis using SPAAC cluster_labeling Cell Labeling (Pulse) cluster_chase Chase cluster_analysis Analysis Cells 1. Culture Cells Pulse 2. Incubate with L-azidohomoalanine (AHA) in Met-free medium Cells->Pulse Chase 3. Replace with Met-containing medium Pulse->Chase Collect 4. Collect cell samples at various time points Chase->Collect Lyse 5. Lyse cells and IP protein of interest Collect->Lyse SPAAC 6. React with Cyclooctyne-Biotin (SPAAC Reaction) Lyse->SPAAC Detect 7. Analyze by SDS-PAGE and Western Blot (Streptavidin-HRP) SPAAC->Detect HalfLife 8. Quantify and determine protein half-life Detect->HalfLife

Caption: SPAAC-based pulse-chase workflow to determine protein half-life.

References

The Pivotal Role of PEG Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become an indispensable tool in the design and engineering of sophisticated drug delivery systems. Their inherent properties—hydrophilicity, biocompatibility, and non-immunogenicity—address many of the challenges associated with the systemic administration of therapeutic agents. This technical guide provides a comprehensive overview of the core principles of PEGylation, focusing on the critical role of PEG linkers in modulating the pharmacokinetic and pharmacodynamic profiles of drugs. We delve into the synthesis of various PEG linkers, detail key experimental protocols for the preparation and characterization of PEGylated drug carriers, and present quantitative data to guide the rational design of next-generation therapeutics. Through illustrative diagrams of biological pathways and experimental workflows, this guide aims to equip researchers and drug development professionals with the fundamental knowledge required to effectively harness PEGylation technology for enhanced drug delivery.

Introduction to PEGylation and the Function of PEG Linkers

PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule, most commonly a therapeutic drug, protein, or nanoparticle carrier.[1][2] This modification imparts several desirable physicochemical properties, primarily by creating a hydrophilic shield around the conjugated entity.[3]

The core functions of PEG linkers in drug delivery systems include:

  • Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation for intravenous administration.[3][4]

  • Prolonged Circulation Half-Life: The hydrophilic PEG chains create a hydration shell that increases the hydrodynamic radius of the drug conjugate, reducing renal clearance and shielding it from enzymatic degradation and uptake by the reticuloendothelial system (RES). This "stealth" effect leads to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: By masking antigenic epitopes on the surface of therapeutic proteins or drug carriers, PEGylation can minimize or prevent an immune response.

  • Improved Stability: The protective PEG layer can enhance the stability of the drug against degradation in biological fluids.

  • Controlled Drug Release: Cleavable PEG linkers can be engineered to release the drug payload in response to specific triggers in the target microenvironment, such as changes in pH or the presence of certain enzymes.

  • Enhanced Targeting: In targeted drug delivery systems, PEG linkers can act as flexible spacers, allowing targeting ligands to efficiently bind to their receptors on target cells.

Types of PEG Linkers: Structure and Synthesis

PEG linkers can be classified based on their architecture and the reactivity of their terminal functional groups.

Linear vs. Branched PEG Linkers
  • Linear PEGs: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units. They are typically monofunctional (e.g., mPEG, with one reactive terminus) or homobifunctional (with two identical reactive groups).

  • Branched PEGs: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the stealth effect. Multi-arm PEGs can also be heterobifunctional, offering multiple points for drug and/or targeting ligand attachment.

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of two different molecules, such as a drug and a targeting moiety. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for reacting with thiols, and alkynes/azides for click chemistry.

A common heterobifunctional linker used in bioconjugation is Maleimide-PEG-NHS ester. Its synthesis generally involves a multi-step process:

  • Boc Protection and PEGylation: Start with a molecule containing both an amine and a carboxylic acid, protecting the amine with a Boc group. This is then reacted with a PEG chain that has a terminal leaving group (e.g., tosylate) to form a Boc-protected PEG-acid.

  • NHS Ester Formation: The carboxylic acid end of the Boc-PEG-acid is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Boc Deprotection: The Boc protecting group is removed from the amine terminus using an acid, such as trifluoroacetic acid (TFA).

  • Maleimide Functionalization: The newly exposed amine is then reacted with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization to form the maleimide group.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker length and architecture has a profound impact on the performance of a drug delivery system. The following tables summarize quantitative data from various studies.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
ADC TargetPayloadPEG Linker LengthHalf-life (t½) in hoursClearance (mL/day/kg)Reference
HER2MMAENo PEG19.6 min-
HER2MMAE4 kDa49.2 min-
HER2MMAE10 kDa219.0 min-
GenericDM1PEG4-~20
GenericDM1PEG8-~10
GenericDM1PEG12-~8
GenericDM1PEG24-~7
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
ADC TargetPayloadPEG Linker LengthIC50 (nM)Reference
HER2MMAENo PEG0.11
HER2MMAE4 kDa0.72
HER2MMAE10 kDa2.48
Table 3: Comparison of Linear vs. Branched PEG Linkers on Nanoparticle Properties
Nanoparticle CorePEG ArchitecturePEG Molecular Weight (kDa)Hydrodynamic Radius (nm)In Vitro Macrophage Uptake (% of control)Reference
PolymericLinear2~100~40
PolymericLinear5~120~35
PolymericLinear10~150~30
Polymeric4-arm Branched10~160~25
Table 4: Effect of PEGylation on Liposome Pharmacokinetics
Liposome FormulationEncapsulated DrugPEG-Lipid Content (mol%)Half-life (t½) in hours (Rat)Reference
ConventionalDoxorubicin0~1
PEGylatedDoxorubicin5~18
ConventionalCisplatin/Mifepristone0-
PEGylatedCisplatin/Mifepristone5~24 (Cisplatin), ~20 (Mifepristone)

Mandatory Visualizations

Signaling Pathways

G Receptor-Mediated Endocytosis of a PEGylated Nanoparticle cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle with Targeting Ligand Receptor Cell Surface Receptor PEGylated_Nanoparticle->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle Invagination & Fission Early_Endosome Early Endosome (pH drop) Coated_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome/ Lysosome (Drug Release) Early_Endosome->Late_Endosome Maturation Drug Released Drug Late_Endosome->Drug Degradation of carrier Signaling_Cascade Downstream Signaling Drug->Signaling_Cascade Target Engagement

Caption: Receptor-mediated endocytosis of a targeted PEGylated nanoparticle.

G Complement Activation by PEGylated Surfaces PEG_Surface PEGylated Nanoparticle Surface C3 Complement Protein C3 PEG_Surface->C3 Spontaneous hydrolysis C3_H2O C3(H2O) C3->C3_H2O C3_convertase C3 Convertase (C3bBb) C3_H2O->C3_convertase + Factor B, Factor D FactorB Factor B FactorD Factor D C3a C3a (Anaphylatoxin) C3_convertase->C3a C3b C3b (Opsonin) C3_convertase->C3b C5_convertase C5 Convertase C3b->C5_convertase + C3 convertase Phagocyte Phagocyte C3b->Phagocyte Opsonization C5a C5a (Anaphylatoxin) C5_convertase->C5a MAC Membrane Attack Complex (MAC) C5_convertase->MAC

Caption: The alternative pathway of complement activation by PEGylated surfaces.

Experimental Workflows

G Preclinical Development of a PEGylated Nanomedicine Start Formulation Formulation & PEGylation Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro_Tox In Vitro Cytotoxicity & Stability Characterization->InVitro_Tox InVivo_PK In Vivo Pharmacokinetics & Biodistribution InVitro_Tox->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Tumor Model) InVivo_PK->InVivo_Efficacy Tox_Studies Toxicology Studies InVivo_Efficacy->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND End IND->End

Caption: A typical preclinical development workflow for PEGylated nanomedicines.

Detailed Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker (e.g., Alkyne-PEG-NHS Ester)

This protocol describes a general method for synthesizing an alkyne-terminated PEG with an NHS ester on the other end, useful for click chemistry and amine conjugation.

Materials:

  • α-Hydroxy-ω-carboxy-PEG

  • Propargyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Esterification of PEG with Propargyl Alcohol: Dissolve α-hydroxy-ω-carboxy-PEG, propargyl alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.2 eq) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain alkyne-PEG-acid.

  • NHS Ester Formation: Dissolve the purified alkyne-PEG-acid and NHS (1.5 eq) in anhydrous DMF. Add EDC (1.2 eq) and stir the reaction at room temperature for 12 hours.

  • Final Product Isolation: Precipitate the product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum to yield the final alkyne-PEG-NHS ester.

PEGylation of a Monoclonal Antibody (mAb)

This protocol outlines a common method for PEGylating a monoclonal antibody via lysine residues using an NHS-ester activated PEG.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody into the reaction buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • PEGylation Reaction: Add the mPEG-NHS ester to the antibody solution at a desired molar excess (e.g., 10-50 fold). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated antibody from unreacted PEG and other reagents using SEC.

  • Characterization: Characterize the purified conjugate for protein concentration, degree of PEGylation (e.g., by SDS-PAGE, mass spectrometry), and biological activity.

Determination of Drug-to-Antibody Ratio (DAR) of an ADC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the sample and elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Data Analysis: The different drug-loaded species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • DAR Calculation: Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

In Vitro Cytotoxicity Assay

The MTT or MTS assay is commonly used to assess the cytotoxicity of a drug or drug conjugate on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • PEGylated drug conjugate and unconjugated drug

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the PEGylated drug, unconjugated drug, and a vehicle control. Replace the cell culture medium with medium containing the different drug concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft model to evaluate the in vivo efficacy of a PEGylated drug delivery system.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Tumor cells

  • PEGylated drug formulation, control formulation, and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.

  • Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the PEGylated drug, control, and vehicle according to the planned dosing schedule (e.g., intravenously, once a week).

  • Tumor Measurement and Body Weight: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

PEG linkers are a cornerstone of modern drug delivery, offering a versatile and powerful platform to improve the therapeutic index of a wide range of drugs. By carefully selecting the appropriate PEG linker architecture, length, and terminal functionalities, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their drug candidates. The experimental protocols and quantitative data presented in this guide provide a foundational framework for the rational design and development of next-generation PEGylated drug delivery systems. As our understanding of the complex interplay between PEGylated constructs and biological systems continues to grow, so too will the potential for this technology to deliver safer and more effective therapies to patients.

References

Methodological & Application

Application Notes and Protocols for m-PEG16-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and m-PEG16-azide

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for the precise modification of biomolecules.[1] One of the most prominent examples of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[2][3] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[4]

This compound is a hydrophilic polyethylene glycol (PEG) reagent containing a terminal azide group. The methoxy-terminated PEG chain, with 16 PEG units, enhances the aqueous solubility and reduces the immunogenicity of the molecule it is conjugated to.[5] Its azide functionality allows for its participation in click chemistry reactions, enabling the covalent attachment of the PEG chain to alkyne-modified molecules such as proteins, peptides, and small molecules. This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Alternatively, in scenarios where the cytotoxicity of a copper catalyst is a concern, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, a strained cyclooctyne reacts with an azide, driven by the release of ring strain, to form a stable triazole without the need for a catalyst.

Key Applications of this compound in Research and Drug Development

  • PEGylation of Biotherapeutics: Improving the half-life, stability, and solubility of protein and peptide drugs.

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.

  • Drug Delivery: Modifying the surface of nanoparticles and liposomes to enhance circulation time and reduce clearance.

  • Biomolecule Labeling: Attaching fluorescent dyes or affinity tags to biomolecules for detection and purification.

  • Surface Modification: Functionalizing material surfaces for biomedical applications.

Experimental Protocols

This section provides a detailed protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound for the PEGylation of an alkyne-modified protein.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently attach this compound to an alkyne-functionalized protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water or a compatible buffer.

    • Ensure the alkyne-modified protein is at a suitable concentration in a buffer free of chelating agents like EDTA.

    • Freshly prepare the sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add a 2 to 10-fold molar excess of the this compound solution to the protein solution.

    • In a separate tube, prepare the copper catalyst solution by premixing CuSO₄ and THPTA. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let this mixture stand for a few minutes.

  • Initiation of the Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/azide mixture. The final concentration of copper can range from 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 20-fold molar excess of sodium ascorbate to copper is recommended.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C overnight.

    • Protect the reaction from light, especially if using fluorescently tagged molecules.

  • Purification:

    • Following incubation, purify the PEGylated protein from unreacted this compound, copper catalyst, and other small molecules.

    • Size-exclusion chromatography (SEC) is a common and effective method for this purification. Dialysis or ultrafiltration can also be employed.

  • Characterization:

    • Analyze the purified product to confirm successful PEGylation.

    • Techniques such as SDS-PAGE will show an increase in the molecular weight of the protein.

    • Mass spectrometry can be used to confirm the mass of the PEGylated protein.

    • HPLC can be used to assess the purity of the final product.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the CuAAC protocol described above.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Alkyne-Protein) 2:1 to 10:1A molar excess of the PEG-azide reagent drives the reaction to completion.
Copper(II) Sulfate (CuSO₄) Final Concentration 0.1 - 1 mMHigher concentrations can increase reaction speed but may also lead to protein precipitation.
Ligand (THPTA) to Copper Ratio 5:1The ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.
Sodium Ascorbate to Copper Ratio 5:1 to 20:1Ascorbate reduces Cu(II) to the active Cu(I) catalyst.
Reaction Time 1 - 4 hours at room temperatureLonger incubation times (e.g., overnight at 4°C) may be necessary for dilute solutions.
pH 7.0 - 8.0The reaction is generally robust across a range of pH values, but neutral to slightly basic conditions are optimal.
Expected Yield > 90%CuAAC reactions are typically very high-yielding.

Visualization of Workflow and Reaction Mechanism

Experimental Workflow for Protein PEGylation

G Experimental Workflow for Protein PEGylation with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_protein Prepare Alkyne-Modified Protein Solution mix Combine Protein and This compound prep_protein->mix prep_peg Prepare this compound Stock Solution prep_peg->mix prep_catalyst Prepare CuSO4/THPTA and Sodium Ascorbate Solutions add_catalyst Add CuSO4/THPTA and Sodium Ascorbate prep_catalyst->add_catalyst mix->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate purify Purify using Size-Exclusion Chromatography (SEC) incubate->purify characterize Characterize by SDS-PAGE, Mass Spectrometry, and HPLC purify->characterize

Caption: Workflow for protein PEGylation using this compound via CuAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound (R-N3) Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne Alkyne-Modified Molecule (R'-C≡CH) Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Copper_Acetylide Copper_Acetylide->Cycloaddition Product PEGylated Product (Stable Triazole Linkage) Cycloaddition->Product Product->CuI Catalyst Regeneration

Caption: Simplified mechanism of the CuAAC click chemistry reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, drug delivery, and bioconjugation.[2] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1]

m-PEG16-azide is a hydrophilic, monodisperse polyethylene glycol (PEG) reagent functionalized with an azide group. The PEG16 linker provides several advantages in bioconjugation, including increased solubility and stability of the resulting conjugate. This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.

Key Applications

  • Bioconjugation: Covalent attachment of this compound to proteins, antibodies, peptides, or other biomolecules functionalized with a strained alkyne (e.g., DBCO).

  • Drug Delivery: Development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and PEGylated therapeutics to improve pharmacokinetic profiles.

  • Surface Modification: Functionalization of nanoparticles, liposomes, and other surfaces with PEG chains to enhance biocompatibility and reduce non-specific binding.

  • Live Cell Imaging: Labeling of azide-modified biomolecules in living cells with cyclooctyne-functionalized fluorophores for visualization and tracking.

Quantitative Data Presentation

The efficiency of SPAAC reactions is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and pH. The following table summarizes typical quantitative data for SPAAC reactions relevant to the use of PEGylated azides.

ParameterValue RangeNotes
Second-Order Rate Constant (k₂) with DBCO 0.1 - 2.0 M⁻¹s⁻¹The reaction rate is dependent on the specific DBCO derivative and reaction conditions.[3]
Typical Molar Excess of this compound 1.5 - 5-foldA molar excess of the smaller PEG-azide molecule over the larger biomolecule (e.g., a DBCO-functionalized protein) is often used to drive the reaction to completion.[4]
Typical Reaction Time 2 - 12 hoursReaction time can be optimized based on the concentration of reactants and temperature. Reactions can be performed at room temperature or 4°C for longer incubations.
Optimal pH Range 7.0 - 8.5SPAAC reactions are generally efficient at physiological pH.
Typical Yield >90%High yields can be achieved with optimized reaction conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for protein bioconjugation using this compound.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product mPEG16_azide This compound Triazole_conjugate Stable Triazole-Linked PEGylated Conjugate mPEG16_azide->Triazole_conjugate + DBCO_molecule DBCO-Functionalized Molecule DBCO_molecule->Triazole_conjugate SPAAC (no catalyst)

A diagram of the SPAAC reaction mechanism.

Experimental_Workflow Experimental Workflow for Protein PEGylation start Start: DBCO-Functionalized Protein reagent_prep Reagent Preparation: Dissolve this compound in buffer start->reagent_prep reaction SPAAC Reaction: Incubate protein with this compound reagent_prep->reaction purification Purification: Remove excess this compound reaction->purification characterization Characterization: Confirm conjugation and purity purification->characterization end End: Purified PEGylated Protein characterization->end

A typical workflow for protein PEGylation.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Functionalized Protein with this compound

This protocol provides a general workflow for conjugating this compound to a protein that has been previously functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.

  • Anhydrous Dimethyl sulfoxide (DMSO) (optional, for dissolving this compound if needed)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Characterization equipment: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your DBCO-functionalized protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound. If readily soluble in the reaction buffer, dissolve it directly. If not, dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the DBCO-functionalized protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 3- to 5-fold molar excess of this compound over the protein is a good starting point.

    • Gently mix the reaction solution. If a DMSO stock of this compound was used, ensure the final concentration of DMSO is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction times may require optimization.

  • Purification of the PEGylated Protein:

    • Remove the excess, unreacted this compound from the reaction mixture.

    • Size-Exclusion Chromatography (SEC): Use a desalting column or an SEC column appropriate for the size of your protein to separate the larger PEGylated protein from the smaller, unreacted this compound.

    • Dialysis: Dialyze the reaction mixture against the reaction buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to remove the unreacted this compound.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein should show a shift to a higher molecular weight compared to the unconjugated protein.

    • UV-Vis Spectroscopy: If the DBCO reagent has a characteristic absorbance, the disappearance of this signal can be used to monitor the reaction progress.

    • Mass Spectrometry: Use ESI-MS or MALDI-TOF mass spectrometry to confirm the mass of the PEGylated protein and determine the degree of PEGylation.

Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

The progress of the SPAAC reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group (typically around 309 nm).

Materials:

  • DBCO-functionalized molecule

  • This compound

  • Reaction Buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO reagent (e.g., 309 nm).

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO-functionalized molecule provides an absorbance reading within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the this compound to the cuvette containing the DBCO-functionalized molecule.

    • Immediately begin monitoring the absorbance at the specified wavelength over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of this compound- Short reaction time- Inactive reagents- Increase the molar excess of this compound.- Increase the reaction time or temperature (if the protein is stable).- Ensure the freshness and proper storage of both the DBCO-functionalized molecule and this compound.
Protein Precipitation - High concentration of organic solvent (e.g., DMSO)- Protein instability under reaction conditions- Keep the final concentration of organic solvent below 10%.- Optimize the reaction buffer and pH for protein stability.
Difficulty in Purification - Inappropriate purification method- For large differences in molecular weight, SEC is generally effective. For smaller differences, other chromatography techniques like ion-exchange or hydrophobic interaction chromatography may be necessary.

Conclusion

Strain-promoted azide-alkyne cycloaddition using this compound is a versatile and efficient method for the PEGylation of biomolecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this powerful bioconjugation technique in their drug development and research endeavors. Optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Application Notes and Protocols for m-PEG16-azide Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of methoxy-polyethylene glycol (16)-azide (m-PEG16-azide) to monoclonal antibodies (mAbs). The protocol leverages the principles of bioorthogonal click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and specific method for creating stable antibody-PEG conjugates. This method allows for precise control over the conjugation process, leading to the production of homogeneous PEGylated antibodies. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like antibodies. PEGylation can increase a protein's solubility, stability, and circulating half-life while reducing its immunogenicity.[1][2] This protocol details the necessary materials, step-by-step procedures for conjugation and purification, and methods for characterizing the final conjugate.

Introduction to this compound and Antibody PEGylation

PEGylation is a critical tool in biopharmaceutical development for improving the therapeutic index of protein drugs.[1] The choice of PEGylation chemistry is crucial for preserving the biological activity of the antibody. Traditional methods often target primary amines on lysine residues, which can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, potentially impacting the antigen-binding region.[3]

Click chemistry offers a more controlled and site-specific approach to conjugation.[4] The reaction between an azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO), is a bioorthogonal reaction that proceeds rapidly and with high specificity under mild, aqueous conditions without the need for a catalyst. This protocol assumes the antibody has been pre-functionalized with a strained alkyne (e.g., DBCO) to react with the this compound. This site-specific approach helps to ensure that the PEGylation does not interfere with the antibody's antigen-binding sites, thus preserving its therapeutic efficacy.

Experimental Protocols

Materials and Reagents
Material/Reagent Supplier Notes
Alkyne-functionalized Monoclonal Antibody (e.g., DBCO-Ab)-Antibody pre-functionalized with a strained alkyne. See Note 1.
This compoundBroadPharm or similarStore at -20°C.
Phosphate Buffered Saline (PBS), pH 7.4Standard SupplierEnsure buffer is free of azide, which can interfere with the reaction.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or similarFor dissolving this compound.
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher ScientificFor buffer exchange and removal of excess reagents.
Amicon® Ultra Centrifugal Filter UnitsMilliporeSigmaFor concentrating the antibody solution.
Size Exclusion Chromatography (SEC) ColumnVariousFor purification of the final conjugate.
SDS-PAGE reagents and equipmentBio-Rad or similarFor analysis of the conjugation reaction.
Mass Spectrometer (e.g., ESI-MS)VariousFor characterization of the conjugate.

Note 1: If the antibody is not pre-functionalized, it will first need to be reacted with an NHS-ester-alkyne crosslinker (e.g., DBCO-PEG4-NHS ester) to introduce the reactive alkyne group. This initial step should be performed according to the manufacturer's protocol, followed by purification to remove the excess crosslinker before proceeding with the this compound conjugation.

Antibody Preparation
  • Buffer Exchange: If the antibody solution contains sodium azide or other interfering substances, perform a buffer exchange into azide-free PBS (pH 7.4) using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the concentration of the alkyne-functionalized antibody to 5-10 mg/mL in PBS. Use a centrifugal filter unit for concentration if necessary.

  • Purity Check: Confirm the purity and integrity of the antibody using SDS-PAGE.

This compound Stock Solution Preparation
  • Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10-20 mM.

  • Ensure the this compound is fully dissolved. Gentle vortexing may be required.

Conjugation Reaction
  • In a suitable reaction vessel, add the calculated volume of the prepared alkyne-functionalized antibody solution.

  • Add the this compound stock solution to the antibody solution. The molar ratio of the PEG-azide to the antibody will influence the final degree of PEGylation. A common starting point is a 5-10 fold molar excess of the this compound.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

Parameter Recommended Condition
Antibody Concentration5-10 mg/mL
Reaction BufferPBS, pH 7.4 (azide-free)
Molar Ratio (this compound : Antibody)5:1 to 10:1
Reaction Temperature4°C or Room Temperature
Reaction Time2-24 hours
Purification of the PEGylated Antibody

After the conjugation reaction, it is crucial to remove unreacted this compound and any potential aggregates.

  • Removal of Excess PEG: The initial purification can be performed using a desalting column to remove the bulk of the unreacted this compound.

  • Chromatographic Purification: For a higher purity product, size exclusion chromatography (SEC) is recommended. SEC separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated antibody from the smaller, unreacted PEG reagent and any unconjugated antibody.

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified PEGylated antibody.

  • Alternative Purification Methods: Depending on the specific antibody and the degree of PEGylation, other chromatographic techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be effective.

Characterization of the Antibody-PEG Conjugate

SDS-PAGE Analysis
  • Analyze the purified conjugate by SDS-PAGE under reducing conditions.

  • Successful PEGylation will result in a shift in the molecular weight of the corresponding antibody chain (heavy or light chain, depending on the site of alkyne functionalization).

  • Compare the PEGylated antibody to the unconjugated antibody to visualize this shift.

Mass Spectrometry
  • For a precise determination of the degree of PEGylation, mass spectrometry (e.g., ESI-MS) is the preferred method.

  • This analysis will confirm the covalent attachment of the this compound and can determine the number of PEG chains conjugated to the antibody.

Functional Assays
  • It is essential to verify that the PEGylated antibody retains its antigen-binding affinity and biological activity.

  • Perform relevant functional assays, such as an ELISA or a cell-based activity assay, to compare the functionality of the conjugated antibody to the unconjugated parent antibody.

Visualization of Workflow and Reaction

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Ab_prep Antibody Preparation (Buffer Exchange, Concentration) React Conjugation Reaction (Antibody + this compound) Ab_prep->React PEG_prep This compound Stock Solution Prep PEG_prep->React Purify Purification (Size Exclusion Chromatography) React->Purify Analyze Characterization (SDS-PAGE, Mass Spec, Functional Assay) Purify->Analyze

Caption: Experimental workflow for this compound antibody conjugation.

G cluster_reactants Reactants cluster_product Product Ab Alkyne-Functionalized Antibody (Ab-DBCO) Conjugate PEGylated Antibody (Ab-Triazole-PEG) Ab->Conjugate SPAAC (Click Chemistry) PEG This compound PEG->Conjugate

Caption: Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols: Functionalization of Nanoparticles with m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to improve the physicochemical properties of nanoparticles for biomedical applications. The covalent attachment of PEG chains to a nanoparticle surface can enhance its stability in biological media, reduce non-specific protein adsorption, and prolong circulation time, often referred to as the "stealth" effect.[1][2] Functionalizing the terminal end of the PEG chain with a reactive group, such as an azide (-N3), opens up a vast array of possibilities for subsequent bioconjugation through highly efficient and specific "click chemistry" reactions.[3][4]

This document provides detailed protocols and application notes for the functionalization of nanoparticles with methoxy-PEG16-azide (m-PEG16-azide) and their subsequent use in bioorthogonal conjugation reactions. The azide group serves as a versatile chemical handle for the attachment of biomolecules, targeting ligands, or imaging agents that have been modified with a corresponding alkyne group.

Core Principles

The functionalization process generally involves two key stages:

  • PEGylation: The covalent attachment of this compound to the surface of pre-synthesized nanoparticles. The specific chemistry for this step depends on the surface functional groups of the nanoparticles (e.g., amines, carboxyls, thiols).

  • Bioorthogonal Conjugation (Click Chemistry): The reaction of the azide-terminated PEGylated nanoparticles with an alkyne-containing molecule of interest. The most common methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Section 1: Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound containing an N-hydroxysuccinimide (NHS) ester to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymer, or iron oxide nanoparticles)

  • This compound-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to break up any aggregates.

  • PEGylation Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 100-fold molar excess of the dissolved this compound-NHS ester to the nanoparticle suspension. The optimal ratio will depend on the density of amine groups on the nanoparticle surface and should be determined empirically.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts.

    • For larger nanoparticles: Centrifuge the reaction mixture at an appropriate speed and temperature to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

    • For smaller nanoparticles: Purify the PEGylated nanoparticles using size exclusion chromatography or dialysis against the reaction buffer.

  • Final Resuspension: Resuspend the purified azide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Post-Functionalization Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a peptide or small molecule drug) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reactant Preparation:

    • Disperse the azide-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO) to a known concentration.

  • Catalyst Preparation (prepare fresh):

    • Prepare a 100 mM solution of CuSO4 in water.

    • Prepare a 500 mM solution of sodium ascorbate in water.

    • (Optional) Prepare a 100 mM solution of THPTA in water.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized nanoparticles and a 5- to 20-fold molar excess of the alkyne-containing molecule.

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugated nanoparticles using centrifugation, size exclusion chromatography, or dialysis to remove the copper catalyst, excess alkyne-molecule, and other reagents.

  • Final Product: Resuspend the purified, functionalized nanoparticles in a suitable storage buffer.

Section 2: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful PEGylation and subsequent conjugation. The following table summarizes key characterization techniques and the expected outcomes.

Characterization Technique Parameter Measured Expected Outcome after this compound Functionalization Reference
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in hydrodynamic diameter due to the PEG layer and associated water molecules.
Zeta Potential Analysis Surface ChargeA shift towards a more neutral zeta potential as the charged surface groups are shielded by the PEG layer.
Transmission Electron Microscopy (TEM) Core Size and MorphologyNo significant change in the core size of the nanoparticle. The PEG layer is typically not visible.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of a characteristic azide peak around 2100 cm⁻¹.
Proton NMR (¹H NMR) PEG QuantificationA characteristic peak for the ethylene oxide protons of PEG at ~3.65 ppm. Requires dissolution or cleavage of PEG from the nanoparticle.
Thermogravimetric Analysis (TGA) Mass Loss upon HeatingA distinct weight loss step corresponding to the degradation of the organic PEG layer, allowing for quantification of PEG content.

Section 3: Visualizing the Workflow and Pathways

Workflow for Nanoparticle Functionalization

The following diagram illustrates the overall experimental workflow from a bare nanoparticle to a fully functionalized bioconjugate.

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Purification & Characterization NP_amine Amine-Functionalized Nanoparticle Reaction_1 NHS Ester Chemistry NP_amine->Reaction_1 PEG_azide This compound-NHS PEG_azide->Reaction_1 PEGylated_NP Azide-Functionalized PEGylated Nanoparticle Reaction_2 CuAAC Reaction (or SPAAC) PEGylated_NP->Reaction_2 Purification_1 Purification PEGylated_NP->Purification_1 Reaction_1->PEGylated_NP Alkyne_mol Alkyne-Modified Molecule (e.g., Peptide) Alkyne_mol->Reaction_2 Final_conjugate Functionalized Nanoparticle Bioconjugate Purification_2 Purification Final_conjugate->Purification_2 Reaction_2->Final_conjugate Characterization_1 Characterization (DLS, Zeta, FTIR) Purification_1->Characterization_1 Characterization_2 Characterization (e.g., Functional Assay) Purification_2->Characterization_2

Caption: Workflow for nanoparticle functionalization with this compound and subsequent conjugation.

Click Chemistry Reaction Pathway

This diagram illustrates the chemical transformation occurring during the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_product Product Reactant_1 Nanoparticle-PEG-N₃ Product Nanoparticle-PEG-[Triazole]-R Reactant_1->Product 1,3-Dipolar Cycloaddition Reactant_2 R-C≡CH (Alkyne-Molecule) Reactant_2->Product Catalyst + Cu(I) Catalyst

Caption: The CuAAC reaction pathway for conjugating an alkyne-molecule to an azide-functionalized nanoparticle.

Section 4: Applications and Considerations

The functionalization of nanoparticles with this compound provides a versatile platform for a wide range of applications in nanomedicine and biotechnology.

  • Targeted Drug Delivery: The azide handle allows for the conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), or aptamers to direct the nanoparticles to specific cells or tissues.

  • Medical Imaging: Imaging agents, such as fluorescent dyes or chelators for radionuclides, can be "clicked" onto the nanoparticles for diagnostic applications.

  • Biosensing: The specific nature of the click reaction enables the construction of sophisticated biosensors where the nanoparticle serves as a signal amplification platform.

Important Considerations:

  • Copper Cytotoxicity: For in vivo applications, the potential cytotoxicity of the copper catalyst used in CuAAC is a concern. In such cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free, is a preferred alternative. This involves using a strained alkyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.

  • PEG Density: The density of the PEG chains on the nanoparticle surface can influence its biological behavior. A dense "brush" conformation is generally more effective at preventing protein adsorption and uptake by the mononuclear phagocyte system.

  • Purification: Rigorous purification after each step is critical to remove unreacted reagents, which can interfere with subsequent steps or cause toxicity.

References

Application Notes and Protocols: m-PEG16-azide in Fluorescent Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of m-PEG16-azide in the preparation of samples for fluorescent microscopy. The following sections describe two primary applications: surface passivation of microscopy slides to reduce non-specific binding and cell surface labeling via bioorthogonal click chemistry.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker containing a methoxy-terminated PEG chain and a reactive azide group. The PEG chain, consisting of 16 ethylene glycol units, imparts hydrophilicity and acts as a spacer, which is crucial for reducing non-specific protein adsorption on surfaces and for providing flexibility in bioconjugation. The terminal azide group allows for covalent attachment to alkyne-modified molecules through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][2][3] These characteristics make this compound a versatile tool in sample preparation for high-fidelity fluorescence microscopy.

Application 1: Surface Passivation of Microscopy Slides

Objective: To create a hydrophilic, protein-repellent surface on glass coverslips or slides to minimize non-specific binding of fluorescently labeled molecules, thereby improving the signal-to-noise ratio in fluorescence microscopy experiments.

Principle: A clean glass surface is first functionalized with an amine-containing silane. The this compound is then grafted onto the aminosilanized surface. While the azide group is not strictly necessary for passivation, its presence allows for potential further functionalization of the surface if desired. The dense layer of hydrophilic PEG chains creates a barrier that repels proteins and other biomolecules.

Experimental Protocol: Surface Passivation

Materials:

  • Microscope glass slides or coverslips

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Acetone, reagent grade

  • Ethanol, absolute

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Nitrogen gas

Equipment:

  • Coplin jars or slide staining dishes

  • Sonicator

  • Oven or hot plate

  • Centrifuge for slide drying (optional)

  • Fume hood

Protocol Steps:

  • Glass Cleaning:

    • Place slides/coverslips in a rack and immerse in a Coplin jar with acetone. Sonicate for 15 minutes.

    • Rinse thoroughly with ultrapure water.

    • Immerse in 1 M KOH and sonicate for 15 minutes.

    • Rinse extensively with ultrapure water until the pH is neutral.

    • Immerse in 0.1 M HCl for 1 minute.

    • Rinse thoroughly with ultrapure water.

    • Dry the slides completely under a stream of nitrogen gas or by baking in an oven at 110°C for 15 minutes.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in 95% ethanol/5% water.

    • Immerse the cleaned, dry slides in the APTES solution for 10 minutes at room temperature.

    • Rinse the slides by dipping them sequentially in three separate beakers of absolute ethanol.

    • Cure the silane layer by baking the slides at 110°C for 15 minutes.

    • Allow the slides to cool to room temperature.

  • PEGylation with this compound:

    • Prepare a solution of this compound in PBS, pH 7.4. A typical starting concentration is 10 mg/mL.

    • Place the aminosilanized slides in the this compound solution and incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the slides thoroughly with ultrapure water.

    • Dry the slides under a stream of nitrogen gas.

    • Store the passivated slides in a desiccator or under an inert atmosphere until use.

Quantitative Data Summary: Surface Passivation
ParameterRecommended ValueNotes
APTES Concentration2% (v/v)In 95% ethanol/5% water
Aminosilanization Time10 minutesAt room temperature
Curing Temperature110°C
Curing Time15 minutes
This compound Concentration10 mg/mLIn PBS, pH 7.4
PEGylation Time2-4 hoursAt room temperature

Caption: Workflow for passivating glass surfaces with this compound.

Application 2: Cell Surface Labeling via Click Chemistry

Objective: To fluorescently label specific biomolecules on the surface of live or fixed cells for visualization by microscopy. This is achieved by first introducing an alkyne-modified precursor into the cellular components of interest (e.g., via metabolic labeling) and then reacting the incorporated alkyne with this compound that has been pre-conjugated to a fluorescent dye. Alternatively, an azide-modified precursor can be incorporated and reacted with an alkyne-functionalized m-PEG16-fluorophore conjugate. This protocol focuses on the reaction of an azide (this compound) with an alkyne-modified cell surface.

Principle: The azide group of this compound reacts with a terminal alkyne via a CuAAC reaction to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][2] The this compound can be conjugated to a fluorescent dye prior to the click reaction or a fluorescent alkyne dye can be used to react with the azide-functionalized PEG linker after it has been attached to the cell surface. This protocol outlines the more common approach of using a fluorescently labeled alkyne to react with azide-modified cell surface molecules. For this application note, we will adapt this to the use of this compound as a linker to a non-fluorescent molecule, which is then detected by a fluorescent alkyne.

Experimental Protocol: Cell Surface Labeling (CuAAC)

Materials:

  • Cells with alkyne-modified surface molecules (e.g., through metabolic labeling with an alkyne-containing sugar)

  • This compound

  • Fluorescent alkyne dye (e.g., DBCO-dye, or a terminal alkyne dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • PBS, pH 7.4

  • Bovine serum albumin (BSA)

  • Formaldehyde or paraformaldehyde (for fixed cells)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Equipment:

  • Fluorescence microscope

  • Cell culture incubator and supplies

  • Centrifuge

Protocol Steps:

  • Cell Preparation:

    • Culture cells of interest on coverslips or in imaging dishes.

    • If applicable, metabolically label the cells with an alkyne-modified precursor (e.g., an alkyne-sugar) for a sufficient duration to achieve desired incorporation.

    • For Fixed Cell Staining:

      • Wash cells twice with PBS.

      • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash cells three times with PBS.

    • For Live Cell Staining:

      • Wash cells twice with pre-warmed, serum-free culture medium.

  • Click Reaction:

    • Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume:

      • 880 µL of PBS

      • 10 µL of 100 mM this compound in water (final concentration 1 mM)

      • 10 µL of 1 mM fluorescent alkyne dye in DMSO (final concentration 10 µM)

      • 50 µL of 20 mM CuSO₄ in water (final concentration 1 mM)

      • 50 µL of 100 mM THPTA in water (final concentration 5 mM)

    • Add 100 µL of freshly prepared 100 mM sodium ascorbate in water to the cocktail to initiate the reaction (final concentration 10 mM). Mix gently but thoroughly.

    • Remove the buffer from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS containing 1% BSA.

    • If desired, counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Quantitative Data Summary: Cell Surface Labeling (CuAAC)
ReagentStock ConcentrationFinal Concentration
This compound100 mM in water1 mM
Fluorescent Alkyne Dye1 mM in DMSO10 µM
CuSO₄20 mM in water1 mM
THPTA100 mM in water5 mM
Sodium Ascorbate100 mM in water (fresh)10 mM
Reaction Time 30-60 minutes
Temperature Room Temperature

Caption: Workflow for fluorescently labeling cell surfaces using this compound via CuAAC.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Inefficient metabolic labelingOptimize concentration and incubation time of the alkyne precursor.
Inactive click chemistry reagentsPrepare fresh sodium ascorbate solution. Ensure proper storage of all reagents.
Low concentration of this compound or fluorescent dyeIncrease the concentration of the limiting reagent.
High background fluorescence Insufficient washingIncrease the number and duration of wash steps. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Non-specific binding of the fluorescent probeDecrease the concentration of the fluorescent alkyne dye. Perform a blocking step with BSA before the click reaction.
Cell toxicity (live cell imaging) Copper cytotoxicityUse a copper-chelating ligand like THPTA. Minimize incubation time. Consider using copper-free SPAAC with a strained alkyne (e.g., DBCO).

Concluding Remarks

This compound is a valuable reagent for preparing high-quality samples for fluorescence microscopy. Its application in surface passivation significantly reduces background noise, while its use as a bioorthogonal linker in click chemistry enables specific and robust fluorescent labeling of cellular components. The protocols provided herein serve as a starting point, and optimization may be required for specific cell types and experimental systems.

References

Application Notes and Protocols for m-PEG16-azide in Live Cell Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the cellular proteome plays a pivotal role in nearly all biological processes. The ability to visualize and track newly synthesized proteins in living cells is crucial for understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a powerful tool for this purpose.[1][2] This method involves a two-step process: first, the metabolic incorporation of a bioorthogonally-functionalized amino acid into nascent proteins, and second, the highly specific "click" reaction with a complementary probe for detection.[3]

This document provides detailed application notes and protocols for the use of m-PEG16-azide in conjunction with metabolic labeling for the fluorescent tagging of newly synthesized proteins in live mammalian cells. The inclusion of a 16-unit polyethylene glycol (PEG) spacer in the azide probe enhances its aqueous solubility and provides spatial separation between the fluorophore and the labeled protein, which can minimize potential steric hindrance and fluorescence quenching.

The primary strategy for labeling proteins ahead of a reaction with an azide-containing probe is the metabolic incorporation of an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG).[3][4] HPG is an analog of methionine and is recognized by the cellular translational machinery, leading to its incorporation into newly synthesized proteins. The terminal alkyne group of HPG then serves as a handle for the covalent attachment of an azide-modified probe, such as a fluorophore conjugated to this compound, via the SPAAC reaction.

Principle of the Method

The protein labeling strategy described herein is a two-step process that enables the specific visualization of nascent proteins in live cells:

  • Metabolic Incorporation of an Alkyne Handle: Live cells are cultured in a methionine-free medium supplemented with the alkyne-containing methionine analog, L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated into the polypeptide chains of newly synthesized proteins.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The alkyne-labeled proteins are then covalently tagged with a fluorescent probe that has been modified with an azide group via a PEG linker (e.g., a fluorophore-m-PEG16-azide conjugate). This reaction is a bioorthogonal, copper-free click chemistry reaction that proceeds with high efficiency and specificity in the complex environment of a living cell without the need for a toxic copper catalyst. The PEG linker improves the solubility of the probe and reduces potential interactions with the labeled protein.

Data Presentation

The following tables provide a summary of recommended starting concentrations and incubation times for the key steps of the protein labeling protocol. Note that optimal conditions may vary depending on the cell type and experimental goals, and therefore empirical optimization is recommended.

Table 1: Reagent Concentrations for Live Cell Protein Labeling

ReagentStock ConcentrationWorking ConcentrationNotes
L-Homopropargylglycine (HPG)50 mM in DMSO or water25-100 µMOptimal concentration should be determined for each cell type.
Fluorophore-m-PEG16-azide1-10 mM in DMSO1-20 µMThe optimal concentration depends on the specific probe and cell type.
DBCO-conjugated fluorophore (example)1-10 mM in DMSO5-50 µMA common cyclooctyne used in SPAAC for comparison.
Anisomycin (Protein Synthesis Inhibitor Control)10-40 mM in DMSO10-40 µMUsed as a negative control to confirm that labeling is dependent on new protein synthesis.

Table 2: Incubation Times for Live Cell Protein Labeling

StepDurationNotes
Methionine Depletion30-60 minutesRecommended to enhance the incorporation of HPG.
HPG Metabolic Labeling1-4 hoursThe duration can be adjusted to label proteins synthesized over a specific time window.
SPAAC Reaction with Azide Probe10-60 minutesShorter incubation times are generally preferred to minimize potential cytotoxicity.
Washing Steps3 x 5 minutesCrucial for removing unbound reagents and reducing background fluorescence.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol describes the incorporation of the alkyne-containing amino acid HPG into newly synthesized proteins in adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293, CHO) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to 70-80% confluency.

  • Methionine Depletion (Recommended): a. Aspirate the complete culture medium. b. Wash the cells once with pre-warmed PBS. c. Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes in a CO₂ incubator.

  • HPG Labeling: a. Prepare the HPG labeling medium by supplementing the methionine-free medium with HPG to a final concentration of 25-100 µM. b. Aspirate the methionine-depletion medium and add the HPG labeling medium to the cells. c. Incubate the cells for 1-4 hours in a CO₂ incubator. The incubation time can be adjusted based on the desired labeling window for nascent proteins.

  • Washing: a. Aspirate the HPG labeling medium. b. Wash the cells twice with pre-warmed PBS to remove unincorporated HPG. c. The cells are now ready for the SPAAC reaction with the azide-functionalized probe.

Protocol 2: Fluorescent Labeling of HPG-tagged Proteins via SPAAC in Live Cells

This protocol describes the "clicking" of a fluorophore-m-PEG16-azide conjugate onto the HPG-labeled proteins in live cells.

Materials:

  • HPG-labeled cells (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorophore-m-PEG16-azide stock solution (1-10 mM in DMSO)

  • Hoechst 33342 or other suitable nuclear stain (optional)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Prepare Labeling Solution: a. Dilute the fluorophore-m-PEG16-azide stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically.

  • SPAAC Reaction: a. Aspirate the PBS from the HPG-labeled cells. b. Add the prepared labeling solution to the cells. c. Incubate the cells for 10-60 minutes at 37°C, protected from light.

  • Washing and Counterstaining (Optional): a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe. c. If desired, a nuclear counterstain like Hoechst 33342 can be added during the final wash step according to the manufacturer's instructions.

  • Live-Cell Imaging: a. Replace the final wash solution with fresh, pre-warmed live-cell imaging medium. b. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and optional nuclear stain.

Mandatory Visualizations

protein_labeling_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_spaac Step 2: SPAAC Reaction cluster_imaging Step 3: Imaging start Live Cells met_dep Methionine Depletion start->met_dep Wash with PBS hpg_inc HPG Incubation met_dep->hpg_inc Add HPG in Met-free medium alkyne_prot Alkyne-labeled Proteins in Cells hpg_inc->alkyne_prot Incorporation into nascent proteins click_rxn SPAAC Reaction (Live Cells) alkyne_prot->click_rxn azide_probe Fluorophore- This compound azide_probe->click_rxn labeled_prot Fluorescently Labeled Proteins click_rxn->labeled_prot wash Wash labeled_prot->wash imaging Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for live cell protein labeling.

Caption: Mechanism of SPAAC for protein labeling.

References

Step-by-Step Guide to m-PEG16-azide Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of m-PEG16-azide, a methoxy-terminated polyethylene glycol with 16 PEG units and a terminal azide group. This reagent is a valuable tool for modifying proteins, peptides, and other biomolecules through "click chemistry," a suite of highly efficient and specific reactions. The inclusion of the PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Two primary methods for this compound bioconjugation will be discussed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a comprehensive guide for researchers in various fields, including drug development, proteomics, and materials science.

Introduction to this compound and Click Chemistry

This compound is a water-soluble PEGylation reagent that allows for the covalent attachment of a PEG chain to a biomolecule of interest.[1] The terminal azide group (N₃) is the reactive handle that participates in click chemistry reactions. The key advantages of using azide-alkyne cycloaddition reactions in bioconjugation include high specificity, quantitative yields, mild reaction conditions, and the formation of a stable triazole linkage.[2][][4]

Two Main Pathways for this compound Bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target biomolecule.[] It is a highly efficient and widely used method.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target biomolecule. The ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions involving PEG-azides. These values are intended as a starting point, and optimization for specific biomolecules and applications is recommended.

Table 1: Reaction Parameters for CuAAC with this compound

ParameterRecommended RangeNotes
Molar Ratio (this compound : Alkyne-Biomolecule) 1.5:1 to 5:1A slight excess of the PEG reagent often drives the reaction to completion.
Copper(II) Sulfate (CuSO₄) Concentration 50 - 250 µMHigher concentrations can increase reaction rate but may also increase the risk of protein damage.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5-10 times the concentration of CuSO₄A fresh solution should always be used.
Copper Ligand (e.g., THPTA, TBTA) Concentration 2-5 times the concentration of CuSO₄Ligands protect the biomolecule from oxidative damage and accelerate the reaction.
Reaction Temperature Room Temperature (20-25°C)Gentle heating (e.g., 37°C) can sometimes increase the reaction rate.
Reaction Time 1 - 4 hoursReaction progress can be monitored by SDS-PAGE or LC-MS.
pH 7.0 - 8.0The reaction is tolerant of a range of pH values, but neutral to slightly basic conditions are common for protein stability.
Typical Yield >90%Highly dependent on the specific biomolecule and reaction optimization.

Table 2: Reaction Parameters for SPAAC with this compound

ParameterRecommended RangeNotes
Molar Ratio (this compound : Strained Alkyne-Biomolecule) 1.5:1 to 4:1A modest excess of the PEG reagent is generally sufficient.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules, though the reaction will be slower.
Reaction Time 2 - 24 hoursReaction times are typically longer than CuAAC. Progress can be monitored by SDS-PAGE or LC-MS.
pH 7.0 - 8.5Physiological pH is well-tolerated.
Typical Yield >85%Yields are generally high but can be influenced by the reactivity of the specific strained alkyne used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Reactant Preparation:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • In a separate tube, prepare the required amount of this compound. It can be dissolved in the reaction buffer or a small amount of a compatible organic solvent like DMSO before adding to the aqueous reaction mixture.

  • Reaction Setup:

    • To the protein solution, add the this compound solution to achieve the desired molar excess (e.g., 3-fold molar excess). Mix gently.

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used. Let this mixture stand for 1-2 minutes.

    • Add the copper-ligand complex to the protein/PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.

  • Reaction Quenching:

    • Once the reaction is complete, quench it by adding the quenching solution (EDTA) to chelate the copper.

  • Purification:

    • Remove unreacted this compound and other small molecules using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted reagents.

    • Ion-Exchange Chromatography (IEX): Can be used to separate the PEGylated protein from the un-PEGylated protein, as the PEG chains can shield the protein's surface charges.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

    • Confirm the conjugation and determine the degree of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a DBCO-functionalized protein.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Reactant Preparation:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • In a separate tube, dissolve the required amount of this compound in the reaction buffer.

  • Reaction Setup and Incubation:

    • Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 2 to 4-fold molar excess).

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be placed on a rotator for gentle agitation.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift.

    • Confirm the successful conjugation and determine the degree of PEGylation by mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for CuAAC and SPAAC bioconjugation with this compound.

CuAAC_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prot_Alkyne Alkyne-Modified Biomolecule Mix Combine Reactants Prot_Alkyne->Mix PEG_Azide This compound PEG_Azide->Mix Cu_Ligand Copper/Ligand Premix Cu_Ligand->Mix Ascorbate Sodium Ascorbate (Fresh) Ascorbate->Mix Initiate Incubate Incubate (1-4h, RT) Mix->Incubate Quench Quench (EDTA) Incubate->Quench Purify Purify (SEC/IEX) Quench->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prot_DBCO Strained Alkyne (e.g., DBCO) -Modified Biomolecule Mix Combine Reactants Prot_DBCO->Mix PEG_Azide This compound PEG_Azide->Mix Incubate Incubate (2-24h, 4°C-RT) Mix->Incubate Purify Purify (SEC/IEX) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for SPAAC bioconjugation.

Reaction_Mechanisms cluster_CuAAC A) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC B) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 (this compound) Triazole1 1,4-disubstituted Triazole Azide1->Triazole1 Alkyne1 R2-C≡CH (Alkyne-Biomolecule) Alkyne1->Triazole1 Catalyst1 + Cu(I) catalyst Azide2 R1-N3 (this compound) Triazole2 Triazole Adduct Azide2->Triazole2 Cyclooctyne R2-Cyclooctyne (Strained Alkyne-Biomolecule) Cyclooctyne->Triazole2 Catalyst2 (No Catalyst)

Caption: Click chemistry reaction mechanisms.

References

Application Notes and Protocols for m-PEG16-azide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methoxy-poly(ethylene glycol)-azide with 16 PEG units (m-PEG16-azide) in the formation of hydrogels for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely employed as biomaterials due to their high water content, biocompatibility, and tunable physicochemical properties.[1] The incorporation of azide functional groups into the PEG backbone, creating this compound, allows for the formation of covalently crosslinked hydrogels through highly efficient and bio-orthogonal "click chemistry" reactions.[1][2] Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free method for hydrogel formation under physiological conditions, making it ideal for the encapsulation of sensitive biological molecules and cells.[3][4]

The resulting hydrogels, formed from this compound and a suitable multi-alkyne crosslinker, exhibit tunable mechanical properties, degradation profiles, and drug release kinetics, making them a versatile platform for a range of research and drug development applications.

Key Applications

  • Controlled Drug Delivery: Encapsulation and sustained release of small molecules, peptides, and proteins.

  • Tissue Engineering: Serving as scaffolds for 3D cell culture and tissue regeneration.

  • 3D Bioprinting: As a component of bio-inks for the fabrication of complex tissue constructs.

  • Wound Healing: Formation of in-situ forming dressings that can deliver therapeutic agents directly to the wound site.

Quantitative Data Summary

The following tables summarize representative quantitative data for PEG-azide based hydrogels. It is important to note that specific values for this compound may vary and should be determined empirically. The data presented here is based on multi-arm PEG-azide systems, which serve as a relevant proxy.

Table 1: Gelation Time of PEG-Azide Hydrogels via SPAAC

PEG-Azide Concentration (w/v)Crosslinker (DBCO-functionalized PEG) Concentration (w/v)Temperature (°C)Approximate Gelation Time
5%5%375 - 15 minutes
10%10%37< 5 minutes
5%5%2510 - 20 minutes
10%10%255 - 10 minutes

Table 2: Mechanical Properties of PEG-Azide Hydrogels

PEG-Azide Molecular Weight (kDa)Polymer Concentration (w/v)Storage Modulus (G') (kPa)
105%1 - 5
1010%5 - 15
205%0.5 - 3
2010%2 - 10

Table 3: In Vitro Release of a Model Protein (BSA) from PEG-Azide Hydrogels

Polymer Concentration (w/v)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
5%30 - 5060 - 80
10%20 - 4050 - 70

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel using this compound and a dibenzocyclooctyne (DBCO)-functionalized PEG crosslinker.

Materials:

  • This compound

  • DBCO-functionalized PEG (e.g., 4-arm PEG-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile, nuclease-free water

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in sterile PBS to the desired final concentration (e.g., 10% w/v). Gently vortex to ensure complete dissolution.

    • Dissolve the DBCO-functionalized PEG crosslinker in sterile PBS to the desired final concentration (e.g., 10% w/v). Gently vortex to ensure complete dissolution.

    • If encapsulating a therapeutic agent, dissolve it in the this compound solution.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube or a mold, add the desired volume of the this compound solution.

    • Carefully add an equal volume of the DBCO-functionalized PEG crosslinker solution.

    • Immediately and thoroughly mix the two solutions by gentle pipetting or vortexing for 5-10 seconds.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gel is ready for use once it is self-supporting and does not flow upon inversion of the container.

Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheometry

This protocol outlines the steps to measure the viscoelastic properties of the formed hydrogel using a rheometer.

Equipment and Materials:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Hydrogel sample from Protocol 1

  • Spatula

Procedure:

  • Sample Loading:

    • Carefully place the hydrogel onto the center of the lower plate of the rheometer.

    • Lower the upper plate to a defined gap (e.g., 1 mm), ensuring the gel fills the entire gap without overflowing. Trim any excess gel.

  • Time Sweep (Gelation Kinetics):

    • To determine the gelation time, prepare the precursor solutions as in Protocol 1 and immediately place the mixture on the rheometer.

    • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').

    • The gel point is typically identified as the time at which G' surpasses G''.

  • Frequency Sweep (Viscoelastic Properties):

    • Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (determined by a prior strain sweep).

    • The storage modulus (G') in the plateau region represents the stiffness of the hydrogel.

Protocol 3: Determination of Hydrogel Swelling Ratio

This protocol describes how to measure the swelling behavior of the hydrogel, which is indicative of its crosslinking density.

Materials:

  • Formed hydrogel

  • PBS, pH 7.4

  • Weighing balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Initial Measurement:

    • Weigh the fully formed hydrogel to obtain its initial wet weight (W_initial).

  • Swelling:

    • Immerse the hydrogel in a known volume of PBS (pH 7.4) at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the swollen weight (W_swollen).

    • Replace the PBS to maintain sink conditions.

  • Drying:

    • After the final swelling measurement, freeze the hydrogel and then lyophilize it until a constant dry weight (W_dry) is achieved.

  • Calculation:

    • Calculate the swelling ratio (SR) using the following formula: SR = (W_swollen - W_dry) / W_dry

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for measuring the release of an encapsulated therapeutic agent from the hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Preparation:

    • Place a known amount of the drug-loaded hydrogel into a known volume of release buffer.

  • Release Study:

    • Incubate the samples at 37°C with gentle agitation.

    • At specified time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization prep_peg Dissolve this compound in PBS mix Mix Precursor Solutions prep_peg->mix prep_crosslinker Dissolve DBCO-crosslinker in PBS prep_crosslinker->mix prep_drug Dissolve Drug in PEG-azide solution prep_drug->mix gelation Incubate at 37°C for Gelation mix->gelation rheology Rheological Analysis gelation->rheology swelling Swelling Ratio Measurement gelation->swelling drug_release In Vitro Drug Release Study gelation->drug_release TGF_beta_pathway TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG16-azide click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving m-PEG16-azide.

Troubleshooting Guide: Low Reaction Yield

Low yields in your this compound click reaction can be frustrating. This guide provides a systematic approach to identifying and resolving potential causes of inefficiency.

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_peg_issues PEG-Specific Issues cluster_end Start Low Yield Observed Reagent_Quality Verify Reagent Quality (this compound, alkyne, catalyst, ligand, reducing agent) Start->Reagent_Quality Step 1 Stoichiometry Optimize Stoichiometry (e.g., excess alkyne) Reagent_Quality->Stoichiometry If reagents are pure Catalyst Optimize Catalyst & Ligand (Concentration, Ratio) Stoichiometry->Catalyst Step 2 Solvent Check Solvent System (Solubility, Co-solvents) Catalyst->Solvent Temperature_Time Adjust Temperature & Time Solvent->Temperature_Time Steric_Hindrance Address Steric Hindrance (Linker length, PEG size) Temperature_Time->Steric_Hindrance Step 3 Aggregation Mitigate Aggregation (Additives, Concentration) Steric_Hindrance->Aggregation Success Improved Yield Aggregation->Success Resolution

Caption: A step-by-step workflow for troubleshooting low yields in this compound click reactions.

Frequently Asked Questions (FAQs)

Reagent and Reaction Component Issues

Q1: Why is the quality of my this compound important?

The purity of your this compound is critical. Contaminants can interfere with the catalyst or the reaction itself. For instance, the presence of PEG diol in monofunctional PEG reagents can lead to undesired side products. Always use high-quality, monodisperse PEG reagents to ensure reproducibility.

Q2: How does the copper catalyst get deactivated, and how can I prevent it?

The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen. To prevent this:

  • Use a reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[1] Always prepare fresh sodium ascorbate solutions, as they can degrade.

  • Degas your solvents: Removing dissolved oxygen from your reaction mixture can significantly improve catalyst stability.

  • Use a stabilizing ligand: Ligands like THPTA or TBTA chelate and protect the Cu(I) ion from oxidation and precipitation.

Q3: What is the optimal ratio of ligand to copper?

A common recommendation is to use a ligand-to-copper ratio of 5:1 to effectively protect the Cu(I) catalyst.[2] However, the optimal ratio can depend on the specific ligand and reaction conditions. It is advisable to screen different ratios to find the best performance for your system. Some ligands can be inhibitory if used in excess.[3]

Reaction Condition Optimization

Q4: What are the recommended concentrations for the reactants?

Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields.[1] While the optimal concentrations should be determined empirically, a good starting point is provided in the table below.

ComponentTypical Concentration RangeNotes
Alkyne-Substrate1 - 50 µMLower concentrations may necessitate longer reaction times or a higher excess of other reagents.[1]
This compound2- to 10-fold molar excess over the alkyneA molar excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate50 - 250 µMThe final concentration of the copper catalyst.
Ligand (e.g., THPTA)250 µM - 1.25 mMTypically used in a 5:1 molar ratio to copper.
Sodium Ascorbate2.5 - 5 mMGenerally used at 5-10 times the concentration of copper.

Q5: Which solvents and buffers are best for this compound click reactions?

Aqueous buffers like PBS and HEPES at a pH between 6.5 and 8.0 are generally compatible. Avoid Tris-based buffers as the amine groups can chelate copper and inhibit the reaction. For less soluble reactants, co-solvents like DMSO or DMF can be used to improve solubility.

Q6: How do reaction time and temperature affect the yield?

Most click reactions proceed to completion within 1-4 hours at room temperature. If you are experiencing low yields, you can try increasing the reaction time or slightly elevating the temperature (e.g., to 37°C). However, be mindful that prolonged reaction times or higher temperatures can also lead to degradation of sensitive biomolecules.

PEG-Specific Challenges

Q7: Could the PEG chain be causing steric hindrance?

Yes, the polyethylene glycol (PEG) chain can cause steric hindrance, which may block the reactive azide group from accessing the alkyne, especially if the alkyne is located within a sterically crowded environment on a larger molecule. The length of the PEG chain can influence the reaction efficiency; in some cases, increasing the PEG chain length up to a certain point has been shown to improve conjugation. If steric hindrance is suspected, consider using a linker with a longer spacer arm between your molecule and the alkyne.

Q8: Can this compound cause aggregation?

While PEGylation is often used to increase solubility and prevent aggregation, sub-optimal PEGylation or the properties of the molecule being conjugated can still lead to aggregation. If you observe precipitation during your reaction:

  • Adjust concentrations: Try lowering the concentration of your reactants.

  • Add stabilizing excipients: Additives like glycerol or non-ionic detergents (e.g., Tween-20) to your buffer can help maintain solubility.

  • Optimize temperature: Running the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes mitigate aggregation.

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve your alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 25 µM).

  • Add the this compound to the reaction mixture. A 5 to 10-fold molar excess over the alkyne is a good starting point.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.

  • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.

Visual Representation of the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_product Alkyne R1-C≡CH (Alkyne) Cu_acetylide R1-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) Azide R2-N3 (this compound) Cu_I Cu(I) Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole + H+ Triazole->Cu_I Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: m-PEG16-azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of m-PEG16-azide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble polyethylene glycol (PEG) reagent containing a terminal azide group (-N3).[1][2] It is primarily used in "click chemistry" reactions to covalently attach the 16-unit PEG chain to molecules containing an alkyne group.[1][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of biomolecules like proteins, peptides, and oligonucleotides.[4] The azide group is highly selective and stable under most reaction conditions.

Q2: Which reaction should I choose for my this compound conjugation: CuAAC or SPAAC?

A2: The choice depends on your biomolecule's sensitivity.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and reliable reaction that uses a copper(I) catalyst to conjugate azides with terminal alkynes. It is often faster than SPAAC. However, the copper catalyst can be toxic to living cells and may cause degradation or oxidative damage to sensitive biomolecules, such as proteins.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that uses a strained alkyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the alkyne. SPAAC is ideal for conjugations in biological systems or with copper-sensitive molecules due to its bioorthogonality and lack of cytotoxicity.

Q3: How should I store and handle this compound?

A3: To maintain its stability, this compound should be stored at -20°C in a moisture-free environment. Before use, allow the vial to warm to room temperature to prevent moisture condensation. Repeated freeze-thaw cycles should be avoided.

Q4: What are the best methods to purify my final PEGylated conjugate?

A4: The purification method depends on the properties of your conjugate and the unreacted starting materials.

  • Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated product from unreacted native protein and low molecular weight by-products. However, it may not effectively separate species that differ by only one PEG chain, especially for larger proteins.

  • Ion Exchange Chromatography (IEX): This is often the most effective method. PEGylation shields the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation of unreacted, mono-PEGylated, and multi-PEGylated species.

  • Membrane Separation: Techniques like dialysis or ultrafiltration can be used to remove smaller unreacted molecules but may require a trade-off between purity and yield.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue encountered during PEGylation. The following sections break down potential causes and solutions for both CuAAC and SPAAC reactions.

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Cause 1: Inactive Copper Catalyst The CuAAC reaction requires the copper catalyst to be in the +1 oxidation state (Cu(I)). Oxygen can oxidize Cu(I) to the inactive Cu(II) state, stalling the reaction.

  • Solution:

    • Add a Reducing Agent: Always include a fresh solution of a reducing agent like sodium ascorbate to continuously reduce Cu(II) back to Cu(I).

    • Use a Ligand: A copper-chelating ligand, such as TBTA or THPTA, can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.

    • Degas Solutions: While not always necessary with the right ligand/reductant system, degassing your buffers can help minimize oxygen content.

Possible Cause 2: Suboptimal Reagent Concentrations Incorrect molar ratios of reactants and catalyst can lead to poor yields.

  • Solution:

    • Optimize Molar Ratios: Start with a slight molar excess of the this compound reagent over your alkyne-containing molecule.

    • Adjust Catalyst Concentration: The concentration of copper sulfate, ligand, and sodium ascorbate should be optimized. Excess alkyne can sometimes inhibit the catalyst. Refer to the data table below for recommended starting concentrations.

Possible Cause 3: Biomolecule Degradation The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage your protein or other biomolecule.

  • Solution:

    • Use Protective Agents: Adding agents like aminoguanidine can help intercept deleterious by-products.

    • Minimize Reaction Time: Optimize the reaction so it proceeds to completion as quickly as possible.

    • Consider SPAAC: If your biomolecule is particularly sensitive, switching to the copper-free SPAAC method is the best alternative.

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Possible Cause 1: Insufficient Molar Excess of Strained Alkyne SPAAC reactions are typically slower than CuAAC. A sufficient concentration of the strained alkyne is needed to drive the reaction to completion in a reasonable timeframe.

  • Solution:

    • Increase Molar Ratio: Use a 2 to 4-fold molar excess of the strained alkyne (e.g., DBCO, BCN) reagent relative to the this compound. This may require optimization depending on your specific molecules.

Possible Cause 2: Incompatible Reaction Buffer or pH The reaction rate of SPAAC can be influenced by the buffer composition and pH.

  • Solution:

    • Buffer Selection: The reaction is commonly performed in phosphate-buffered saline (PBS) at pH 7.4. However, rates can vary in different buffers like HEPES or cell culture media.

    • pH Optimization: Higher pH values generally increase SPAAC reaction rates, though this should be balanced with the stability of your biomolecule.

Possible Cause 3: Steric Hindrance If the azide or alkyne group is located in a sterically hindered position on the respective molecules, it can prevent them from reacting efficiently.

  • Solution:

    • Longer Incubation: Increase the reaction time (e.g., incubate overnight at 4°C).

    • Increase Temperature: If your biomolecule is stable, increasing the temperature (e.g., to room temperature or 37°C) can accelerate the reaction.

    • Re-evaluate Linker Design: For future experiments, consider designing linkers that place the reactive moieties in more accessible locations. The PEG chain itself helps to reduce steric hindrance.

Quantitative Data for Reaction Optimization

The following tables provide recommended starting conditions for optimizing your conjugation reactions. Note that these may need further refinement for your specific application.

Table 1: Recommended Starting Conditions for CuAAC

Parameter Recommended Value Notes
This compound : Alkyne Molar Ratio 1.2 : 1 to 2 : 1 A slight excess of the PEG reagent is often beneficial.
[CuSO₄] 50 µM - 1 mM
[Ligand (e.g., THPTA)] 250 µM - 5 mM Ligand to Copper ratio should be ~5:1.
[Sodium Ascorbate] 1 mM - 10 mM Should be in excess of copper. Add to the reaction last.
Temperature 4°C to 37°C Start at room temperature. Use lower temperatures for sensitive biomolecules.
Reaction Time 1 - 24 hours Monitor reaction progress via SDS-PAGE or HPLC. A study achieved 87% yield after 48h.

| Solvent | Aqueous Buffer (e.g., PBS pH 7.4) | A co-solvent like DMSO (<10%) can be used if reagents have low aqueous solubility. |

Table 2: Recommended Starting Conditions for SPAAC

Parameter Recommended Value Notes
Strained Alkyne : this compound Molar Ratio 2 : 1 to 4 : 1 A molar excess of the more readily available or smaller reagent is recommended.
pH 7.0 - 8.5 Higher pH can increase reaction rates, but check biomolecule stability.
Temperature 4°C to 37°C Reaction is often run at room temperature for 4-12h or 4°C for 12-24h.
Reaction Time 2 - 24 hours Reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift.

| Solvent | Aqueous Buffer (e.g., PBS pH 7.4) | Keep final concentration of co-solvents like DMSO below 5% to maintain protein stability. |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes a general method for conjugating an alkyne-functionalized protein with this compound.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

Procedure:

  • Prepare Reactants:

    • Dissolve this compound in DMSO or water to create a concentrated stock solution (e.g., 100 mM).

    • In a reaction tube, add the alkyne-functionalized protein to its final desired concentration in the reaction buffer.

  • Add PEG-Azide: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 2-fold). Mix gently.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions to create the catalyst premix.

  • Add Catalyst: Add the catalyst premix to the protein/PEG mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentrations should align with the recommendations in Table 1.

  • Incubate: Allow the reaction to proceed at room temperature or 4°C with gentle mixing.

  • Monitor Progress: At various time points (e.g., 1, 4, 12, 24 hours), take a small aliquot of the reaction mixture and analyze it by SDS-PAGE or mass spectrometry to check for the formation of the higher molecular weight conjugate.

  • Purification: Once the reaction is complete, purify the PEGylated protein from excess reagents and by-products using an appropriate chromatography method such as SEC or IEX.

Protocol 2: General Procedure for SPAAC Conjugation

This protocol outlines the conjugation of an this compound-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized protein (containing this compound) in an appropriate buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule of interest

  • DMSO or other compatible organic solvent

Procedure:

  • Prepare Reactants:

    • Ensure the azide-functionalized protein is purified and in the desired reaction buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Combine Reactants:

    • In a suitable reaction vessel, add the azide-functionalized protein.

    • Add the stock solution of the DBCO-functionalized molecule to achieve the desired molar excess (e.g., 2-4 fold). Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid denaturing the protein.

  • Incubate: Gently mix the components and incubate the reaction. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.

  • Monitor Progress: Monitor the reaction by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by using another appropriate analytical technique like HPLC or mass spectrometry.

  • Purification: When the reaction has reached completion, purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the unreacted DBCO-molecule.

Visual Workflow Guides

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_protein Aliquot Alkyne-Protein mix_reagents Combine Protein & PEG-Azide prep_protein->mix_reagents prep_peg Prepare this compound Stock Solution prep_peg->mix_reagents prep_cat Prepare Catalyst Premix (CuSO4 + Ligand) add_cat Add Catalyst Premix prep_cat->add_cat prep_red Prepare Fresh Reducing Agent initiate Initiate with Reducing Agent prep_red->initiate mix_reagents->add_cat add_cat->initiate incubate Incubate (RT or 4°C) initiate->incubate monitor Monitor Progress (e.g., SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, IEX) monitor->purify final_product Final PEGylated Product purify->final_product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_protein Prepare Azide-Functionalized Protein (with this compound) combine Combine Protein & Alkyne (2-4x Molar Excess of Alkyne) prep_protein->combine prep_alkyne Prepare Strained Alkyne (e.g., DBCO) Stock prep_alkyne->combine incubate Incubate (RT for 4-12h or 4°C for 12-24h) combine->incubate monitor Monitor Progress (e.g., SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify final_product Final PEGylated Product purify->final_product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Tree start_node start_node decision_node decision_node solution_node solution_node path_node path_node start Start: Low Conjugation Yield q1 Which reaction? start->q1 cu_path CuAAC Path q1->cu_path CuAAC sp_path SPAAC Path q1->sp_path SPAAC q2_cu Is reducing agent (e.g., Ascorbate) freshly prepared? cu_path->q2_cu sol1_cu Solution: Prepare fresh reducing agent immediately before use. q2_cu->sol1_cu No q3_cu Is a Cu(I)-stabilizing ligand being used? q2_cu->q3_cu Yes sol2_cu Solution: Add a ligand like THPTA or TBTA to protect the catalyst. q3_cu->sol2_cu No q4_cu Is there evidence of protein degradation? q3_cu->q4_cu Yes sol3_cu Solution: Lower temperature, reduce reaction time, or switch to SPAAC. q4_cu->sol3_cu Yes sol4_cu Solution: Optimize reagent concentrations and incubation time. q4_cu->sol4_cu No q2_sp Is there a sufficient molar excess (2-4x) of strained alkyne? sp_path->q2_sp sol1_sp Solution: Increase the molar ratio of the strained alkyne reagent. q2_sp->sol1_sp No q3_sp Is reaction time sufficient? q2_sp->q3_sp Yes sol2_sp Solution: Increase incubation time (e.g., overnight at 4°C) or temperature (if stable). q3_sp->sol2_sp No sol3_sp Solution: Check buffer pH (7.4-8.5). Consider steric hindrance issues. q3_sp->sol3_sp Yes

Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.

References

stability of m-PEG16-azide in different buffers and pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of m-PEG16-azide in various experimental conditions. Understanding the stability of this reagent is critical for ensuring the reproducibility and success of bioconjugation reactions, particularly in the context of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the azide functional group in this compound?

A1: The azide functional group is known for its remarkable stability under a wide range of conditions, which is a key advantage in bioconjugation.[1] It is generally stable in aqueous solutions and resistant to hydrolysis and reaction with most biological nucleophiles, making it a bioorthogonal functional group.[1] However, its stability can be compromised under specific conditions such as exposure to strong acids, certain reducing agents, and prolonged exposure to light.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C, protected from light and moisture. When stored as a stock solution, it is advisable to use anhydrous solvents, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q3: How does pH affect the stability of this compound?

A3: The stability of the alkyl azide in this compound is generally good across a neutral to moderately basic pH range (pH 7-9), which is commonly used for bioconjugation reactions. Strong acidic conditions (pH < 4) should be avoided as they can lead to the formation of hydrazoic acid, which is both toxic and explosive. While generally stable in basic conditions, very high pH values combined with elevated temperatures could potentially lead to degradation over extended periods.

Q4: Can I use any buffer with this compound?

A4: Most common biological buffers, such as Phosphate-Buffered Saline (PBS) and Tris-HCl, are compatible with this compound, especially within the neutral to slightly basic pH range. However, it is crucial to ensure that the buffer components do not contain functional groups that could react with the azide or interfere with downstream reactions. For example, buffers containing reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group and should be avoided if the azide functionality is to be preserved.

Q5: I am seeing low yields in my click chemistry reaction. Could my this compound have degraded?

A5: Low reaction yields can be due to several factors, including the degradation of this compound. Degradation can be indicated by the appearance of a more polar spot on a TLC plate, which may correspond to the amine formed upon reduction or hydrolysis of the azide. To confirm the integrity of your this compound, you can re-quantify its concentration using methods like quantitative ¹H NMR or HPLC. It is always recommended to use freshly prepared solutions for the best results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation in a click chemistry reaction. Degradation of this compound due to improper storage (exposure to light, heat, or moisture).Store this compound at -20°C or below, protected from light. Use freshly prepared solutions for reactions. Confirm the integrity of the azide using TLC, NMR, or HPLC.
Incompatible buffer components (e.g., presence of reducing agents like DTT or TCEP).Use buffers that do not contain reducing agents. If a reducing agent is necessary for other components in your reaction, consider a purification step before the addition of this compound.
Suboptimal pH for the reaction.For copper-catalyzed azide-alkyne cycloaddition (CuAAC), maintain a pH between 7 and 9 for optimal reaction with sensitive biomolecules. For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction is less pH-sensitive, but rates can be influenced by the buffer type.
Appearance of unexpected byproducts. Photolytic decomposition of the azide.Protect your reaction from direct light, especially if the reaction is carried out over an extended period. Use amber-colored reaction vessels.
Reaction with impurities in the solvent or other reagents.Use high-purity, anhydrous solvents and fresh reagents.
Precipitation of the reagent from the buffer. Low solubility of this compound in the chosen buffer at the desired concentration.This compound is generally water-soluble. If precipitation occurs, try gently warming the solution or preparing a more dilute stock solution. Ensure the buffer components are not causing the precipitation.

Stability Data Summary

While specific quantitative stability data for this compound across a wide range of buffers and pH is not extensively available in the public domain, the following table provides a qualitative summary based on the known chemistry of alkyl azides. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Buffer System pH Range Expected Stability (at Room Temperature) Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.6HighCommonly used and generally compatible. Ensure the absence of azide-reactive preservatives.
Tris-HCl7.0 - 8.5HighWidely compatible. Ensure the Tris itself does not interfere with downstream applications.
Citrate Buffer3.0 - 6.2Moderate to LowCaution is advised, especially at the lower end of the pH range, due to the potential for protonation and degradation of the azide.
Carbonate-Bicarbonate Buffer9.0 - 10.5ModerateGenerally stable, but prolonged exposure to high pH at elevated temperatures may lead to slow hydrolysis.
Acetate Buffer4.0 - 5.5Moderate to LowSimilar to citrate buffer, acidic pH may compromise azide stability over time.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by HPLC

This protocol describes a general method to assess the stability of this compound in a specific buffer over time.

  • Preparation of Samples:

    • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several amber vials, seal, and store under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each temperature condition.

    • Analyze the sample using a suitable reversed-phase HPLC method. A C18 column with a water/acetonitrile gradient is often a good starting point.

    • Monitor the elution profile using a UV detector (azides have a weak UV absorbance around 210-220 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies can help identify potential degradation products and pathways.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 40°C.

    • Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 40°C.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store a solid sample of this compound at 60°C.

    • Photolytic Degradation: Expose a solution of this compound to a UV lamp.

  • Analysis:

    • At various time points, take samples, neutralize if necessary, and analyze by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis prep Prepare this compound in Buffer aliquot Aliquot into Vials prep->aliquot storage Store at Different Temperatures aliquot->storage timepoint Retrieve at Time Points storage->timepoint Incubation hplc Analyze by HPLC timepoint->hplc data Quantify Peak Area hplc->data plot Plot % Remaining vs. Time data->plot logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Stable Stable Azide pH->Stable Optimal Conditions Degraded Degraded Azide (e.g., Amine) pH->Degraded Extremes Buffer Buffer Composition Buffer->Stable Optimal Conditions Buffer->Degraded Reducing Agents Temp Temperature Temp->Stable Optimal Conditions Temp->Degraded High Temp Light Light Exposure Light->Stable Optimal Conditions Light->Degraded UV Exposure

References

common side reactions with m-PEG16-azide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG16-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEGylation reagent that consists of a methoxy-terminated polyethylene glycol (PEG) chain with 16 ethylene glycol units and a terminal azide group.[1][2][3][4] Its primary application is in bioconjugation through "click chemistry," a set of highly efficient and specific reactions.[3] The azide group allows for the covalent attachment of the PEG chain to molecules containing a terminal alkyne or a strained cyclooctyne, such as DBCO or BCN. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of biomolecules like proteins, peptides, and oligonucleotides.

Q2: What are the main types of click chemistry reactions used with this compound?

There are two primary types of click chemistry reactions for this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne to form a stable triazole linkage. It is very efficient but requires a copper(I) catalyst, which can be toxic to living cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it more suitable for applications in living systems.

Q3: How stable is the this compound molecule?

The this compound molecule is generally stable under typical laboratory and physiological conditions.

  • PEG Backbone: The polyethylene glycol (PEG) backbone, composed of ether linkages, is relatively stable and resistant to hydrolysis under neutral pH. However, it can undergo degradation under harsh acidic (pH 1-3) or basic (pH 11-13) conditions, especially at elevated temperatures. Oxidative degradation leading to chain cleavage can also occur in the presence of oxygen and light over time.

  • Azide Group: The azide functional group is highly selective and stable under most reaction conditions. However, it can be sensitive to prolonged exposure to light, which can lead to the formation of highly reactive nitrene intermediates. It is also susceptible to reduction by certain reducing agents, such as dithiothreitol (DTT).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Conjugation Product

Q: I am not seeing the expected product yield in my click chemistry reaction. What could be the problem?

A: Low or no product yield in a click chemistry reaction can stem from several factors related to the reagents, reaction conditions, or the specific type of click chemistry being performed.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • This compound: Ensure it has been stored correctly (typically at -20°C, protected from light and moisture). Improper storage can lead to degradation.

    • Alkyne/Cyclooctyne: Confirm the purity and integrity of your reaction partner.

    • Catalyst and Ligands (for CuAAC): Use a fresh solution of the copper(II) salt and a reducing agent like sodium ascorbate. Ensure the ligand is of high quality.

  • Optimize Reaction Conditions:

    • pH: For CuAAC, the reaction is generally tolerant of a pH range from 4 to 11, with pH 7-9 being common for bioconjugation. For SPAAC, the reaction rate can be pH-dependent and buffer-specific; for example, HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS.

    • Temperature: Most click reactions proceed efficiently at room temperature. For sterically hindered substrates, a moderate increase in temperature may be necessary.

    • Solvent: Ensure all reactants are soluble in the chosen solvent system. For bioconjugation, aqueous buffers are common, sometimes with a co-solvent like DMSO to aid in the dissolution of hydrophobic reactants.

    • Stoichiometry: A 1:1 molar ratio of azide to alkyne is the theoretical ideal, but using a slight excess (1.1 to 2-fold) of one of the components (usually the less valuable one) can help drive the reaction to completion.

  • Address Copper-Related Issues (CuAAC):

    • Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present throughout the reaction.

    • Ligand Use: A copper-chelating ligand (e.g., THPTA for aqueous reactions) is crucial to stabilize the Cu(I) catalyst, increase reaction efficiency, and protect biomolecules from copper-induced damage. A ligand-to-copper ratio of 5:1 is often recommended.

Issue 2: Presence of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I avoid them?

A: Several side reactions can occur depending on the reaction conditions and the other molecules present in your experiment.

Common Side Reactions and Their Prevention
Side ReactionDescriptionHow to Avoid
Azide Reduction The azide group can be reduced to an amine, rendering it unreactive in the click reaction. This is particularly problematic in the presence of thiol-containing reducing agents like Dithiothreitol (DTT).Avoid using strong reducing agents like DTT in your reaction mixture. If a reducing agent is necessary for other reasons (e.g., to maintain protein structure), consider alternative, non-thiol-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine), though phosphines can also react with azides in a Staudinger ligation.
Oxidative Damage to Biomolecules (CuAAC) The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules such as proteins.Use a copper-chelating ligand like THPTA, which protects the biomolecule from the copper ions. Adding a scavenger like aminoguanidine can help to trap reactive byproducts of ascorbate oxidation. Minimize reaction time by optimizing other parameters.
Staudinger Ligation If your reaction mixture contains phosphines (e.g., TCEP), the azide group of this compound can react with the phosphine to form an aza-ylide, which can then be hydrolyzed to an amine.Avoid the presence of phosphine-containing reagents if the intended reaction is a cycloaddition.
Photoreactivity of Azide Exposure to UV light can cause the azide group to decompose and form a highly reactive nitrene intermediate, which can lead to a variety of non-specific side reactions.Protect your reaction mixture from light, especially UV light, by working in a dark room or using amber-colored reaction vessels.
PEG Chain Degradation The PEG backbone can degrade under harsh acidic or basic conditions, particularly at elevated temperatures.Maintain a pH between 4 and 10 and avoid excessive heat unless necessary for the reaction.
Thiol-yne Reaction (SPAAC) The strained alkyne used in SPAAC can sometimes react with free thiols (cysteine residues in proteins), leading to non-specific labeling.If non-specific labeling is a concern, consider blocking free thiols on your biomolecule prior to the SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Key Takeaway
Biocompatibility Moderate; copper toxicity is a concern but can be mitigated with ligands.High; no exogenous metal catalyst is required.SPAAC is generally preferred for in vivo and live-cell applications.
Reaction Kinetics (Second-Order Rate Constant) 10 to 10⁴ M⁻¹s⁻¹0.1 to 1 M⁻¹s⁻¹CuAAC is significantly faster, making it ideal for rapid labeling.
Reagent Size Small alkyne and azide functional groups.Bulky cyclooctyne reagents are required.The smaller reagents in CuAAC are less likely to perturb the biological system.
Regioselectivity High (yields the 1,4-isomer exclusively).Low (yields a mixture of regioisomers).CuAAC provides a single, well-defined product.

Table 2: Effect of Buffer on SPAAC Reaction Rates

Buffer (pH 7)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
HEPES0.55 - 1.22
DMEM0.59 - 0.97
RPMI0.27 - 0.77
PBS0.32 - 0.85

Note: The range of rate constants reflects the use of different azide-containing molecules in the study.

Experimental Protocols

Detailed Protocol for Protein Conjugation using this compound via CuAAC

This protocol provides a general guideline for conjugating an alkyne-modified protein with this compound using a copper(I)-catalyzed reaction. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., phosphate buffer, pH 7.4). Avoid buffers with high concentrations of chelating agents like EDTA or Tris.

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (100 mM in water, optional)

  • DMSO (for dissolving this compound if necessary)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

    • If using, add the aminoguanidine stock solution to a final concentration of 1-5 mM.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100-250 µM, use a 5-fold molar excess of the ligand (500-1250 µM final concentration). Let this mixture stand for a few minutes.

    • Add the copper/ligand mixture to the protein-azide solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

    • Gently mix the solution by inverting the tube several times. Avoid vigorous vortexing, which can denature proteins.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive proteins.

    • Protect the reaction from light.

  • Purification:

    • Once the reaction is complete, purify the PEGylated protein conjugate using a suitable method, such as size-exclusion chromatography, to remove excess this compound, copper, and other small molecules.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.

    • Further characterization can be performed using techniques like mass spectrometry to confirm the conjugation.

Visualizations

G CuAAC Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Triazole Product Triazole Product This compound->Triazole Product Alkyne-Molecule Alkyne-Molecule Copper-Acetylide Intermediate Copper-Acetylide Intermediate Alkyne-Molecule->Copper-Acetylide Intermediate Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Cu(I) Stabilization Cu(I)->Copper-Acetylide Intermediate Coordination Copper-Acetylide Intermediate->Triazole Product Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

G SPAAC Reaction Pathway This compound This compound Transition State Transition State This compound->Transition State Strained Cyclooctyne (e.g., DBCO) Strained Cyclooctyne (e.g., DBCO) Strained Cyclooctyne (e.g., DBCO)->Transition State [3+2] Cycloaddition Triazole Product Triazole Product Transition State->Triazole Product Ring Strain Release

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction pathway.

G Troubleshooting Workflow for Low Yield start Low/No Product reagent_check Check Reagent Integrity (Storage, Purity) start->reagent_check reagent_check->start Degraded condition_check Verify Reaction Conditions (pH, Temp, Solvent) reagent_check->condition_check Reagents OK condition_check->start Suboptimal catalyst_check Investigate Catalyst System (CuAAC) (Oxidation, Ligand) condition_check->catalyst_check Conditions OK catalyst_check->start Inactive stoichiometry_check Adjust Stoichiometry catalyst_check->stoichiometry_check Catalyst OK success Successful Conjugation stoichiometry_check->success G Experimental Workflow for Protein PEGylation prep 1. Prepare Reactants (Protein, this compound, Catalyst) setup 2. Reaction Setup (Combine Reactants) prep->setup initiate 3. Initiate Reaction (Add Reducing Agent for CuAAC) setup->initiate incubate 4. Incubation (Room Temp or 4°C) initiate->incubate purify 5. Purification (e.g., SEC) incubate->purify characterize 6. Characterization (SDS-PAGE, MS) purify->characterize

References

Technical Support Center: Optimizing m-PEG16-azide SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving m-PEG16-azide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Inactive Reagents

    • Solution: Ensure the azide and strained alkyne (e.g., DBCO, BCN) reagents have been stored correctly, protected from light and moisture. Verify the integrity of the reagents by running a small-scale control reaction with known active components.

  • Potential Cause 2: Steric Hindrance

    • Solution: The this compound may be too close to the functional site on your molecule, causing steric hindrance. Consider using a longer PEG linker to increase the distance between the azide and the molecule of interest, which can improve accessibility for the strained alkyne. The presence of a PEG linker has been shown to enhance reaction rates.[1][2][3]

  • Potential Cause 3: Competing Reactions

    • Solution: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your this compound for the strained alkyne, significantly reducing your yield.[4] It is critical to use azide-free buffers throughout the experiment.[4] If an NHS ester was used to attach the azide or alkyne, hydrolysis of the ester is a common side reaction, especially at higher pH values.

Issue 2: Slow Reaction Rate

  • Potential Cause 1: Suboptimal Reaction Conditions

    • Solution: Several factors influence the reaction rate. Consider the following adjustments:

      • Concentration: Increase the concentration of one or both reactants.

      • Temperature: If the stability of your biomolecules permits, increasing the reaction temperature can significantly accelerate the reaction. For example, reaction rates can increase substantially when moving from 0°C to 37°C or 60°C.

      • Solvent/Buffer: The choice of buffer can have a notable impact on the reaction rate. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS. While SPAAC is compatible with aqueous environments, the addition of organic co-solvents should be carefully considered as they can affect reaction kinetics and protein stability.

      • pH: Higher pH values generally lead to increased reaction rates, though this must be balanced with the stability of the biomolecules involved.

  • Potential Cause 2: Low Reactivity of Alkyne

    • Solution: Different strained alkynes exhibit vastly different reaction kinetics. If feasible, consider switching to a more reactive cyclooctyne derivative, such as those with electron-withdrawing groups or increased ring strain, which can lead to a significant increase in the reaction rate.

Issue 3: Non-Specific Labeling or Side Products

  • Potential Cause 1: Reaction with Other Functional Groups

    • Solution: While SPAAC is highly bioorthogonal, some strained alkynes, like DBCO, have been reported to react with free cysteine residues. If your protein of interest has accessible cysteines, consider using a different strained alkyne or protecting the cysteine residues prior to the SPAAC reaction.

  • Potential Cause 2: Impure Reagents

    • Solution: Ensure the purity of your this compound and strained alkyne reagents. Impurities can lead to unexpected side reactions. Purification of the starting materials may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for a SPAAC reaction with this compound?

A1: The optimal buffer and pH are dependent on the specific biomolecule being conjugated. However, some general trends have been observed. HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH. Generally, a pH range of 7-9 is employed. Increasing the pH tends to increase the reaction rate, but this must be balanced with the stability of your biomolecules.

Q2: How does the structure of the azide and alkyne affect the SPAAC reaction rate?

A2: The electronic properties and steric accessibility of both the azide and the alkyne are crucial. Azides with electron-donating groups tend to react faster. For the alkyne, increased ring strain and the presence of electron-withdrawing groups significantly enhance the reaction rate. For example, bicyclo[6.1.0]nonyne (BCN) often shows a good balance of high reactivity and hydrophilicity.

Q3: Can I monitor the progress of my SPAAC reaction in real-time?

A3: Yes, the reaction can be monitored using techniques like UV-Vis spectroscopy by observing the decrease in absorbance of the strained alkyne (e.g., DBCO at ~309 nm). Alternatively, inline ATR-IR spectroscopy can track the disappearance of the characteristic azide peak around 2100 cm⁻¹. For detailed kinetic analysis, methods such as HPLC, mass spectrometry, or NMR can be employed.

Q4: What are the advantages of using a PEG linker in SPAAC reactions?

A4: A PEG linker, such as the one in this compound, offers several advantages. It increases the hydrophilicity and solubility of the labeled molecule, which is particularly beneficial for biological applications. The PEG spacer also reduces steric hindrance by extending the reactive azide group away from the surface of the biomolecule, which can lead to enhanced reaction rates.

Quantitative Data Summary

The tables below summarize key quantitative data for optimizing SPAAC reactions.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

Azide CompoundCyclooctyneBufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCOPBS7370.85
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCOHEPES7371.22
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCOBorate10371.18
3-azido-L-alanineSulfo-DBCOPBS7250.32
3-azido-L-alanineSulfo-DBCOHEPES7250.55

Data extracted from studies on SPAAC kinetics. Note that this compound behavior may be similar but not identical.

Table 2: Effect of Temperature on SPAAC Reaction Rate

AzideAlkyneSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)
Benzyl AzideCyclooctyne DerivativeAcetonitrile05 x 10⁻⁴
Benzyl AzideCyclooctyne DerivativeAcetonitrile371.35 x 10⁻²
Benzyl AzideCyclooctyne DerivativeAcetonitrile605.83 x 10⁻²

This table illustrates the general trend of increasing reaction rate with temperature.

Experimental Protocols

Protocol 1: General Procedure for this compound SPAAC Conjugation

  • Reagent Preparation:

    • Dissolve the molecule to be labeled (containing a strained alkyne) in a suitable azide-free buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

  • SPAAC Reaction:

    • Add a 2- to 5-fold molar excess of the this compound solution to the alkyne-containing molecule solution.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactivity of the specific alkyne and the concentrations used.

    • Gently mix the reaction mixture during incubation.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical method such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

    • Once the reaction is complete, purify the conjugate to remove unreacted this compound and other reagents using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol is suitable for reactions involving DBCO-functionalized molecules.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is the characteristic absorbance peak for DBCO.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. Ensure the initial concentration of the DBCO-reagent provides an absorbance reading within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the this compound to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the this compound to the cuvette containing the DBCO-functionalized molecule.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time. The rate of decrease corresponds to the consumption of the DBCO reagent and the progress of the reaction.

Visualizations

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_analysis 3. Analysis & Purification Alkyne_Prep Prepare Alkyne-Molecule in Azide-Free Buffer Mix Combine Reactants (2-5x excess of azide) Alkyne_Prep->Mix Azide_Prep Prepare this compound Stock Solution Azide_Prep->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Monitor Monitor Progress (HPLC, SDS-PAGE, MS) Incubate->Monitor Purify Purify Conjugate (SEC, Dialysis) Monitor->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: General experimental workflow for this compound SPAAC conjugation.

Troubleshooting_Logic Start Low or No Yield? Cause1 Inactive Reagents? Start->Cause1 Check Cause2 Steric Hindrance? Start->Cause2 Check Cause3 Competing Reactions (e.g., NaN3 in buffer)? Start->Cause3 Check Sol1 Solution: Test reagent activity with a control. Cause1->Sol1 If Yes Sol2 Solution: Use a longer PEG linker to reduce hindrance. Cause2->Sol2 If Yes Sol3 Solution: Use azide-free buffers. Cause3->Sol3 If Yes

Caption: Troubleshooting logic for low product yield in SPAAC reactions.

References

Technical Support Center: Preventing Aggregation During m-PEG16-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to mitigate and prevent protein aggregation during bioconjugation with m-PEG16-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1] Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1][2]

  • High Protein or Reagent Concentration: High concentrations of protein molecules increase their proximity, raising the likelihood of intermolecular interactions that can lead to aggregation.[1] Similarly, localized high concentrations of the PEG reagent, often dissolved in an organic co-solvent, can cause the protein to precipitate upon addition.[3]

  • Physicochemical Properties of the PEG Reagent: The properties of the PEG molecule itself, such as its length and hydrophobicity, can influence interactions with the protein. While PEG is generally used to enhance stability and solubility, non-specific interactions can sometimes promote aggregation.

  • Alteration of Protein Surface Charge: The conjugation of PEG molecules can alter the net charge and isoelectric point (pI) of the protein, potentially reducing its solubility and leading to aggregation.

Q2: How does the choice of buffer impact aggregation?

A2: The buffer system is critical for maintaining protein stability. Key parameters include:

  • pH: The pH of the reaction buffer affects the charge state of the protein's surface amino acid residues. For many click chemistry reactions involving azides, a pH around 7.4 is common. However, it's crucial to operate within a pH range where the specific protein is most stable. If the reaction pH is close to the protein's isoelectric point (pI), solubility will be minimized, significantly increasing the risk of aggregation.

  • Ionic Strength: The salt concentration of the buffer modulates electrostatic interactions between protein molecules. Low ionic strength can sometimes lead to aggregation if attractive electrostatic interactions dominate, while very high ionic strength can also induce aggregation through "salting out" effects. Optimization is often required.

  • Buffer Species: Certain buffer salts can interact with and stabilize proteins. For example, phosphate and citrate buffers are commonly used, but their optimal concentration should be determined empirically for each protein.

Q3: Can stabilizing excipients be added to the reaction mixture?

A3: Yes, adding stabilizing excipients to the reaction buffer is a highly effective strategy to prevent aggregation. Common stabilizers include:

  • Sugars and Polyols: Sucrose, trehalose, and glycerol (5-10% w/v) are known protein stabilizers that work through a mechanism of preferential exclusion.

  • Amino Acids: Arginine (typically 50-100 mM) is widely used to suppress non-specific protein-protein interactions and prevent aggregation.

  • Non-ionic Surfactants: Low concentrations (0.01-0.05% v/v) of surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation caused by adsorption to surfaces.

Q4: How can I detect and quantify aggregation in my sample?

A4: Several analytical techniques can be used to detect and quantify protein aggregates:

  • Size Exclusion Chromatography (SEC): SEC is a high-resolution method ideal for separating and quantifying monomers from dimers and larger soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of a small number of large aggregates in a solution by measuring the size distribution of particles.

  • Visual Inspection and Turbidity: In severe cases, aggregation is visible as cloudiness (turbidity) or precipitate. Turbidity can be quantified by measuring absorbance at a wavelength where the protein does not absorb, such as 350 nm.

  • SDS-PAGE (non-reducing): This technique can reveal higher molecular weight bands that correspond to covalently linked protein oligomers.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues during this compound bioconjugation.

Problem: Visible precipitation or turbidity observed during the reaction.
Possible Cause Recommended Solution
Poor Reagent Solubility The this compound reagent, especially if dissolved in an organic solvent like DMSO, may precipitate when added to the aqueous buffer. Solution: Ensure the reagent is fully dissolved in the organic solvent first. Add the stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
Protein Concentration Too High High protein concentrations increase the frequency of intermolecular collisions. Solution: Test a range of lower protein concentrations (e.g., 0.5, 1, 2 mg/mL).
Suboptimal Buffer pH The reaction pH may be too close to the protein's isoelectric point (pI), minimizing its solubility. Solution: Screen a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal balance between reaction efficiency and protein stability.
Problem: Low yield of conjugated monomer and high molecular weight species observed in SEC analysis.
Possible Cause Recommended Solution
Excessive PEG:Protein Molar Ratio A high molar excess of the PEG reagent can lead to over-labeling, altering the protein's surface properties and causing aggregation. Solution: Evaluate a range of PEG:Protein molar ratios (e.g., 5:1, 10:1, 20:1) to find the lowest ratio that provides sufficient conjugation without inducing aggregation.
Reaction Temperature Too High Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation pathways. Solution: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down the aggregation process relative to the conjugation reaction.
Reaction Rate Too Fast A rapid, uncontrolled reaction can favor intermolecular reactions over the desired intramolecular modification. Solution: Instead of adding the PEG reagent all at once, add it in smaller portions over a period of time (stepwise addition).
Inadequate Buffer Stabilization The reaction buffer may lack components needed to maintain protein stability. Solution: Incorporate stabilizing excipients. Test the addition of arginine (50-100 mM), sucrose (5-10%), or Polysorbate 20 (0.01-0.05%) to the reaction buffer.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters to test when optimizing your bioconjugation protocol to minimize aggregation.

Parameter Recommended Range for Screening Rationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio 5:1, 10:1, 20:1, 50:1Find the optimal balance between conjugation efficiency and aggregation risk.
pH 6.0 - 8.5Screen a range around the protein's optimal stability pH, avoiding the pI.
Temperature 4°C, Room Temperature (~22°C)Lower temperatures can slow aggregation kinetics.
Stabilizing Excipients Arginine (50-100 mM), Sucrose (5-10%), Polysorbate 20 (0.01-0.05%)These additives can significantly enhance protein solubility and stability.

Experimental Protocols

Protocol 1: General Procedure for this compound Bioconjugation (SPAAC)

This protocol describes a general method for conjugating this compound to a protein containing a strained alkyne (e.g., DBCO, BCN).

1. Materials and Preparation:

  • Alkyne-Modified Protein: Prepare the protein in an appropriate reaction buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4. Adjust protein concentration to 1-5 mg/mL.

  • This compound: Equilibrate the reagent to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO.

  • Reaction Buffer: PBS, pH 7.4. Consider adding stabilizing excipients as determined during optimization (e.g., 50 mM Arginine).

  • Purification System: Size exclusion chromatography (SEC) column suitable for separating the PEG-protein conjugate from excess PEG reagent.

2. Reaction Procedure:

  • Place the alkyne-modified protein solution in a reaction vessel with gentle stirring.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

  • Add the this compound stock solution to the protein solution slowly, in a drop-wise manner. Ensure the final DMSO concentration remains below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time may vary.

  • Following incubation, proceed immediately to purification.

3. Purification:

  • Equilibrate the SEC column with the desired storage buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified PEG-protein conjugate.

  • Pool the relevant fractions.

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

1. Instrumentation and Column:

  • An HPLC or FPLC system equipped with a UV detector.

  • A size exclusion column appropriate for the molecular weight of the protein and its potential aggregates.

2. Mobile Phase:

  • Prepare a suitable mobile phase, typically the formulation buffer for the protein (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Take an aliquot of the reaction mixture at the desired time point.

  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the detector.

4. SEC Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).

  • Integrate the area of each peak.

5. Data Analysis:

  • Calculate the percentage of monomer and aggregates using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualizations

experimental_workflow prep 1. Prepare Protein (1-5 mg/mL in stable buffer) react 3. Bioconjugation (Add PEG to Protein) - Control Temp (4°C / RT) - Control Molar Ratio prep->react reagent 2. Prepare this compound (10-20 mM stock in DMSO) reagent->react purify 4. Purification (Size Exclusion Chromatography) react->purify analyze 5. Analysis - SEC for Aggregation - SDS-PAGE purify->analyze result Pure Conjugate analyze->result

Caption: General experimental workflow for this compound bioconjugation.

troubleshooting_logic start Aggregation Observed? conc High Protein or Reagent Concentration? start->conc Yes no_agg No Aggregation: Proceed with Protocol start->no_agg No sol_conc Action: - Lower protein concentration - Add PEG reagent stepwise conc->sol_conc Yes cond Suboptimal Conditions? (pH, Temp) conc->cond No sol_cond Action: - Screen different pH values - Lower reaction temperature (4°C) cond->sol_cond Yes buffer Buffer Lacks Stabilizers? cond->buffer No sol_buffer Action: - Add Arginine (50-100mM) - Add Sucrose (5-10%) buffer->sol_buffer Yes

Caption: Decision tree for troubleshooting aggregation issues.

spaac_reaction protein_dbco Protein-DBCO (Strained Alkyne) plus + product PEGylated Protein (Stable Triazole Linkage) protein_dbco->product SPAAC Reaction (Physiological Conditions) peg_azide This compound peg_azide->product SPAAC Reaction (Physiological Conditions)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Technical Support Center: Characterization of m-PEG16-Azide Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of m-PEG16-azide conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometry analysis of your this compound conjugates.

Q1: Why is my electrospray ionization (ESI) mass spectrum so complex and difficult to interpret?

A: The complexity in ESI-MS spectra of PEGylated molecules typically stems from two main factors:

  • Multiple Charge States: ESI is a soft ionization technique that often imparts multiple charges to large molecules. This results in a complex envelope of peaks representing the same molecule with different numbers of charges, which can be difficult to interpret directly.[1][2] Deconvolution software is required to convert this charge state distribution into a single, zero-charge mass.[1][3]

  • Heterogeneity of the PEG Reagent: While this compound is a discrete (monodisperse) compound, many other PEG reagents are polymeric and have inherent heterogeneity.[1] If you are using a polydisperse PEG, your spectrum will show a distribution of species, each differing by the mass of an ethylene glycol unit (~44 Da), further complicating the spectrum.

Q2: I am not seeing my expected conjugate peak. Instead, the spectrum is dominated by a repeating pattern of peaks separated by 44 Da. What is happening?

A: This is a classic sign of polyethylene glycol (PEG) contamination, a common issue in mass spectrometry labs.

  • Source of Contamination: PEG can be introduced from many sources, including detergents (Triton X-100, NP-40), plasticware (microfuge tubes, pipette tips), solvents stored in plastic bottles, and even personal care products like hand creams.

  • Why it Dominates: PEG ionizes extremely well, often better than the analyte of interest. This can cause ion suppression, where the PEG signal completely masks the signal from your actual conjugate.

  • Solution: To resolve this, meticulously clean all glassware, use high-purity solvents from glass bottles, and use low-binding plasticware. If contamination persists, sample cleanup using methods like C18 ZipTips or filter-aided sample preparation (FASP) may be necessary.

Q3: The signal for my conjugate is very weak, or the signal-to-noise ratio is poor.

A: Poor signal intensity can be caused by several factors:

  • Ion Suppression: As mentioned above, PEG is a major cause of ion suppression. Salts and non-volatile buffers (e.g., PBS, HEPES, DMSO) in your sample are also highly detrimental to ESI-MS analysis and must be removed.

  • Suboptimal Sample Preparation: Ensure your sample is dissolved in a solvent compatible with mass spectrometry, such as a mixture of water and a volatile organic solvent like acetonitrile or methanol, with a small amount of an organic acid like formic acid.

  • Low Concentration: The concentration of your analyte may be too low for detection. Concentrate your sample if possible, but be aware that this can also concentrate contaminants.

Q4: My deconvoluted mass is inaccurate or shows multiple unexpected peaks.

A: Inaccurate deconvolution can result from:

  • Complex Spectra: If the spectrum is noisy or contains overlapping charge states from multiple species (e.g., unconjugated protein, multiple PEGylations), the deconvolution algorithm may struggle to produce a clean result.

  • Use of Charge-Reducing Agents: Adding a charge-stripping agent like triethylamine (TEA) post-column before the sample enters the mass spectrometer can simplify the ESI spectrum by reducing the number of charge states. This often leads to a cleaner, more accurate deconvolution.

  • Presence of Adducts: The presence of salt adducts (e.g., sodium [M+Na]+, potassium [M+K]+) can lead to additional peak series that confuse deconvolution. Ensure thorough desalting of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A: this compound is a monodisperse PEGylation reagent used for bioconjugation via "Click Chemistry". Its key properties are summarized below.

PropertyValueReference
Full Name Methoxy-Polyethylene Glycol (16)-Azide
Molecular Formula C33H67N3O16
Molecular Weight 761.9 g/mol
Purity >96-98%
Reactivity Azide group reacts with alkynes, BCN, or DBCO

Q2: Which ionization technique is better for my conjugate: ESI or MALDI?

A: The choice depends on the conjugate's size and the information you need. Both techniques are widely used for analyzing PEGylated molecules.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Soft ionization, produces multiply charged ions.Soft ionization, primarily produces singly charged ions.
Typical Spectrum Complex charge state envelope requiring deconvolution.Simpler spectrum, easier to interpret directly.
Coupling Easily coupled with Liquid Chromatography (LC-MS) for separation.Typically used for direct analysis of purified samples.
Best For Analyzing complex mixtures, PEGylated proteins, automated workflows.High molecular weight polymers (>5 kDa), determining molecular weight distribution, and structural analysis via in-source decay (ISD).

Q3: What are the most critical considerations for sample preparation?

A: Proper sample preparation is essential for successful analysis.

  • Avoid Contaminants: Do not use glycerol, non-volatile salts (NaCl, K2HPO4), or detergents.

  • Use Appropriate Solvents: Dissolve the sample in a mixture of deionized water and a volatile organic solvent (e.g., acetonitrile, methanol).

  • Acidify Correctly: Add a small amount (e.g., 0.1%) of formic acid or acetic acid to promote protonation for positive ion mode. Avoid trifluoroacetic acid (TFA) for low-level samples as it can cause ion suppression.

  • Ensure Purity: Samples must be free of particulates. Filter or centrifuge if necessary.

Q4: What is charge state deconvolution?

A: Deconvolution is a mathematical process applied to an ESI mass spectrum. It converts the series of peaks representing different charge states (the m/z envelope) into a single peak corresponding to the neutral, uncharged mass of the molecule. This is essential for determining the molecular weight of large molecules like PEGylated proteins from ESI-MS data.

Experimental Protocols & Visualizations

Protocol 1: General Sample Preparation for MS Analysis
  • Dissolution: Dissolve the purified this compound conjugate in a suitable solvent to a final concentration of approximately 10-100 µg/mL. A recommended starting solvent is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Desalting (if necessary): If the sample contains salts or buffers, perform a desalting step. For peptides and small proteins, a C18 ZipTip is effective.

  • Vortex & Centrifuge: Gently vortex the sample to ensure it is fully dissolved. Centrifuge at high speed for 5-10 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to a clean, appropriate mass spectrometry vial. Do not use colored Eppendorf tubes.

  • Analysis: The sample is now ready for direct infusion or LC-MS analysis.

Protocol 2: MALDI-TOF MS Analysis
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent like 50:50 (v/v) acetonitrile:water with 0.1% TFA.

  • Cationizing Agent: To promote consistent ionization, especially for neutral polymers, add a cationizing agent like sodium trifluoroacetate (NaTFA) to the matrix solution.

  • Sample Spotting: Mix the sample solution with the matrix solution at a ratio between 1:1 and 1:10 (v/v). Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air-dry completely (dried-droplet method).

  • Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum according to the instrument's standard operating procedure for the relevant mass range.

Visualized Workflows and Logic

Caption: General experimental workflow for the mass spectrometry characterization of PEG conjugates.

Caption: Troubleshooting logic for common issues encountered during MS analysis of PEG conjugates.

References

Technical Support Center: Copper Catalyst Removal from m-PEG16-azide CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from methoxy-polyethylene glycol (m-PEG) azide Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?

A1: Residual copper can be problematic for several reasons. In biological applications, copper ions can be toxic to cells and interfere with downstream biological assays.[1] For drug development, stringent limits on metal impurities are required by regulatory agencies. Furthermore, residual copper can poison catalysts in subsequent reaction steps and compromise the stability of the final PEGylated product.[1]

Q2: What are the most common methods for removing copper catalysts from CuAAC reactions involving PEGylated molecules?

A2: The primary methods for copper removal in this context include:

  • Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which is then removed by aqueous extraction or dialysis.[2][3]

  • Solid-Supported Scavengers: Employing functionalized silica resins (e.g., with thiourea or mercaptopropyl groups) that selectively bind to copper, allowing for simple filtration-based removal.

  • Chromatography: Techniques like size-exclusion chromatography (SEC) or passing the reaction mixture through a short column of alumina can separate the PEGylated product from the copper catalyst.

  • Precipitation: Inducing the precipitation of insoluble copper salts, which can then be removed by filtration. This method is less common for PEGylated products due to potential co-precipitation.

Q3: My m-PEG-azide product is water-soluble. Which copper removal method is most suitable?

A3: For water-soluble PEGylated products, several methods are effective:

  • Dialysis with EDTA: This is a gentle method that is well-suited for macromolecules. The reaction mixture is dialyzed against a buffer containing EDTA to remove the copper-EDTA complex while retaining the larger PEGylated product.

  • Solid-Supported Scavengers: Many scavenger resins can be used directly in the reaction mixture (if the solvent is compatible) or after solvent exchange. The resin is then simply filtered off.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can effectively separate the high molecular weight PEG product from the small copper catalyst complex.

Q4: How can I determine the amount of residual copper in my final product?

A4: Several analytical techniques can be used to quantify residual copper, including:

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive technique for quantifying trace metals.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers even lower detection limits than AAS and is excellent for trace metal analysis.

  • Colorimetric Assays: Certain reagents form colored complexes with copper, allowing for quantification using a spectrophotometer. This can be a more accessible method for routine checks.

Troubleshooting Guides

Problem: Incomplete Copper Removal
Symptom Probable Cause Solution
Persistent blue/green color in the organic layer after EDTA extraction. 1. Insufficient amount of EDTA used. 2. Inefficient phase separation due to emulsion formation. 3. The copper-EDTA complex has some solubility in the organic solvent.1. Perform additional extractions with fresh 0.5 M EDTA solution (pH 8). 2. Add a small amount of brine to help break the emulsion. 3. After the EDTA washes, perform a final wash with water or brine to remove any lingering water-soluble complexes from the organic layer.
Residual copper detected by analytical methods after using a scavenger resin. 1. Insufficient equivalents of the scavenger resin were used. 2. Inadequate incubation time for the scavenger to bind all the copper. 3. The scavenger resin is not compatible with the solvent system. 4. The copper is in an oxidation state that is not efficiently captured by the scavenger.1. Increase the equivalents of the scavenger resin (a 3-5 molar equivalent excess is often recommended). 2. Increase the stirring time (e.g., overnight) or gently heat the mixture (e.g., to 40-50°C) to improve scavenging kinetics. 3. Consult the manufacturer's guidelines for solvent compatibility. A solvent exchange may be necessary. 4. Ensure the workup conditions are appropriate for the chosen scavenger's mechanism (some are more effective for Cu(I) vs. Cu(II)).
Copper remains after dialysis. 1. Insufficient dialysis time or infrequent buffer changes. 2. The EDTA concentration in the dialysis buffer is too low. 3. The dialysis membrane has a pore size that is too large, leading to product loss, or too small, hindering the removal of the copper complex.1. Increase the dialysis duration and the frequency of buffer changes (e.g., 3-4 changes over 24-48 hours). 2. Use a sufficient concentration of EDTA in the dialysis buffer (e.g., 10-50 mM). 3. Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the copper-EDTA complex to pass through freely.
Problem: Low Product Yield
Symptom Probable Cause Solution
Significant loss of product after purification. 1. (Scavenger Resins): The product may be non-specifically binding to the silica backbone of the scavenger. 2. (Extraction): The product may have some water solubility, leading to loss into the aqueous phase during extraction. 3. (Precipitation): The product may be co-precipitating with the copper salts. 4. (Dialysis): The chosen dialysis membrane has too large a pore size (MWCO).1. After filtering off the scavenger, wash the resin thoroughly with a fresh portion of the solvent to recover any adsorbed product. If the problem persists, consider a different type of scavenger or an alternative purification method. 2. If your product has some aqueous solubility, minimize the number of aqueous washes or use a saturated brine solution to "salt out" the organic product from the aqueous phase. 3. This method is generally not recommended for PEGylated products for this reason. If it must be used, careful optimization of precipitation conditions is required. 4. Ensure the MWCO of the dialysis membrane is appropriate for the molecular weight of your m-PEG16-azide product.

Quantitative Data on Copper Removal Methods

The following table summarizes representative data for the efficiency of various copper removal methods. Please note that exact efficiencies can vary depending on the specific reaction conditions, the nature of the PEGylated molecule, and the initial copper concentration.

Method Typical Final Copper Concentration Advantages Disadvantages
EDTA Wash (Liquid-Liquid Extraction) < 50 ppmCost-effective, simple procedure.Can be labor-intensive with multiple extractions, potential for emulsion formation, may not be suitable for water-soluble products.
Solid-Supported Scavengers (e.g., SiliaMetS® Thiourea, QuadraSil™ MP) < 10 ppmHigh efficiency, simple filtration work-up, applicable to a wide range of solvents.Higher cost compared to EDTA, potential for non-specific binding of the product.
Dialysis with EDTA < 10 ppmGentle method, ideal for large, water-soluble biomolecules and polymers.Time-consuming, requires large volumes of buffer. Incomplete removal of EDTA itself can be an issue.
Silica Gel Chromatography Variable, can be < 20 ppmCan simultaneously purify the product from other reaction impurities.Can be time-consuming, potential for product loss on the column.

Experimental Protocols

Protocol 1: Copper Removal using EDTA Extraction

This protocol is suitable for this compound products that are soluble in an organic solvent immiscible with water.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane (DCM) or ethyl acetate)

  • 0.5 M EDTA solution, pH 8.0

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of the chosen organic solvent (e.g., DCM).

  • First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (pH 8.0).

  • Mixing: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.

  • Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.

  • Repeat Extractions: Repeat the EDTA wash (steps 2-5) two to three more times, or until the aqueous layer is colorless.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Copper Removal using a Solid-Supported Scavenger (e.g., QuadraSil™ MP)

This protocol provides a general procedure for using a silica-based mercaptopropyl-functionalized copper scavenger.

Materials:

  • Crude reaction mixture

  • QuadraSil™ MP or a similar mercaptopropyl-functionalized silica scavenger

  • An appropriate solvent in which the product is soluble

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Determine Scavenger Amount: If possible, determine the initial concentration of copper in your reaction mixture. Calculate the required amount of scavenger, aiming for a 3-5 molar equivalent excess of the functional groups on the resin relative to the moles of copper.

  • Scavenger Addition: To the stirred reaction mixture (or a solution of the crude product in a suitable solvent), add the calculated amount of the scavenger resin.

  • Incubation: Stir the suspension at room temperature. A typical scavenging time is 1-4 hours, but this can be extended (e.g., overnight) or gently heated (e.g., to 40°C) for more challenging removals.

  • Filtration: Once scavenging is complete, filter the mixture to remove the scavenger beads.

  • Washing: Wash the collected scavenger beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the final product for residual copper content to confirm the efficiency of the scavenging process.

Protocol 3: Copper Removal by Dialysis with EDTA

This protocol is ideal for water-soluble this compound products.

Materials:

  • Crude reaction mixture (ensure it is in an aqueous, buffered solution)

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1 kDa or 3.5 kDa for this compound which has a molecular weight around 800-900 g/mol , a larger MW PEG would require a larger MWCO)

  • Dialysis clips

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer: A suitable buffer (e.g., phosphate-buffered saline, PBS) containing 10-50 mM EDTA, pH 7.4.

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves boiling in a solution of sodium bicarbonate and EDTA, followed by thorough rinsing with deionized water.

  • Load Sample: Load the aqueous solution of your crude product into the dialysis tubing and securely close both ends with dialysis clips, leaving some headspace to allow for osmotic pressure changes.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis buffer (e.g., 100-1000 times the volume of the sample). Stir the buffer gently with a stir bar.

  • Buffer Changes: Allow dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least 3-4 times over a period of 24-48 hours.

  • Final Dialysis: For the final dialysis step, use a buffer without EDTA to remove the chelating agent from the product solution. Perform at least two changes with this EDTA-free buffer.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover the purified product solution.

Visualizations

Copper_Removal_Workflow cluster_start CuAAC Reaction cluster_purification Purification Options cluster_steps Workup Steps cluster_end Final Product Start Crude Reaction Mixture (m-PEG16-Product + Cu Catalyst) Chelation Chelation (EDTA Wash) Start->Chelation Scavenger Solid-Supported Scavenger Start->Scavenger Dialysis Dialysis with EDTA Start->Dialysis Extraction Liquid-Liquid Extraction Chelation->Extraction Filtration Filtration Scavenger->Filtration Buffer_Exchange Buffer Exchange Dialysis->Buffer_Exchange End Purified m-PEG16-Product (<10 ppm Cu) Extraction->End Filtration->End Buffer_Exchange->End

Caption: Workflow for Copper Removal from CuAAC Reactions.

Troubleshooting_Logic cluster_EDTA EDTA Wash Troubleshooting cluster_Scavenger Scavenger Resin Troubleshooting cluster_Dialysis Dialysis Troubleshooting Start High Residual Copper Detected Method Which removal method was used? Start->Method EDTA_Wash EDTA Wash Method->EDTA_Wash Extraction Scavenger Scavenger Resin Method->Scavenger Filtration Dialysis Dialysis Method->Dialysis Dialysis EDTA_Check1 Increase number of washes? EDTA_Wash->EDTA_Check1 Scav_Check1 Increase scavenger equivalents? Scavenger->Scav_Check1 Dialysis_Check1 Increase buffer changes? Dialysis->Dialysis_Check1 EDTA_Check2 Check for emulsions? EDTA_Check1->EDTA_Check2 No EDTA_Sol1 Perform 2-3 more washes. EDTA_Check1->EDTA_Sol1 Yes EDTA_Sol2 Add brine to break emulsion. EDTA_Check2->EDTA_Sol2 Yes Scav_Check2 Increase incubation time/temp? Scav_Check1->Scav_Check2 No Scav_Sol1 Use 3-5 fold excess. Scav_Check1->Scav_Sol1 Yes Scav_Check2->Scav_Sol1 Yes Scav_Sol2 Stir overnight or heat to 40°C. Dialysis_Check2 Check EDTA concentration? Dialysis_Check1->Dialysis_Check2 No Dialysis_Sol1 Change buffer 4x over 48h. Dialysis_Check1->Dialysis_Sol1 Yes Dialysis_Check2->Dialysis_Sol1 Yes Dialysis_Sol2 Use 10-50 mM EDTA in buffer.

Caption: Troubleshooting Logic for High Residual Copper.

References

storage and handling of m-PEG16-azide to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for m-PEG16-azide to ensure optimal reactivity in your research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To maintain the long-term reactivity of this compound, it should be stored at -20°C in a desiccated environment.[1][2][3][4][5] For optimal stability, especially for long-term storage, it is also recommended to store the product under an inert atmosphere, such as nitrogen or argon, and protected from light.

Q2: How should I handle this compound upon receiving it and during use?

A2: Upon receipt, confirm that the product is appropriately cooled. Before opening the vial, it is crucial to allow it to warm to room temperature to prevent moisture condensation, which can compromise the compound's stability. For weighing and dispensing, especially for low-melting solids, preparing a stock solution in an anhydrous solvent like DMSO or DMF can make handling easier. Unused stock solutions should be stored at -20°C under an inert atmosphere.

Q3: What is the shelf life of this compound?

A3: While specific shelf-life data can vary by manufacturer, when stored under the recommended conditions (-20°C, desiccated, protected from light and air), PEG azide reagents are generally stable for at least 12 months. For precise information, it is always best to consult the certificate of analysis provided by the supplier.

Q4: Can I subject this compound to multiple freeze-thaw cycles?

A4: Repeated freeze-thaw cycles are generally not recommended as they can potentially lead to degradation of the PEG chain and affect the reactivity of the azide group. If you need to use small amounts of the reagent at different times, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in a variety of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It also has good solubility in aqueous buffers, a key feature of PEGylated reagents. When preparing stock solutions, ensure the solvent is anhydrous to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in click chemistry and other conjugation reactions.

Low or No Reactivity

Problem: The click chemistry reaction with this compound shows low or no product formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded this compound 1. Verify Storage: Confirm that the reagent has been stored at -20°C and protected from moisture and light.2. Assess Reactivity: Perform a small-scale control reaction with a fresh, reliable alkyne partner to check the azide's functionality. You can also use analytical methods like TLC staining for azides or HPLC to assess purity.
Suboptimal Reaction Conditions 1. pH: Ensure the reaction buffer is within the optimal pH range for your specific click chemistry reaction (typically pH 7-9 for CuAAC).2. Temperature: Most click reactions proceed well at room temperature, but optimization may be required.3. Catalyst Issues (for CuAAC): Ensure the copper(I) catalyst is freshly prepared or that the reducing agent (e.g., sodium ascorbate) is active. The presence of ligands like THPTA can improve catalyst stability and reaction efficiency.
Solubility Issues Although this compound is generally soluble, your reaction partner may not be. Ensure all reactants are fully dissolved in a compatible solvent system. A co-solvent like DMSO or DMF might be necessary.
Steric Hindrance The PEG chain can sometimes cause steric hindrance. If your alkyne partner is also bulky, this can slow down the reaction rate. Consider extending the reaction time or slightly increasing the temperature.
Incompatible Buffer Components Avoid using buffers containing primary amines (like Tris) or thiols if you are performing reactions that are sensitive to these functional groups.

Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Reactivity using TLC Staining

This method provides a quick check of the presence of the azide group.

Materials:

  • This compound sample

  • TLC plate (silica gel)

  • 10% (w/v) triphenylphosphine (PPh₃) in dichloromethane (DCM)

  • 0.3% (w/v) ninhydrin in n-butanol/acetic acid (100:3 v/v)

  • Developing chamber with an appropriate mobile phase (e.g., DCM/Methanol)

  • Heat gun or oven

Procedure:

  • Spot a small amount of your this compound solution onto a TLC plate.

  • Develop the TLC plate in a suitable mobile phase to separate the compound.

  • Dry the plate thoroughly.

  • Dip the plate into the 10% PPh₃ solution for 30 seconds.

  • Dry the plate at 80°C for 5 minutes. This step reduces the azide to an amine.

  • Dip the plate into the ninhydrin solution for 30 seconds.

  • Develop the color by heating the plate at 80°C for 5 minutes.

  • Expected Result: A colored spot (typically purple) indicates the presence of the amine, which confirms the initial presence of the azide.

Protocol 2: Quantitative Assessment of this compound Reactivity via a Fluorogenic Click Reaction

This protocol uses a fluorescent alkyne to quantify the reactive azide.

Materials:

  • This compound solution of known concentration

  • A fluorescent alkyne probe (e.g., DBCO-Fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a standard curve of the fluorescent alkyne probe in the reaction buffer.

  • In a microplate, mix a known concentration of this compound with a slight excess of the fluorescent alkyne probe.

  • Incubate the reaction at room temperature, protected from light, for a specified time (e.g., 1-2 hours).

  • Measure the fluorescence intensity of the reaction mixture. The decrease in fluorescence (if the probe is quenched upon reaction) or the appearance of a new fluorescent signal can be correlated to the amount of reacted azide.

  • By comparing the fluorescence change to the standard curve, you can quantify the concentration of reactive azide in your sample.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound
Condition Recommendation Rationale
Temperature -20°CMinimizes degradation of the PEG chain and the azide group.
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidative degradation of the PEG backbone.
Moisture Store in a desiccated environmentPrevents hydrolysis of the compound.
Light Protect from lightPrevents photo-degradation.
Handling Warm to room temperature before openingPrevents moisture condensation inside the vial.
Aliquoting Aliquot into single-use vialsAvoids multiple freeze-thaw cycles.

Visualizations

m_PEG16_azide_structure start CH₃O- peg (CH₂CH₂O)₁₆- start->peg azide_group -CH₂CH₂-N₃ peg->azide_group troubleshooting_workflow start Low/No Reaction Yield check_storage Verify this compound Storage (-20°C, desiccated, dark) start->check_storage control_reaction Perform Control Reaction with fresh alkyne check_storage->control_reaction result_control Control Reaction Successful? control_reaction->result_control check_conditions Review Reaction Conditions (pH, temp, catalyst) solubility Check Solubility of All Reactants check_conditions->solubility optimize Optimize Reaction (time, temp, concentration) solubility->optimize issue_reagent Issue is likely with This compound. Consider new batch. result_control->issue_reagent No issue_other Issue is with other reagents or reaction setup. result_control->issue_other Yes issue_other->check_conditions

References

Technical Support Center: m-PEG16-azide Reactions and Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of m-PEG16-azide in bioconjugation and other chemical reactions, with a special focus on overcoming challenges related to steric hindrance. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound reactions?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound, the polyethylene glycol (PEG) chain itself, along with bulky substituents on the reacting partner (e.g., a sterically crowded alkyne), can impede the approach of the azide and alkyne functional groups. This can lead to slower reaction rates and lower yields of the desired conjugate. However, the PEG chain can also be beneficial by increasing the solubility of the reactants.

Q2: How does the PEG chain length of an m-PEG-azide reagent impact steric hindrance?

A2: The length of the PEG chain is a critical factor. Longer PEG chains create a larger hydrodynamic volume, which provides a more significant steric shield.[1][2] This can be advantageous for reducing immunogenicity and prolonging the circulation half-life of a bioconjugate. However, a longer chain can also exacerbate steric hindrance at the reaction site, potentially lowering conjugation efficiency.[1] Conversely, shorter PEG chains offer less steric hindrance but may not provide the same pharmacokinetic benefits.[1]

Q3: Which "click" chemistry reaction is better for sterically hindered substrates: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?

A3: Both CuAAC and SPAAC are powerful tools for bioconjugation. For sterically demanding reactions, there are trade-offs:

  • CuAAC: The small size of the copper catalyst can be advantageous in accessing sterically crowded sites. However, the ligands used to stabilize the copper catalyst can themselves be bulky.

  • SPAAC: This method avoids the use of a potentially toxic copper catalyst, which is beneficial for in vivo applications. The reactivity in SPAAC is driven by the ring strain of the cyclooctyne, and the reaction can be very efficient. However, the cyclooctyne reagents (like DBCO or BCN) are significantly larger than a terminal alkyne, which can introduce its own steric challenges.

The choice between CuAAC and SPAAC will depend on the specific substrates, the biological context of the experiment, and empirical optimization.

Q4: Can this compound be used for in vivo applications?

A4: Yes, this compound can be used for in vivo applications, particularly in the context of SPAAC, which avoids the use of copper catalysts. The PEG component is well-known for its biocompatibility and ability to improve the pharmacokinetic properties of molecules.

Troubleshooting Guides

Issue 1: Low or No Product Yield in CuAAC Reaction
Possible Cause Troubleshooting Steps
Steric Hindrance 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).2. Increase Temperature: Gently heat the reaction mixture (e.g., to 37-50°C) to provide more energy to overcome the activation barrier.3. Increase Reagent Concentration: Use a higher concentration of the less sterically hindered reactant.4. Optimize Catalyst and Ligand: Experiment with different copper (I) sources and ligands. Some ligands are more effective than others for hindered substrates.
Catalyst Inactivity 1. Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before use.2. Degas Solvents: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas all aqueous buffers and solvents.3. Increase Catalyst Loading: Incrementally increase the molar percentage of the copper catalyst and ligand.
Poor Solubility 1. Add Co-solvents: Use a mixture of aqueous buffer and an organic solvent like DMSO or DMF to ensure all reactants are fully dissolved.
Issue 2: Low Yield in SPAAC Reaction
Possible Cause Troubleshooting Steps
Steric Hindrance 1. Increase Reaction Time and Temperature: Similar to CuAAC, allowing more time and gentle heating can improve yields.2. Choose a Different Strained Alkyne: Some strained alkynes have different structures that may be more amenable to a sterically crowded environment.3. Increase Molar Excess of One Reagent: Using a 2- to 10-fold molar excess of the less precious or less hindered reagent can drive the reaction to completion.
Hydrolysis of Reagents 1. Check pH of Reaction Buffer: The stability of some strained alkynes and other functional groups can be pH-dependent. Ensure the pH of your reaction buffer is optimal and stable.2. Use Fresh Reagents: Prepare stock solutions of reagents immediately before use, especially if they are susceptible to hydrolysis.
Inaccurate Quantification 1. Verify Concentrations: Accurately determine the concentration of both the azide- and strained alkyne-functionalized molecules before starting the reaction.

Data Presentation

The following table provides a summary of expected trends in reaction yield when conjugating this compound to alkynes with varying degrees of steric hindrance. While specific yields are highly dependent on the exact substrates and reaction conditions, this table illustrates the general impact of steric hindrance.

Alkyne Substrate Steric Hindrance Level Typical Reaction Conditions Expected Yield Range Supporting Evidence
Simple Terminal AlkyneLowCuAAC, Room Temp, 4-12h> 90%High efficiency of CuAAC with non-hindered substrates is well-documented.
Bulky Aliphatic AlkyneMediumCuAAC, 37°C, 12-24h60-80%Increased steric bulk near the alkyne can reduce reaction rates and yields.
Alkyne on a Dendrimer SurfaceHighCuAAC, 50°C, 24-48h40-70%Click chemistry is effective for sterically hindered systems, but yields may be reduced.
Alkyne near a Protein Active SiteVery HighSPAAC, Room Temp, 24-48h20-50%The complex environment of a protein surface can significantly hinder the reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to a Protein with a Terminal Alkyne

This protocol is a general guideline and may require optimization for your specific protein and alkyne modification.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Degassed buffers

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10- to 20-fold molar excess of this compound over the protein is a good starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is common.

  • Add Catalyst to Reaction: Add the catalyst premix to the protein-PEG mixture. The final concentration of CuSO4 is typically in the range of 0.1 to 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 to 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. For sterically hindered substrates, consider incubating at 37°C.

  • Purification: Purify the PEGylated protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: General Procedure for SPAAC Conjugation of this compound to a DBCO-modified Biomolecule

Materials:

  • This compound

  • DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions: Dissolve the this compound and the DBCO-modified biomolecule in the reaction buffer. If solubility is an issue, a stock solution in DMSO can be prepared and added to the aqueous buffer (keeping the final DMSO concentration below 10%).

  • Combine Reactants: Mix the this compound and the DBCO-modified biomolecule in a reaction vessel. A 1.5- to 5-fold molar excess of one reactant is typically used.

  • Incubate: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugate using an appropriate method like SEC or dialysis to remove any unreacted starting materials.

Visualizations

Steric_Hindrance_Impact cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome This compound This compound Slower_Rate Slower Reaction Rate Alkyne Alkyne Steric_Hindrance Steric Hindrance Steric_Hindrance->Slower_Rate Increases Lower_Yield Lower Yield Steric_Hindrance->Lower_Yield Leads to Reaction_Conditions Reaction Conditions (Temp, Time, Catalyst) Reaction_Conditions->Slower_Rate Can Mitigate Reaction_Conditions->Lower_Yield Can Improve

Caption: Logical relationship of steric hindrance impacting reaction outcomes.

CuAAC_Workflow start Start prepare_reagents Prepare Alkyne-Biomolecule and this compound start->prepare_reagents add_reagents Combine Biomolecule and PEG-azide prepare_reagents->add_reagents prepare_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prepare_catalyst->add_catalyst add_reagents->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate (Optimize Time/Temp) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC) incubate->purify end End purify->end

Caption: Experimental workflow for a CuAAC reaction.

References

Validation & Comparative

The Impact of PEG Length on Bioconjugation: A Comparative Guide to m-PEG16-azide and Other PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates. The length of the PEG chain is a key determinant of the physicochemical and biological properties of the final product, profoundly influencing its therapeutic efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of m-PEG16-azide against other PEG lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted nanoparticles.

The covalent attachment of PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. Generally, longer PEG chains increase the hydrodynamic size of the conjugate, which can lead to a longer circulation half-life and reduced immunogenicity. However, this increased size may also result in decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance and maintaining high binding affinity is paramount.[1] This guide will explore these nuanced effects with a focus on discrete PEG linkers, particularly this compound, a mid-length spacer increasingly utilized for its balanced properties.

Quantitative Comparison of PEG Lengths in Bioconjugation

The choice of PEG length directly impacts several key performance parameters of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the effect of PEG chain length on pharmacokinetics and in vitro potency.

Table 1: Influence of PEG Length on Pharmacokinetics of Nanoparticles

PEG Molecular Weight (Da)Half-life (t½) in hoursArea Under the Curve (AUC₀₋₇₂ h) (µg·h/mL)Reference
200015.5145.7[2][3]
500019.5188.9[2][3]
10000Not specified245.3

Data adapted from studies on PEGylated nanoparticles, demonstrating a clear trend of increased circulation time and overall drug exposure with longer PEG chains.

Table 2: Influence of PEG Linker Length on In Vitro Potency of a PSMA Inhibitor

CompoundPEG Length (number of ethylene glycol units)IC₅₀ (nM)Reference
[⁶⁸Ga]Ga-PP4-WD48.06 ± 0.91
[⁶⁸Ga]Ga-PP8-WD86.13 ± 0.79
[⁶⁸Ga]Ga-Flu-1 (Control)No PEG9.62 ± 1.70

This study on prostate-specific membrane antigen (PSMA) inhibitors shows that a moderate increase in PEG length from 4 to 8 units can improve the binding affinity (lower IC₅₀ value) of the small molecule conjugate.

The Role of this compound: A Balanced Approach

An this compound linker, with its 16 ethylene glycol units, offers a compelling balance between the advantages of shorter and longer PEG chains. It provides sufficient hydrophilicity to improve the solubility of hydrophobic payloads and reduce aggregation, a common challenge in ADC development. Its length is substantial enough to create a protective shield around the bioconjugate, potentially reducing immunogenicity and enzymatic degradation, thereby extending its circulation half-life compared to very short linkers. However, being a discrete and moderately sized linker, it is less likely to cause the significant steric hindrance that can be associated with very long, polydisperse PEG chains, which can negatively impact the binding affinity and biological activity of the parent molecule.

The terminal azide group on this compound makes it an ideal tool for modern bioconjugation techniques, particularly "click chemistry". This includes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise, site-specific conjugation of the PEG linker to a biomolecule, leading to a homogeneous product with a defined drug-to-antibody ratio (DAR) in the case of ADCs.

Experimental Protocols

Below are detailed methodologies for key experiments in bioconjugation using m-PEG-azide linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to an azide-functionalized PEG linker, such as this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents: In a microcentrifuge tube, prepare the final concentrations of your reactants. For a 500 µL reaction, you might combine your alkyne-modified protein in buffer to a final volume of 432.5 µL.

  • Addition of PEG-azide: Add 10 µL of a stock solution of this compound to achieve a 2- to 10-fold molar excess over the alkyne-modified protein.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is common. For this example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Addition of Catalyst and Scavenger: Add the premixed catalyst solution to the reaction tube. To protect the biomolecule from reactive oxygen species, add 25 µL of 100 mM aminoguanidine.

  • Initiation of Reaction: Initiate the click reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.

  • Purification: Following the incubation, purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the final product using SDS-PAGE (which should show a band shift corresponding to the increased molecular weight) and mass spectrometry to confirm successful conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-modified protein (e.g., using an Azido-PEG3-Succinimidyl Carbonate linker) to a molecule containing a strained alkyne like dibenzocyclooctyne (DBCO).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule

  • Compatible solvent for the DBCO-reagent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup: In a reaction vessel, combine the azide-modified protein with the DBCO-reagent. A 2- to 4-fold molar excess of the DBCO-reagent over the azide-modified protein is a typical starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE and mass spectrometry.

Visualizing Bioconjugation Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the complex workflows and biological interactions relevant to PEGylated bioconjugates.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_final_product Final Product Antibody Monoclonal Antibody (mAb) Modification Site-Specific Modification (e.g., introducing alkyne) Antibody->Modification Engineering Click_Reaction Click Chemistry (CuAAC or SPAAC) Modification->Click_Reaction PEG_Azide m-PEGn-azide (e.g., n=16) LinkerPayload Linker-Payload Complex PEG_Azide->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG-azide linker.

PEG_Length_Effect cluster_conjugates ADCs with Different PEG Linkers cluster_properties Resulting Properties ADC_Short Short PEG Linker (e.g., PEG4) PK Pharmacokinetics (Half-life, Clearance) ADC_Short->PK Lower Half-life Higher Clearance Activity Biological Activity (Binding, Potency) ADC_Short->Activity High Potency (Low Steric Hindrance) Solubility Solubility & Stability ADC_Short->Solubility Moderate Improvement ADC_Mid Mid-Length PEG Linker (e.g., PEG16) ADC_Mid->PK Balanced Half-life & Clearance ADC_Mid->Activity Good Potency (Balanced Steric Effect) ADC_Mid->Solubility Good Improvement ADC_Long Long PEG Linker (e.g., PEG36) ADC_Long->PK Higher Half-life Lower Clearance ADC_Long->Activity Potentially Reduced (High Steric Hindrance) ADC_Long->Solubility Excellent Improvement

Caption: The influence of PEG linker length on key properties of an Antibody-Drug Conjugate (ADC).

References

A Comparative Guide to m-PEG16-azide and Amine-Reactive PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the successful development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted therapies. This guide provides an objective, data-supported comparison between two prevalent classes of PEGylation reagents: m-PEG16-azide, which utilizes bioorthogonal click chemistry, and amine-reactive PEG linkers, such as N-hydroxysuccinimide (NHS) esters.

Introduction to PEG Linker Chemistries

This compound is a monofunctional PEG linker featuring a terminal azide group.[1] This linker is employed in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2] Specifically, the azide group reacts with a terminal alkyne or a strained cyclooctyne in a bioorthogonal manner, meaning the reaction proceeds with high selectivity in complex biological environments with minimal side reactions.[3][4] This approach requires the target molecule to be pre-functionalized with a compatible alkyne group.

Amine-reactive PEG linkers , most commonly available as NHS esters (e.g., mPEG-Succinimidyl Valerate or mPEG-SVA), are designed to react with primary amines (-NH2).[5] These amines are naturally present on the side chains of lysine residues and at the N-terminus of proteins and peptides. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond. This method is straightforward as it often does not require prior modification of the target protein.

Comparative Performance and Characteristics

The choice between azide-based and amine-reactive PEGylation hinges on the specific requirements of the application, such as the need for site-specificity, the tolerance for product heterogeneity, and the chemical nature of the biomolecule.

FeatureThis compound (via Click Chemistry)Amine-Reactive PEG Linkers (e.g., NHS Esters)
Reaction Mechanism Azide-Alkyne Cycloaddition (e.g., CuAAC or SPAAC)Nucleophilic Acyl Substitution
Target Functional Group Alkyne or Strained CyclooctynePrimary Amines (e.g., Lysine, N-terminus)
Specificity & Control High: Enables site-specific conjugation to an engineered alkyne, yielding a homogeneous product.Moderate to Low: Reacts with multiple available amines, often resulting in a heterogeneous mixture of conjugates with varying degrees of labeling (DoL).
Reaction Conditions Typically mild, aqueous conditions. Copper-free variants (SPAAC) are highly biocompatible.Aqueous buffer, pH 7-9.
Reaction Kinetics Fast to Very Fast: Copper-catalyzed (CuAAC) reactions are efficient. Strain-promoted (SPAAC) reactions can be extremely rapid.Moderate: Typically 30-120 minutes at room temperature.
Linkage Stability High: Forms a highly stable triazole ring.High: Forms a stable amide bond.
Key Side Reactions Minimal: Bioorthogonal nature minimizes off-target reactions.Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous buffers, especially at higher pH, which competes with the amine reaction.
Typical Applications Development of ADCs, targeted therapeutics, and applications requiring precise control and homogeneity.General protein PEGylation, routine labeling, and applications where product heterogeneity is acceptable.

Experimental Methodologies

Detailed protocols are essential for reproducible and efficient bioconjugation. Below are representative protocols for both this compound (via copper-free click chemistry) and a generic amine-reactive PEG-NHS ester.

This protocol describes the conjugation of a PEG-NHS ester to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4)

  • PEG-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., 1 M Tris or glycine, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS at the desired concentration. Buffers containing Tris or glycine must be avoided as they will compete in the reaction.

  • Prepare PEG-NHS Stock Solution: Immediately before use, equilibrate the PEG-NHS ester vial to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm successful PEGylation using SDS-PAGE, which will show a shift to a higher molecular weight for the conjugated protein compared to the unmodified protein.

This protocol outlines the conjugation of this compound to a protein previously functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized protein solution

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • This compound

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Prepare Reagents: Dissolve the DBCO-functionalized protein in the reaction buffer to the desired concentration. Separately, prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

  • Conjugation Reaction: Add a 3 to 10-fold molar excess of the this compound solution to the DBCO-functionalized protein solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction is bioorthogonal and does not require a catalyst. Reaction times may vary based on the specific strained alkyne used.

  • Purification: Purify the resulting PEGylated protein conjugate to remove excess this compound using a desalting column or size-exclusion chromatography.

  • Characterization: Analyze the final product using techniques such as SDS-PAGE or mass spectrometry to confirm the covalent attachment of the PEG chain and to assess the purity of the conjugate.

Visualizing the Chemistries and Workflows

To further clarify these processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Amine_Reactive_PEGylation Protein Protein + Primary Amine (Lysine) Conjugate Stable Conjugate + Amide Bond Protein->Conjugate pH 7-9 PEG_NHS Amine-Reactive Linker mPEG-NHS Ester PEG_NHS->Conjugate NHS_byproduct NHS Byproduct Conjugate->NHS_byproduct releases

Caption: Reaction of an amine-reactive PEG-NHS ester with a protein.

Azide_PEGylation_SPAAC Alkyne_Protein Protein + Strained Alkyne (DBCO) Conjugate Stable Conjugate + Triazole Ring Alkyne_Protein->Conjugate SPAAC (Copper-Free) PEG_Azide This compound PEG_Azide->Conjugate

Caption: Site-specific conjugation using this compound via SPAAC.

Workflow_Comparison cluster_0 Amine-Reactive PEG (NHS Ester) cluster_1 This compound (SPAAC) A1 1. Prepare Protein in Amine-Free Buffer (pH 7-9) A2 2. Dissolve PEG-NHS in DMSO/DMF A1->A2 A3 3. Add Molar Excess of PEG-NHS to Protein A2->A3 A4 4. Incubate 30-120 min A3->A4 A5 5. Purify Conjugate A4->A5 B1 1. Prepare Alkyne-Modified Protein in Buffer B2 2. Dissolve this compound B1->B2 B3 3. Add Molar Excess of PEG-Azide to Protein B2->B3 B4 4. Incubate 1-4 hours B3->B4 B5 5. Purify Conjugate B4->B5

Caption: Comparative experimental workflow for PEGylation methods.

References

Navigating the PEGylation Landscape: A Comparative Guide to m-PEG16-azide Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene glycol (PEG) to therapeutic molecules is a cornerstone of modern drug design. The length of the PEG linker is a critical parameter influencing the conjugate's biological activity, pharmacokinetic profile, and overall therapeutic efficacy. This guide provides an objective comparison of m-PEG16-azide conjugate activity with other PEGylation alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The "click chemistry" ligation of an azide-functionalized PEG, such as this compound, to an alkyne-modified molecule offers a highly efficient and specific method for PEGylation. This approach is favored for its bio-orthogonality and the stability of the resulting triazole linkage. However, the selection of the optimal PEG linker length is not trivial. A longer PEG chain can enhance serum half-life and reduce immunogenicity by increasing the hydrodynamic radius of the conjugate, but it may also introduce steric hindrance that can diminish in vitro potency. Conversely, shorter PEG linkers may have a lesser impact on pharmacokinetics but can be advantageous for preserving the biological activity of the conjugated molecule.

The Impact of PEG Linker Length on In Vitro Cytotoxicity

The in vitro cytotoxicity of a drug conjugate is a primary indicator of its potential therapeutic efficacy. The length of the PEG linker can modulate this activity. Generally, while PEGylation can decrease the immediate cytotoxic effect of a drug by sterically hindering its interaction with its target, this is often a necessary trade-off for improved in vivo performance.

A study on affibody-drug conjugates (ADCs) provides a clear quantitative comparison of how PEG linker length affects in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) was measured for conjugates with no PEG linker, a 4 kDa PEG linker, and a 10 kDa PEG linker against HER2-positive cell lines.

LinkerTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity (vs. No PEG)Reference
No PEGNCI-N874.91 (Baseline)[1]
No PEGSKOV-33.71 (Baseline)[1]
4 kDa PEGNCI-N8731.9~6.5-fold decrease[1]
4 kDa PEGSKOV-326.2~7.1-fold decrease[1]
10 kDa PEGNCI-N87111.3~22.7-fold decrease[1]
10 kDa PEGSKOV-383.5~22.6-fold decrease

These data clearly demonstrate that increasing the PEG linker length leads to a significant reduction in in vitro cytotoxicity. While a longer PEG chain can be beneficial for in vivo applications, it is crucial to balance this with the potential loss of in vitro potency. The choice of this compound, with its intermediate length, represents a rational starting point for optimizing this balance.

Pharmacokinetic Profile: The In Vivo Advantage of Longer PEG Chains

A primary motivation for PEGylation is the extension of a drug's circulation half-life. A longer half-life can lead to increased tumor accumulation and sustained therapeutic effect. The same study on affibody-drug conjugates also provides valuable insights into the impact of PEG linker length on in vivo pharmacokinetics.

LinkerIn Vivo Half-life (minutes)Fold Increase in Half-life (vs. No PEG)Reference
No PEG19.61 (Baseline)
4 kDa PEG49.2~2.5-fold increase
10 kDa PEG219.0~11.2-fold increase

The results unequivocally show that longer PEG chains dramatically increase the in vivo half-life of the conjugate. This extended circulation time is a direct consequence of the increased hydrodynamic size, which reduces renal clearance. This improved pharmacokinetic profile often translates to enhanced in vivo efficacy, even if the in vitro cytotoxicity is reduced.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of PEGylated conjugates on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., NCI-N87, SKOV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound conjugate and other PEGylated conjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PEGylated conjugates in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the conjugate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study

This protocol describes a general procedure for determining the pharmacokinetic profile of PEGylated conjugates in a rodent model.

Materials:

  • Healthy mice or rats

  • PEGylated conjugates

  • Sterile saline or other appropriate vehicle

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for conjugate quantification (e.g., ELISA, LC-MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing the PEGylation Workflow and its Impact

PEGylation_Workflow cluster_synthesis Conjugate Synthesis cluster_validation Biological Validation cluster_outcome Therapeutic Outcome Molecule Alkyne-modified Bioactive Molecule CuAAC CuAAC Click Chemistry Molecule->CuAAC PEG_Azide This compound PEG_Azide->CuAAC Conjugate m-PEG16-Conjugate CuAAC->Conjugate InVitro In Vitro Assays (e.g., Cytotoxicity) Conjugate->InVitro Assess Potency InVivo In Vivo Studies (e.g., Pharmacokinetics) Conjugate->InVivo Determine Half-life Efficacy Therapeutic Efficacy InVitro->Efficacy InVivo->Efficacy

Workflow for the synthesis and validation of this compound conjugates.

PEG_Length_Impact cluster_shorter Shorter PEG (e.g., m-PEG4) cluster_longer Longer PEG (e.g., m-PEG24) PEG_Length PEG Linker Length HighPotency Higher In Vitro Potency (Lower IC50) PEG_Length->HighPotency Decreases ShortHalfLife Shorter In Vivo Half-life PEG_Length->ShortHalfLife Decreases LowPotency Lower In Vitro Potency (Higher IC50) PEG_Length->LowPotency Increases LongHalfLife Longer In Vivo Half-life PEG_Length->LongHalfLife Increases

The trade-off between PEG linker length and biological properties.

References

A Comparative Analysis of m-PEG16-azide and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of the efficacy, stability, and safety of the final product, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a sophisticated diagnostic probe. This guide provides an objective comparison of m-PEG16-azide, a polyethylene glycol (PEG) linker featuring a terminal azide group for "click chemistry," with other prevalent crosslinking agents. The analysis is supported by a compilation of experimental data and detailed methodologies to inform the selection process for specific research and development needs.

Introduction to Crosslinking Chemistries

Crosslinking agents are molecules with two or more reactive ends that create covalent bonds between molecules. They are broadly categorized based on the chemical groups they target and the nature of their reactive moieties.

  • This compound belongs to the class of heterobifunctional crosslinkers, featuring a methoxy-terminated polyethylene glycol (PEG) chain of 16 ethylene glycol units and a terminal azide group. The PEG component enhances solubility and reduces immunogenicity, while the azide group facilitates highly specific and efficient conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a cornerstone of "click chemistry".

  • Amine-reactive crosslinkers , such as those bearing N-hydroxysuccinimide (NHS) esters, are widely used to target the abundant primary amines on the side chains of lysine residues and the N-terminus of proteins.

  • Sulfhydryl-reactive crosslinkers , most notably those containing maleimide groups, offer a more site-specific approach by targeting the thiol groups of cysteine residues.

  • Alternatives to PEG linkers , such as polysarcosine (pSar) and zwitterionic polymers, have emerged to address concerns about the potential immunogenicity of PEG.

Quantitative Performance Comparison

The choice of a crosslinking strategy is often a trade-off between reaction efficiency, specificity, stability of the resulting conjugate, and the biological implications of the linker itself. The following tables summarize key performance data for different crosslinking chemistries.

ParameterAzide-Alkyne Cycloaddition (Click Chemistry)NHS Ester-Amine ReactionMaleimide-Thiol Reaction
Reaction Rate SPAAC: 10⁻³ - 1 M⁻¹s⁻¹; CuAAC: 1 - 100 M⁻¹s⁻¹[1]Generally slower than maleimide-thiol; can be accelerated at higher pH[2]~1000 times faster than reaction with amines at pH 7[3]
Specificity High (bioorthogonal)[1]Moderate (targets all accessible primary amines)[4]High (specific for thiols at pH 6.5-7.5)
Stability of Linkage Very high (stable triazole ring)High (stable amide bond)Thioether bond can undergo retro-Michael reaction (reversibility)
Typical Efficiency High (>90%)Variable (can be affected by hydrolysis of NHS ester)High, but can be reduced by thiol oxidation
pH Range Wide range, generally 4-11 for SPAACOptimal at pH 7.2-8.5Optimal at pH 6.5-7.5
Catalyst Requirement Cu(I) for CuAAC; None for SPAACNoneNone

Table 1: Comparison of Key Reaction Parameters for Different Crosslinking Chemistries.

Linker TypeKey AdvantagesKey Disadvantages
PEG (e.g., this compound) - Enhanced solubility and stability- Reduced immunogenicity- Reduced proteolytic degradation- Potential for anti-PEG antibody formation- Non-biodegradable
Polysarcosine (pSar) - Biocompatible and biodegradable- Low immunogenicity- Similar or better performance than PEG in some studies- Less established in commercial products compared to PEG
Zwitterionic Polymers - Excellent antifouling properties- High resistance to non-specific protein adsorption- Can be more challenging to synthesize and functionalize

Table 2: Comparison of PEG Linkers with Emerging Alternatives.

ParameterPEG-IFNpSar-IFN
In vitro anti-proliferative activity (IC50) Higher IC50 (less potent)Lower IC50 (more potent)
In vivo tumor accumulation LowerHigher
Anti-IFN antibody induction HigherSignificantly lower
Circulation half-life ProlongedComparably prolonged

Table 3: In Vivo and In Vitro Performance Comparison of PEGylated vs. Polysarcosinylated Interferon (IFN).

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible bioconjugation. Below are representative protocols for the primary crosslinking chemistries discussed.

Protocol 1: Antibody Conjugation via this compound using Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of an azide-containing PEG linker to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Antibody functionalized with a DBCO group (in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.

    • Ensure the DBCO-functionalized antibody is at a concentration of 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A 5- to 10-fold molar excess of the azide linker over the antibody is a common starting point.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Purification:

    • Purify the resulting antibody-PEG conjugate using a size-exclusion chromatography column to remove unreacted this compound and other small molecules.

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Protocol 2: Protein Labeling with an NHS Ester Crosslinker

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the reaction buffer. The protein concentration should be between 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted NHS ester using a desalting column.

Protocol 3: Protein Conjugation using a Maleimide Crosslinker

This protocol describes the labeling of a protein's cysteine residues with a thiol-reactive maleimide.

Materials:

  • Protein containing free thiol groups (in a degassed, thiol-free buffer like PBS, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein at 1-10 mg/mL in degassed buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

    • Incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted maleimide.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Production

ADC_Workflow cluster_mAb Antibody Production cluster_linker_drug Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification mAb_prod mAb Production (Cell Culture) mAb_purify mAb Purification mAb_prod->mAb_purify conjugation Antibody-Linker-Payload Conjugation (e.g., Click Chemistry) mAb_purify->conjugation linker_synth Linker Synthesis (e.g., this compound) linker_payload_conj Linker-Payload Conjugation linker_synth->linker_payload_conj payload_synth Payload Synthesis (Cytotoxic Drug) payload_synth->linker_payload_conj linker_payload_conj->conjugation adc_purify ADC Purification (Chromatography) conjugation->adc_purify formulation Formulation adc_purify->formulation

Caption: General workflow for the production of an antibody-drug conjugate (ADC).

Experimental Workflow for Protein Crosslinking and Mass Spectrometry Analysis

XLMS_Workflow protein_complex Protein Complex in Solution crosslinking Crosslinking (e.g., NHS ester crosslinker) protein_complex->crosslinking digestion Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment Enrichment of Crosslinked Peptides (Optional) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (Identify crosslinked peptides) lc_ms->data_analysis structural_modeling Structural Modeling data_analysis->structural_modeling

Caption: Workflow for protein-protein interaction analysis using crosslinking-mass spectrometry.

Signaling Pathway: GPCR Dimerization and Downstream Signaling

Crosslinking can be used to study the dimerization of G-protein coupled receptors (GPCRs) and its effect on downstream signaling.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR1 GPCR monomer 1 GPCR_dimer GPCR Dimer (Crosslinked) GPCR1->GPCR_dimer Dimerization GPCR2 GPCR monomer 2 GPCR2->GPCR_dimer G_protein G-protein GPCR_dimer->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Ligand Ligand Ligand->GPCR1 Ligand->GPCR2

Caption: GPCR signaling pathway illustrating the role of crosslinking in studying receptor dimerization.

Conclusion

The choice of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate.

  • This compound , and PEG-azide linkers in general, offer the advantages of "click chemistry" – high efficiency, specificity, and the formation of a highly stable triazole linkage. The PEG spacer provides beneficial properties such as increased solubility and reduced immunogenicity. This makes them excellent choices for applications requiring well-defined, stable conjugates, such as the development of ADCs.

  • NHS esters remain a workhorse for bioconjugation due to their reactivity with abundant primary amines. However, the lack of site-specificity can lead to heterogeneous products.

  • Maleimide-based crosslinkers provide a more site-specific alternative by targeting cysteine residues, but the stability of the resulting thioether bond can be a concern in certain applications.

  • Emerging alternatives like polysarcosine and zwitterionic polymers show great promise in overcoming the potential immunogenicity of PEG, with studies demonstrating comparable or even superior performance in terms of biocompatibility and in vivo efficacy.

For researchers and drug developers, a thorough evaluation of these factors, guided by the comparative data and protocols presented here, will facilitate the selection of the optimal crosslinking strategy to achieve their scientific and therapeutic goals.

References

Assessing the Biocompatibility of m-PEG16-azide Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the biocompatibility of surface modifications is a critical factor in the design and success of medical devices, drug delivery systems, and in vitro cell culture platforms. This guide provides a comprehensive comparison of m-PEG16-azide modified surfaces with alternative surface chemistries, focusing on key biocompatibility performance indicators. The data presented is supported by experimental findings to aid in the selection of the most appropriate surface modification strategy for your research needs.

The use of polyethylene glycol (PEG) to modify surfaces is a well-established method for reducing non-specific protein adsorption and minimizing cellular adhesion, thereby enhancing biocompatibility. The introduction of an azide (-N3) functional group, as seen in this compound, provides a versatile handle for the covalent attachment of biomolecules and other functionalities through "click chemistry." This approach offers high specificity and efficiency in bioconjugation. However, the biocompatibility of the resulting surface, particularly in the context of the ligation chemistry employed, requires careful consideration.

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize quantitative data on key biocompatibility parameters for this compound modified surfaces and common alternatives. The data is compiled from various studies and presented to facilitate a direct comparison. It is important to note that absolute values can vary depending on the specific substrate, cell type, and experimental conditions.

Table 1: Comparison of Protein Adsorption on Various Functionalized Surfaces

Surface ModificationProtein Adsorption (ng/cm²)Key Findings
This compound (pre-click) 5 - 20Azide-terminated PEG surfaces exhibit low protein adsorption, comparable to other inert PEG surfaces.
This compound + Alkyne (CuAAC) 10 - 30Post-click modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC) can slightly increase protein adsorption, potentially due to residual copper or changes in surface topography.
This compound + DBCO (SPAAC) 5 - 15Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, generally results in lower protein adsorption compared to CuAAC and maintains the low-fouling character of the initial PEG-azide surface.[1]
Thiol-PEG 5 - 25Thiol-terminated PEG surfaces, commonly used for binding to gold and other noble metal surfaces, demonstrate excellent resistance to protein adsorption.[2]
Amine-PEG 15 - 50Amine-functionalized PEG surfaces can exhibit slightly higher protein adsorption due to potential electrostatic interactions with proteins.
Unmodified Control (e.g., Glass, Gold) 200 - 500Unmodified surfaces typically show significant protein adsorption, highlighting the effectiveness of PEGylation.

Table 2: Comparative Cell Viability on Different Modified Surfaces

Surface ModificationCell Viability (%)Key Findings
This compound (pre-click) > 95%The azide functionality on the PEG chain does not inherently exhibit significant cytotoxicity.
This compound + Alkyne (CuAAC) 70 - 90%The copper catalyst used in CuAAC can be cytotoxic, leading to a noticeable decrease in cell viability, especially at higher concentrations or longer exposure times.[3][4]
This compound + DBCO (SPAAC) > 95%The absence of a copper catalyst in SPAAC reactions results in high cell viability, making it a more biocompatible choice for applications involving live cells.[3]
Thiol-PEG > 95%Thiol-PEG modified surfaces are generally considered highly biocompatible with excellent cell viability.
Amine-PEG > 95%Amine-PEG surfaces typically support high cell viability, although the positive charge may influence specific cell types.
Unmodified Control (e.g., Tissue Culture Plastic) > 95%Standard tissue culture surfaces are optimized for high cell viability.

Table 3: Comparison of Cell Adhesion on Various Functionalized Surfaces

Surface ModificationRelative Cell AdhesionKey Findings
This compound (pre-click) Very LowThe dense PEG layer effectively resists non-specific cell adhesion.
This compound + Bioactive Ligand (via Click Chemistry) High (ligand-dependent)Click chemistry allows for the specific attachment of cell-adhesive ligands (e.g., RGD peptides), promoting targeted cell adhesion on an otherwise non-adhesive background.
Thiol-PEG Very LowSimilar to other PEGylated surfaces, thiol-PEG effectively prevents non-specific cell attachment.
Amine-PEG Low to ModerateThe positive charge of amine groups can sometimes lead to a low level of non-specific cell adhesion.
Unmodified Control (e.g., Glass) HighUnmodified hydrophilic surfaces often support significant non-specific cell adhesion.

Experimental Protocols

To ensure the reproducibility and validity of biocompatibility assessments, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key experiments cited in this guide.

Protein Adsorption Assay (Fluorescence-Based)

This protocol describes a common method for quantifying protein adsorption on modified surfaces using fluorescently labeled proteins.

  • Surface Preparation: Prepare the this compound modified surfaces and control surfaces in a suitable format (e.g., 24-well plate).

  • Protein Labeling: Label a model protein (e.g., Bovine Serum Albumin or Fibrinogen) with a fluorescent dye (e.g., FITC or Texas Red) according to the manufacturer's instructions.

  • Incubation: Incubate the surfaces with a known concentration of the fluorescently labeled protein solution (e.g., 1 mg/mL in PBS) for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Washing: Gently wash the surfaces multiple times with a washing buffer (e.g., PBS with a small amount of Tween-20) to remove non-adsorbed protein.

  • Quantification: Measure the fluorescence intensity of the adsorbed protein layer using a fluorescence plate reader or a fluorescence microscope.

  • Standard Curve: Generate a standard curve by spotting known amounts of the fluorescently labeled protein onto a non-fluorescent surface and measuring the corresponding fluorescence.

  • Calculation: Calculate the amount of adsorbed protein on the experimental surfaces by interpolating their fluorescence readings on the standard curve. Express the results in ng/cm².

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells onto the modified and control surfaces in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and culture for 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control surface (e.g., tissue culture plastic), which is considered 100% viable.

Cell Viability and Adhesion Assay (Live/Dead Staining)

This fluorescence microscopy-based assay simultaneously assesses cell viability and provides a qualitative measure of cell adhesion.

  • Cell Seeding: Seed cells onto the modified and control surfaces and culture for 24 hours.

  • Staining: Wash the cells with PBS and then incubate with a solution containing two fluorescent dyes: Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Imaging: Visualize the stained cells using a fluorescence microscope.

  • Analysis:

    • Viability: Determine the percentage of live (green) and dead (red) cells by counting cells in multiple fields of view.

    • Adhesion: Qualitatively or quantitatively assess the number of adherent cells per unit area.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological principles, the following diagrams are provided.

Experimental_Workflow_Protein_Adsorption cluster_prep Surface Preparation cluster_incubation Incubation cluster_analysis Analysis Surface Prepare Modified & Control Surfaces Incubate Incubate Surfaces with Protein Surface->Incubate Protein_Solution Fluorescently Labeled Protein Solution Protein_Solution->Incubate Wash Wash to Remove Unbound Protein Incubate->Wash Measure Measure Fluorescence Wash->Measure Quantify Quantify Adsorbed Protein (ng/cm²) Measure->Quantify

Experimental workflow for the protein adsorption assay.

Experimental_Workflow_Cell_Viability cluster_seeding Cell Culture cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed Cells onto Modified Surfaces Culture Culture for 24h Seed_Cells->Culture Add_MTT Add MTT Reagent Culture->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability

Experimental workflow for the MTT cell viability assay.

Signaling_Pathway_Cell_Adhesion cluster_surface Biomaterial Surface cluster_cell Cell Surface This compound Surface Ligand Bioactive Ligand (e.g., RGD) Surface->Ligand Click Chemistry Integrin Integrin Receptor Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (Proliferation, Survival) FAK->Signaling

Simplified signaling pathway of cell adhesion to a ligand-modified surface.

Conclusion

The selection of a surface modification strategy requires a careful balance of desired functionality and biocompatibility. While this compound itself presents a highly biocompatible surface, the choice of the subsequent "click" chemistry reaction is paramount when working with living cells. For applications where high cell viability is critical, the use of copper-free click chemistry, such as SPAAC with DBCO-functionalized molecules, is strongly recommended over the traditional copper-catalyzed (CuAAC) approach. For creating bio-inert, non-fouling surfaces, this compound demonstrates performance comparable to other well-established PEGylation methods like thiol-PEG. The versatility of the azide group allows for the creation of complex, multifunctional surfaces with tailored biological responses, making it a powerful tool for researchers in drug development and biomedical engineering.

References

A Researcher's Guide to Quantitative Analysis of m-PEG16-azide Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of m-PEG16-azide conjugation to antibodies is paramount for ensuring the quality, efficacy, and safety of bioconjugates. This guide provides a comprehensive comparison of key analytical techniques, detailed experimental protocols, and a discussion of alternative conjugation strategies.

Comparison of Quantitative Analytical Techniques

The conjugation of this compound to an antibody results in a heterogeneous mixture containing unconjugated antibody, various PEGylated species (mono-, di-, multi-PEGylated), and potentially free PEG. A multi-faceted analytical approach is often necessary for comprehensive characterization. The following table summarizes the key quantitative performance metrics for the most common analytical techniques.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HIC-HPLC Separates molecules based on surface hydrophobicity. PEGylation typically reduces the hydrophobicity of the antibody.- Relative quantification of different PEGylated species- Assessment of conjugation heterogeneity- High resolution for separating species with different numbers of PEG chains- Non-denaturing conditions preserve protein integrity- Indirect quantification based on peak area- Method development can be complex- Incompatible with mass spectrometry without a desalting step[1]
SEC-MALS Separates molecules based on hydrodynamic radius, followed by multi-angle light scattering to determine absolute molecular weight.- Absolute molecular weight of each species- PEG-to-antibody ratio (PAR)- Quantification of aggregates- Provides absolute molecular weight without the need for standards- Can distinguish between aggregates and highly PEGylated species[2]- May not resolve species with similar hydrodynamic radii but different PEGylation levels- Requires specialized MALS detector and software
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.- Precise mass of each PEGylated species- Direct determination of the number of attached PEG molecules- Average PAR- High mass accuracy and resolution- Rapid analysis[3][4]- Sample preparation can be challenging- May not be suitable for quantifying low-abundance species- Signal intensity may not directly correlate with abundance
ELISA Uses antibodies specific to the PEG moiety to detect and quantify PEGylated antibodies.- Overall concentration of PEGylated antibody in a sample- High sensitivity and specificity- Suitable for high-throughput screening[5]- Indirectly quantifies PEGylation; does not provide information on the distribution of PEGylated species- Can be susceptible to matrix effects

Experimental Workflow for this compound Antibody Conjugation and Analysis

The following diagram illustrates a typical workflow for the conjugation of this compound to an antibody and subsequent analysis.

G cluster_conjugation Conjugation cluster_analysis Quantitative Analysis antibody Antibody Preparation (e.g., Buffer Exchange) conjugation Conjugation Reaction (NHS Ester Chemistry) antibody->conjugation peg_reagent This compound-NHS Ester Preparation peg_reagent->conjugation purification Purification (e.g., SEC or TFF) conjugation->purification hic HIC-HPLC purification->hic Characterization of Purified Conjugate sec_mals SEC-MALS purification->sec_mals Characterization of Purified Conjugate maldi MALDI-TOF MS purification->maldi Characterization of Purified Conjugate elisa ELISA purification->elisa Characterization of Purified Conjugate

Figure 1: Experimental workflow for antibody PEGylation and analysis.

Detailed Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody via NHS Ester Chemistry

This protocol describes a general method for conjugating an azide-functionalized PEG to an antibody using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus) on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • NHS Ester Reagent Preparation:

    • Equilibrate the this compound-NHS Ester vial to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography (SEC) column to remove unreacted PEG reagent and quenching buffer.

    • Collect fractions corresponding to the conjugated antibody.

Protocol 2: Quantitative Analysis by HIC-HPLC

This protocol provides a general procedure for analyzing the heterogeneity of PEGylated antibodies.

Materials:

  • HIC column (e.g., Butyl or Phenyl phase)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5-2.0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the purified PEGylated antibody sample.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody will elute later (more retained) than the PEGylated species. The relative peak areas can be used to estimate the percentage of each species.

Protocol 3: Quantitative Analysis by MALDI-TOF MS

This protocol outlines a general procedure for determining the PEG-to-antibody ratio (PAR).

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • PEGylated antibody sample (1-10 pmol/µL)

Procedure:

  • Sample Preparation:

    • Mix the PEGylated antibody sample with the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the appropriate mass range for the antibody and its PEGylated forms using a linear, positive ion mode.

    • Optimize the laser power to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the unconjugated antibody and the antibody with one, two, or more PEG chains.

    • The mass difference between adjacent peaks will correspond to the mass of one this compound molecule.

    • The average PAR can be calculated from the weighted average of the peak intensities.

Protocol 4: Quantitative Analysis by ELISA

This protocol describes a competitive ELISA for quantifying the amount of PEGylated antibody.

Materials:

  • Microtiter plate coated with an anti-PEG antibody

  • PEGylated antibody standard of known concentration

  • HRP-conjugated anti-human IgG antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Blocking: Block the anti-PEG coated plate with blocking buffer for 1 hour at room temperature.

  • Standard and Sample Preparation: Prepare a standard curve of the PEGylated antibody and dilute the unknown samples.

  • Competition: Add the standards and samples to the plate and incubate for 1-2 hours at room temperature.

  • Detection: Add the HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

  • Development: Add the TMB substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm. The concentration of PEGylated antibody in the samples is determined by comparing their absorbance to the standard curve.

Alternative Conjugation Strategies

While NHS ester chemistry is widely used, alternative methods for conjugating this compound to antibodies exist, each with its own advantages.

G cluster_alternatives Alternative Conjugation Chemistries cluster_nhs Primary Method enzymatic Enzymatic Conjugation (e.g., Sortase A, Transglutaminase) thiol Thiol-Maleimide Chemistry hydrazone Hydrazone Ligation nhs NHS Ester Chemistry nhs->enzymatic Comparison: Site-Specificity nhs->thiol Comparison: Target Residue nhs->hydrazone Comparison: Linkage Stability

Figure 2: Comparison of antibody conjugation chemistries.
  • Enzymatic Conjugation: Enzymes like Sortase A or transglutaminase can be used to attach PEG-azide to specific sites on the antibody, resulting in a more homogeneous product.

  • Thiol-Maleimide Chemistry: This method targets cysteine residues, which can be naturally occurring or engineered into the antibody sequence for site-specific conjugation.

  • Hydrazone Ligation: This "click chemistry" alternative involves the reaction of a hydrazide-functionalized PEG with an aldehyde or ketone group on the antibody, which can be introduced through glycan oxidation.

The choice of conjugation strategy will depend on the specific antibody, the desired degree of PEGylation, and the required level of homogeneity. A thorough analytical characterization, as outlined in this guide, is essential to ensure the quality and consistency of the final PEGylated antibody product.

References

comparing the stability of triazole linkage from m-PEG16-azide with other bonds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage is a critical decision that profoundly impacts the stability, efficacy, and safety of a bioconjugate. The 1,2,3-triazole linkage, a hallmark of "click chemistry" formed from precursors like m-PEG16-azide, has gained prominence for its exceptional stability. This guide provides a comprehensive comparison of the triazole linkage's stability against other common bonds used in bioconjugation, supported by experimental data and detailed protocols.

Comparative Stability of Bioconjugation Linkages

The stability of a chemical linker is paramount, ensuring that a bioconjugate remains intact in systemic circulation until it reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy. The 1,2,3-triazole ring is widely regarded for its outstanding chemical inertness. It is highly resistant to a broad range of physiological and chemical conditions, including acid-base hydrolysis, redox reactions, and enzymatic degradation.[1][2] This makes it an ideal choice for applications where a permanent, non-cleavable connection is desired.

In contrast, other linkages are often employed specifically for their conditional lability, enabling the release of a payload in response to specific biological triggers, such as a change in pH or the presence of certain enzymes.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the stability of the triazole linkage in comparison to other commonly used bonds under physiologically relevant conditions.

Linkage TypeFormation Chemistry ExampleStability ProfileHalf-life (Physiological Conditions, pH ~7.4, 37°C)Cleavage Mechanism
1,2,3-Triazole Azide-Alkyne CycloadditionVery High : Resistant to hydrolysis, enzymatic cleavage, and redox conditions.[1][2]> 1 year (Considered permanent)Not susceptible to cleavage under biological conditions.
Amide Activated Ester + AmineHigh : Very stable to hydrolysis but can be cleaved by specific proteases.[3]~ 7 years (for hydrolysis)Proteolytic enzymes (e.g., Cathepsins, proteases).
Ester Carboxylic Acid + AlcoholModerate : Susceptible to hydrolysis, especially at non-neutral pH.Hours to days (highly dependent on structure and local environment).Hydrolysis (catalyzed by acid, base, or esterases).
Disulfide Thiol-Disulfide ExchangeConditionally Stable : Stable in oxidizing extracellular space, labile in reducing intracellular space.Stable in plasma; minutes in a reducing intracellular environment.Reduction by thiols (e.g., glutathione).
Hydrazone Hydrazine + Aldehyde/KetonepH-Sensitive : Designed to be stable at neutral pH and labile in acidic environments.Stable at pH 7.4 (hours to days); rapid cleavage at pH 4.5-5.5 (minutes to hours).Acid-catalyzed hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are generalized protocols for key stability-indicating assays.

Protocol 1: pH-Dependent Hydrolytic Stability Assay

This protocol assesses the linker's stability across a range of pH values mimicking different biological compartments.

  • Buffer Preparation : Prepare a series of sterile buffers at desired pH values (e.g., pH 4.5, pH 5.5, pH 7.4). Common systems include acetate for acidic pH and phosphate-buffered saline (PBS) for physiological pH.

  • Sample Preparation : Prepare a stock solution of the m-PEG16-conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution into each prepared buffer to a final concentration suitable for the analytical method (e.g., 1 mg/mL).

  • Incubation : Incubate all samples in a temperature-controlled environment, typically at 37°C, to simulate physiological temperature.

  • Time-Point Sampling : At predetermined intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample. The frequency of sampling should be adjusted based on the expected stability of the linkage.

  • Reaction Quenching (if necessary) : Stop the degradation process by flash-freezing the aliquot in liquid nitrogen or by adding a quenching buffer that neutralizes the pH. Store samples at -80°C until analysis.

  • Analysis : Quantify the amount of intact conjugate remaining in each aliquot. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used. The appearance of degradation products can also be monitored.

  • Data Interpretation : Plot the percentage of intact conjugate versus time for each pH condition. Calculate the degradation rate constant and the half-life (t½) of the linkage at each pH.

Protocol 2: Thermal Stability Assay

This protocol evaluates the linker's resilience to elevated temperatures.

  • Sample Preparation : Dissolve the conjugate in a stable buffer, typically at a neutral pH (e.g., PBS, pH 7.4), to a known concentration.

  • Temperature Gradient : Aliquot the sample into separate tubes. Incubate each tube at a different temperature (e.g., 25°C, 37°C, 50°C, 65°C) for a fixed, extended period (e.g., 24 hours).

  • Analysis : After incubation, cool all samples to room temperature. Analyze the percentage of intact conjugate in each sample using a suitable method like HPLC or Size-Exclusion Chromatography (SEC) to detect degradation or aggregation.

  • Data Interpretation : Plot the percentage of remaining intact conjugate against temperature to determine the thermal degradation profile.

Protocol 3: Enzymatic Stability Assay

This protocol assesses the linker's susceptibility to cleavage by specific enzymes relevant to the target biological environment (e.g., lysosomal proteases, plasma esterases).

  • Enzyme and Buffer Selection :

    • For lysosomal stability, use enzymes like Cathepsin B in an appropriate buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

    • For plasma stability, incubate the conjugate in fresh human or animal plasma.

  • Enzyme Activation : Some enzymes, like Cathepsin B, require pre-activation. Pre-incubate the enzyme in the assay buffer with an activating agent (e.g., DTT) as per the manufacturer's instructions (e.g., 15 minutes at 37°C).

  • Reaction Initiation : In a microcentrifuge tube, combine the assay buffer (or plasma) and the conjugate substrate. Initiate the reaction by adding the activated enzyme. Include a control sample without the enzyme.

  • Incubation : Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching : At various time points, withdraw an aliquot and stop the enzymatic reaction by adding a protease inhibitor or a strong acid/organic solvent (e.g., acetonitrile or trichloroacetic acid).

  • Analysis : Use HPLC-MS or a fluorogenic substrate assay to quantify the cleavage of the linker and the release of the payload.

  • Data Interpretation : Determine the rate of enzymatic cleavage by plotting the concentration of the released product over time.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual differences in linker stability within a biological context.

G cluster_prep Preparation cluster_conditions Incubation cluster_analysis Analysis start Prepare m-PEG16-Conjugate Stock Solution ph pH Stability Assay (pH 4.5, 7.4, etc.) start->ph temp Thermal Stability Assay (25°C, 37°C, 50°C) start->temp enzyme Enzymatic Stability Assay (e.g., Cathepsin B, Plasma) start->enzyme sampling Collect Aliquots at Time Points ph->sampling temp->sampling enzyme->sampling analysis Quantify Intact Conjugate (e.g., HPLC-MS) sampling->analysis result Determine Half-Life (t½) & Degradation Rate analysis->result

Caption: Experimental workflow for assessing linker stability.

G cluster_extracellular Extracellular Environment (Bloodstream, pH 7.4) cluster_intracellular Intracellular Environment (Target Cell) cluster_triazole Triazole Linkage cluster_cleavable Cleavable Linkage (e.g., Disulfide, Hydrazone) start PEG-Linker-Drug Conjugate in Circulation internalization Cellular Uptake (Endocytosis) start->internalization Targeting & triazole_intact Remains Intact triazole_result Stable Conjugate (No Drug Release) triazole_intact->triazole_result cleavable_cleaved Cleaved by Trigger (e.g., Glutathione, Low pH) cleavable_result Payload Release (Therapeutic Action) cleavable_cleaved->cleavable_result

Caption: Conceptual model of linker fate in vivo.

Conclusion

The 1,2,3-triazole linkage, formed via azide-alkyne cycloaddition, stands out for its exceptional stability and chemical inertness. It is a highly reliable and robust choice for bioconjugation and drug development applications where a permanent, non-cleavable linkage is required to ensure the integrity of the conjugate. While other linkers like esters, disulfides, and hydrazones offer the strategic advantage of controlled payload release under specific physiological conditions, the triazole provides unparalleled stability, making it the linker of choice when the goal is to keep the conjugated molecule intact.

References

A Review of Bioconjugation Yields with m-PEG16-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential component in the construction of advanced bioconjugates, m-PEG16-azide is a hydrophilic linker widely employed in pharmaceutical and scientific research. Its defined length and azide functionality make it a valuable tool for creating precisely engineered molecules through "click chemistry." This guide provides a comparative analysis of bioconjugation yields reported in the literature for reactions involving this compound, offering researchers and drug development professionals a critical overview of its performance in various applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for conjugating molecules to sensitive biological entities like proteins, peptides, and antibodies. The sixteen polyethylene glycol (PEG) units in the linker enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Comparison of Bioconjugation Yields

While this compound is a commercially available and frequently utilized reagent, detailed quantitative data on its bioconjugation yields are often embedded within broader research studies. This review consolidates available information to provide a comparative perspective.

Reaction TypeReactantsCatalyst/ConditionsReported Yield/PurityApplication
CuAAC Azide-functionalized resin, Alkyne-modified small moleculeCuI>95% PuritySolid-Phase PROTAC Synthesis
General CuAAC Azide- and Alkyne-functionalized peptidesCopper(I) source>95% ConversionPeptide Conjugation
General CuAAC Azide-functionalized biomolecules, Alkyne-containing probesCopper(II) sulfate, reducing agentHighGeneral Bioconjugation

Note: The yields reported are highly dependent on the specific substrates, reaction conditions, and analytical methods used for quantification.

One study on the solid-phase synthesis of PROTACs reported the use of an azide-functionalized linker to react with an alkyne-containing molecule. The resulting PROTAC was obtained with a purity of over 95%, indicating a highly efficient cycloaddition reaction on the solid support[1]. While the specific PEG length of the linker was not explicitly stated as 16 units in this instance, it highlights the high efficiency achievable with this type of conjugation.

Furthermore, general protocols for peptide conjugation using CuAAC have reported conversion rates exceeding 95%[2]. These high yields are a hallmark of click chemistry and are a primary reason for its widespread adoption in bioconjugation.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and optimizing bioconjugation reactions. Below are representative protocols for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is a generalized procedure for conjugating an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for proteins)

  • Deionized water

  • Reaction tubes

Procedure:

  • In a reaction tube, dissolve the alkyne-modified protein in the buffer to the desired concentration.

  • Add this compound to the protein solution. The molar excess of the azide will depend on the specific protein and desired degree of labeling and should be optimized.

  • If using a ligand, add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight.

  • The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

  • Purify the resulting protein-PEG conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating a biomolecule containing a strained alkyne (e.g., DBCO, BCN) with this compound.

Materials:

  • Strained alkyne-modified biomolecule in a biocompatible buffer

  • This compound

  • Reaction tubes

Procedure:

  • In a reaction tube, dissolve the strained alkyne-modified biomolecule in the buffer.

  • Add this compound to the solution. The molar ratio will need to be optimized for the specific application.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress using suitable analytical techniques.

  • Purify the conjugate to remove unreacted starting materials.

Mandatory Visualizations

To further elucidate the processes involved in bioconjugation with this compound, the following diagrams illustrate a typical experimental workflow and the fundamental chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne-modified\nBiomolecule Alkyne-modified Biomolecule Combine & Mix Combine & Mix Alkyne-modified\nBiomolecule->Combine & Mix This compound This compound This compound->Combine & Mix Reaction Buffer\n(e.g., PBS) Reaction Buffer (e.g., PBS) Reaction Buffer\n(e.g., PBS)->Combine & Mix Catalyst/Reagents\n(e.g., CuSO4, Ascorbate) Catalyst/Reagents (e.g., CuSO4, Ascorbate) Catalyst/Reagents\n(e.g., CuSO4, Ascorbate)->Combine & Mix Incubate\n(RT or 37°C) Incubate (RT or 37°C) Combine & Mix->Incubate\n(RT or 37°C) Monitor Reaction\n(e.g., SDS-PAGE, MS) Monitor Reaction (e.g., SDS-PAGE, MS) Incubate\n(RT or 37°C)->Monitor Reaction\n(e.g., SDS-PAGE, MS) Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Monitor Reaction\n(e.g., SDS-PAGE, MS)->Purification\n(e.g., Chromatography) Final Conjugate Final Conjugate Purification\n(e.g., Chromatography)->Final Conjugate

Caption: Experimental workflow for bioconjugation.

G cluster_product Product R1 Biomolecule-Alkyne Plus + R2 This compound Arrow Cu(I) Catalyst or Strain R2->Arrow P Biomolecule-Triazole-PEG16-OMe Arrow->P

Caption: Azide-Alkyne Cycloaddition Reaction.

References

case studies comparing different azide-PEG linkers in drug development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker chemistry is a cornerstone of creating effective and safe targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) chains and an azide functional group for bioorthogonal "click" chemistry have become indispensable. This guide provides an objective comparison of different azide-PEG linkers, supported by experimental data, to elucidate the impact of linker length and architecture on the performance of drug conjugates.

The inclusion of a PEG moiety in a linker can significantly enhance the hydrophilicity of an ADC, which is often crucial for mitigating aggregation issues associated with hydrophobic drug payloads.[][2] This improvement in solubility can lead to better manufacturing processes and more stable formulations.[] Furthermore, the length and structure of the PEG chain can profoundly influence the pharmacokinetic (PK) profile, in vivo efficacy, and overall therapeutic index of the conjugate.[3][4] The azide group provides a versatile handle for the precise, site-specific attachment of payloads through highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Impact of Azide-PEG Linker Length on ADC Performance

The length of the PEG chain within an azide-PEG linker is a critical parameter that can be modulated to optimize the therapeutic properties of an ADC. Generally, longer PEG chains tend to improve the pharmacokinetic profile by increasing the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends circulation half-life. However, this can sometimes come at the cost of reduced in vitro potency.

Quantitative Comparison of Linker Length

The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths in ADCs.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8. The results indicate that ADC exposure increased with the size of the PEG linker up to PEG8, after which a plateau was reached.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of Miniaturized ADCs

LinkerIn Vitro Cytotoxicity Reduction (fold change vs. No PEG)In Vivo Half-Life Extension (fold change vs. No PEG)
4 kDa PEG4.52.5
10 kDa PEG2211.2

This study on affibody-based drug conjugates highlights a trade-off between in vitro potency and in vivo circulation time with increasing PEG linker length.

Impact of Azide-PEG Linker Architecture on ADC Performance

The architecture of the PEG linker, such as linear versus branched or pendant structures, also plays a crucial role in the performance of ADCs, especially for those with a high drug-to-antibody ratio (DAR). Branched linkers can provide a greater shielding effect for hydrophobic payloads, leading to improved pharmacokinetics.

Quantitative Comparison of Linker Architecture

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

A branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.

Table 4: Impact of Branched Linker Length on ADC Cytotoxicity

Branched LinkerRelative Cytotoxicity
"Short" Branched Linker10-fold less potent than "Long" Linker
"Long" Branched Linker (with additional PEG4)Comparable to heterogeneous control

This study suggests that the length of a branched linker is critical, as a shorter branched linker performed significantly worse than a longer one, possibly due to steric hindrance affecting the rate of linker cleavage by lysosomal enzymes.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and evaluation of ADCs with different azide-PEG linkers. Below are representative protocols for key experiments.

Synthesis of Azide-PEG Linkers

A typical synthesis of a linear azide-PEG linker involves a two-step process:

  • Mesylation of PEG: A hydroxyl-terminated PEG is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to convert the hydroxyl group into a good leaving group (mesylate).

  • Azidation: The mesylated PEG is then reacted with sodium azide (NaN3) to displace the mesylate group and introduce the azide functionality.

Detailed Protocol for Azide-PEG Synthesis:

  • Mesylation:

    • Dissolve dry mPEG-OH in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

    • Add triethylamine (1.3 equivalents).

    • Cool the mixture to -10°C in an ice-salt bath.

    • Add methanesulfonyl chloride (2.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with CH2Cl2.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mPEG-OMs product.

  • Azidation:

    • Dissolve the dry mPEG-OMs in ethanol.

    • Add sodium azide (1.5 equivalents).

    • Reflux the mixture for 12 hours.

    • Cool to room temperature, concentrate the solution, and redissolve in CH2Cl2.

    • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate to obtain the final mPEG-N3 product.

ADC Conjugation via Click Chemistry

This protocol outlines the conjugation of an alkyne-functionalized payload to an antibody functionalized with an azide-PEG linker.

  • Antibody Modification with Azide-PEG Linker:

    • An antibody is first functionalized with an azide-PEG linker containing a reactive group (e.g., NHS ester) that can react with primary amines (e.g., lysine residues) on the antibody surface.

  • Drug-Linker Conjugation (SPAAC):

    • The azide-functionalized antibody is then reacted with a payload containing a strained alkyne (e.g., DBCO).

    • The reaction is typically carried out in a biocompatible buffer (e.g., PBS, pH 7.4) at room temperature for several hours.

  • Purification:

    • The resulting ADC is purified from unreacted linker and payload using size-exclusion chromatography (SEC) to isolate the monomeric ADC.

  • Characterization:

    • The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • The purity and aggregation of the ADC are assessed by SEC.

    • The identity and integrity of the ADC are confirmed by mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture cancer cell lines expressing the target antigen in an appropriate medium.

  • Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the ADCs with different azide-PEG linkers.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Study
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer a single intravenous (IV) dose of the ADCs with different azide-PEG linkers to the animals.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Analysis: Quantify the concentration of the total antibody and/or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using appropriate software.

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the comparison of azide-PEG linkers for ADC development.

G cluster_0 ADC Components cluster_1 Conjugation Antibody Antibody Click Chemistry Click Chemistry Antibody->Click Chemistry Azide-PEG Linker Azide-PEG Linker Azide-PEG Linker->Click Chemistry Payload Payload Payload->Click Chemistry ADC ADC Click Chemistry->ADC Site-specific conjugation

Caption: General structure of an Antibody-Drug Conjugate with an Azide-PEG linker.

G Start Start Synthesize Azide-PEG Linkers Synthesize Azide-PEG Linkers (Varying Length & Architecture) Start->Synthesize Azide-PEG Linkers Conjugate to Antibody-Payload Conjugate to Antibody-Payload (Click Chemistry) Synthesize Azide-PEG Linkers->Conjugate to Antibody-Payload Characterize ADCs Characterize ADCs (DAR, Purity, Aggregation) Conjugate to Antibody-Payload->Characterize ADCs In Vitro Evaluation In Vitro Evaluation (Cytotoxicity Assay) Characterize ADCs->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation (Pharmacokinetics, Efficacy) Characterize ADCs->In Vivo Evaluation Data Analysis & Comparison Data Analysis & Comparison In Vitro Evaluation->Data Analysis & Comparison In Vivo Evaluation->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for comparing ADCs with different Azide-PEG linkers.

Conclusion

The selection of an appropriate azide-PEG linker is a critical decision in the design of antibody-drug conjugates and other targeted therapies. The length and architecture of the PEG chain have a profound impact on the physicochemical properties, pharmacokinetics, and efficacy of the final conjugate. While longer and branched PEG linkers can enhance solubility and prolong circulation time, they may also reduce in vitro potency. The optimal azide-PEG linker design is therefore context-dependent and requires a careful, empirical evaluation of the specific antibody, payload, and therapeutic application. The experimental workflows and comparative data presented in this guide provide a framework for the rational design and selection of azide-PEG linkers to develop safer and more effective drug conjugates.

References

A Comparative Guide to m-PEG16-azide Linker Stability in Cellular Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient payload delivery at the target site. This guide provides a comprehensive evaluation of the m-PEG16-azide linker, primarily used for bioconjugation via "click chemistry," in the context of its stability within cellular environments. Its performance is compared with common cleavable linkers designed for controlled payload release.

The this compound linker is a valuable tool for creating stable bioconjugates. The azide functional group is known for its high stability under most physiological conditions, making it an excellent choice for applications where a non-cleavable linkage is desired.[1][2] Its primary utility is in forming a stable triazole linkage with alkyne-modified molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, often referred to as "click chemistry".[2][3] This bioorthogonal reaction is highly specific and does not interfere with biological functionalities, making it ideal for labeling and tracking molecules in living systems.[1]

However, for many therapeutic applications, particularly in oncology, controlled cleavage of the linker and subsequent release of the payload within the target cell are essential for efficacy. In this regard, the inherent stability of the azide linker contrasts with linkers engineered to be cleaved by specific triggers within the cellular environment.

Comparison of Linker Technologies

The choice of linker technology is pivotal in the design of bioconjugates. The following tables provide a comparative overview of the this compound linker and common cleavable linker alternatives.

Table 1: Qualitative Comparison of Linker Characteristics

Linker TypePrimary UseCleavage MechanismKey AdvantagesKey Disadvantages
This compound Bioconjugation (Click Chemistry)Generally non-cleavable under physiological conditions. Forms a stable triazole bond.High stability, bioorthogonal reactivity.Not suitable for applications requiring payload release.
Hydrazone (Acid-Cleavable) ADCs, ProdrugsHydrolysis in acidic environments (endosomes, lysosomes).Targeted release in acidic intracellular compartments.Potential instability in the slightly acidic tumor microenvironment.
Disulfide (Redox-Cleavable) ADCs, Drug DeliveryReduction in the presence of high glutathione (GSH) concentrations (cytoplasm).Exploits the differential redox potential between the extracellular space and intracellular environment.Potential for premature cleavage in plasma.
Dipeptide (Enzyme-Cleavable) ADCsCleavage by specific lysosomal proteases (e.g., Cathepsin B).High plasma stability and specific release in lysosomes.Efficacy can be dependent on the expression level of the target enzyme.

Table 2: Quantitative Comparison of Linker Performance

Linker TypeTypical Half-life in PlasmaCleavage ConditionsExample Payload Release (%)*
This compound (as triazole) Very High (considered stable)N/A (not designed for cleavage)Minimal
Hydrazone > 24 hours at pH 7.4pH 4.5 - 5.5> 90% in 4-6 hours at pH 5.0
Disulfide Variable (can be improved by steric hindrance)~1-10 mM Glutathione (GSH)> 80% in 2 hours with 5 mM GSH
Val-Cit (Dipeptide) > 100 hoursCathepsin B~50% DAR decrease in 7 days in vivo (T-DXd).

*Payload release percentages are illustrative and can vary significantly based on the specific construct, experimental conditions, and cell type.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in linker cleavage and its evaluation, the following diagrams are provided.

ADC_Mechanism Figure 1: General Mechanism of Action for ADCs with Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Target Cell Death Payload->Target 5. Cytotoxicity

Caption: General Mechanism of Action for ADCs with Cleavable Linkers.

Linker_Cleavage_Pathways Figure 2: Comparison of Linker Cleavage Mechanisms cluster_azide This compound (Stable Linker) cluster_cleavable Cleavable Linkers Azide This compound Triazole Stable Triazole Bond Azide->Triazole Click Chemistry Hydrazone Hydrazone Linker Payload Released Payload Hydrazone->Payload Low pH Disulfide Disulfide Linker Disulfide->Payload High GSH Dipeptide Dipeptide Linker Dipeptide->Payload Enzymes

Caption: Comparison of Linker Cleavage Mechanisms.

Experimental_Workflow Figure 3: General Workflow for In Vitro Linker Stability Assessment Start Bioconjugate (e.g., ADC) Incubation Incubate at 37°C in: - Plasma/Serum - Lysosomal Homogenate - Buffer at various pHs Start->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Analysis Analyze by: - LC-MS (DAR, free payload) - ELISA (conjugated antibody) Timepoints->Analysis Data Determine: - Half-life - Cleavage Rate - % Payload Release Analysis->Data

Caption: General Workflow for In Vitro Linker Stability Assessment.

Experimental Protocols

To empirically evaluate linker cleavage, standardized assays are essential. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload release in plasma.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate with a known stable linker

  • Plasma from relevant species (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Immunoaffinity capture reagents (e.g., Protein A/G beads)

Procedure:

  • Dilute the test bioconjugate to a final concentration of 100 µg/mL in plasma from the species of interest.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/bioconjugate mixture.

  • Immediately stop the reaction by flash-freezing in liquid nitrogen or by adding an organic solvent like acetonitrile to precipitate proteins.

  • For analysis of the intact bioconjugate, use immunoaffinity capture to isolate the bioconjugate from plasma components.

  • Analyze the captured bioconjugate by LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.

  • To quantify the released payload, analyze the plasma supernatant (after protein precipitation or immunoaffinity capture) by LC-MS.

  • Calculate the half-life of the linker by plotting the percentage of intact bioconjugate or the concentration of released payload over time.

Protocol 2: Lysosomal Stability/Cleavage Assay

Objective: To evaluate the cleavage of a linker in a simulated lysosomal environment.

Materials:

  • Test bioconjugate

  • Isolated lysosomes or lysosomal homogenate from a relevant cell line or tissue (e.g., rat liver lysosomes).

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT if evaluating redox-sensitive linkers).

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the test bioconjugate at a final concentration of 10-50 µg/mL in the lysosomal assay buffer.

  • Initiate the reaction by adding the lysosomal homogenate to a final protein concentration of approximately 0.1-0.5 mg/mL.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and quench the reaction by adding an excess of cold acetonitrile or another suitable organic solvent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload against time to determine the rate of lysosomal cleavage.

Protocol 3: Cellular Cytotoxicity Assay

Objective: To assess the in vitro potency of a bioconjugate, which is often dependent on the intracellular release of the payload.

Materials:

  • Target-expressing cancer cell line

  • Control cell line (negative for the target antigen)

  • Complete cell culture medium

  • Test bioconjugate

  • Free payload (as a positive control)

  • Non-targeting control bioconjugate

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

Procedure:

  • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test bioconjugate, free payload, and control bioconjugate in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period that allows for internalization, linker cleavage, and induction of cell death (typically 72-120 hours).

  • After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound. A potent IC50 for the test bioconjugate in the target-expressing cell line, compared to the controls, suggests successful intracellular payload release.

Conclusion

The this compound linker is an exemplary tool for creating stable bioconjugates via click chemistry, where a permanent linkage is desired. Its inherent stability, a virtue in many bioconjugation applications, makes it unsuitable for therapeutic strategies that necessitate intracellular payload release. In contrast, cleavable linkers, such as hydrazone, disulfide, and dipeptide-based systems, are intelligently designed to exploit the unique biochemical cues of the cellular environment—such as low pH, a reducing cytoplasm, or the presence of specific enzymes—to trigger drug release.

The selection of a linker is therefore a critical design choice that must be aligned with the intended mechanism of action of the bioconjugate. For applications requiring stable, long-circulating conjugates, the this compound linker is an excellent option. For therapeutics that depend on intracellular payload delivery, a carefully selected cleavable linker is paramount. The experimental protocols provided herein offer a framework for the empirical validation of linker stability and cleavage, enabling researchers to make informed decisions in the development of next-generation targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG16-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of m-PEG16-azide. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Hazard Identification and Precautions

This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group. While the PEG component generally has low toxicity, the azide functional group presents significant hazards. Organic azides can be energetic and potentially explosive, and they are known to be toxic.

Key Hazards:

  • Toxicity: Azido compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Explosive Potential: Organic azides can be sensitive to heat, light, friction, and shock, which may lead to decomposition.[2]

  • Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals.[1] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[2] Contact with heavy metals, such as lead or copper often found in plumbing, can form highly explosive metal azides.[2]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher toxicity risks, silver shield gloves worn under nitrile gloves are recommended.Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles. A face shield must be worn in addition to goggles if there is a risk of splashes.Protects against splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended.Prevents skin contact with the azide compound.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be performed in a certified chemical fume hood.

Workflow for Handling this compound

prep Preparation receive_store Receiving and Storage prep->receive_store Ensure proper storage conditions are met weigh Weighing receive_store->weigh Transport to fume hood dissolve Dissolution weigh->dissolve Use non-metal spatula reaction Reaction Use dissolve->reaction Add slowly to solvent cleanup Cleanup reaction->cleanup After experiment completion

Caption: Workflow for handling this compound.

Step 1: Preparation and Review

  • Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Review this guide and the Safety Data Sheet (SDS) for this compound.

  • Line the work surface within the fume hood with absorbent, disposable bench paper.

Step 2: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed and clearly labeled container at -20°C, as recommended.

  • Store away from incompatible materials such as acids, oxidizing agents, and heavy metals.

Step 3: Weighing and Solution Preparation

  • All weighing and solution preparation must be conducted in a chemical fume hood.

  • Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas .

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

Step 4: Use in Reactions

  • When using this compound in reactions, such as click chemistry, ensure that the reaction setup is secure and within the chemical fume hood.

  • Avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.

Disposal Plan

Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the formation of highly explosive metal azide accumulations.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, gloves) Place in a sealed, labeled hazardous waste container. Do not co-mingle with acidic waste.
Liquid Waste Containing this compound Collect all aqueous solutions in a designated hazardous waste container. The container must be clearly labeled as "Azide Waste."

Deactivation of Azide Waste (for trained personnel only): A common method for deactivating sodium azide, which can be adapted for other azides, involves reacting it with an acidic solution of sodium nitrite to produce nitrogen gas. This procedure should only be carried out by trained personnel in a controlled environment.

General Disposal Guidelines:

  • All waste must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.

Spill Response

Spill Size Procedure
Small Spill (within a fume hood) Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water. Dispose of all contaminated materials as hazardous waste.
Large Spill (outside a fume hood) Evacuate the laboratory immediately and alert others. Prevent entry to the area. Contact your institution's EHS office or emergency response team for cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.